An In-depth Technical Guide to 2-(Methoxymethyl)pyrimidin-4-amine: Physicochemical Properties and Synthetic Considerations
For Researchers, Scientists, and Drug Development Professionals Abstract 2-(Methoxymethyl)pyrimidin-4-amine is a heterocyclic organic compound featuring a pyrimidine core, a structure of significant interest in medicinal...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-(Methoxymethyl)pyrimidin-4-amine is a heterocyclic organic compound featuring a pyrimidine core, a structure of significant interest in medicinal chemistry due to its prevalence in a wide array of biologically active molecules. This technical guide provides a comprehensive overview of the physical and chemical properties of 2-(Methoxymethyl)pyrimidin-4-amine, offering insights into its molecular structure, predicted physicochemical parameters, and spectral characteristics. The synthesis and reactivity of this compound are also discussed, drawing on established principles of pyrimidine chemistry. This document is intended to serve as a valuable resource for researchers engaged in drug discovery and development, providing a foundational understanding of this important molecular scaffold.
Introduction
Pyrimidine derivatives are a cornerstone of modern pharmaceutical science, forming the structural basis for a multitude of therapeutic agents. Their versatile chemical nature and ability to interact with a wide range of biological targets have made them a focal point of drug discovery efforts. 2-(Methoxymethyl)pyrimidin-4-amine, with its unique substitution pattern, represents a valuable building block for the synthesis of novel compounds with potential therapeutic applications. The methoxymethyl group at the 2-position and the amine group at the 4-position offer multiple points for chemical modification, allowing for the fine-tuning of physicochemical and pharmacological properties. Understanding the fundamental properties of this core structure is paramount for its effective utilization in the design and synthesis of new drug candidates.
Molecular Structure and Chemical Identity
The chemical structure of 2-(Methoxymethyl)pyrimidin-4-amine consists of a pyrimidine ring substituted with a methoxymethyl group at the C2 position and an amino group at the C4 position.
Figure 1. Chemical structure of 2-(Methoxymethyl)pyrimidin-4-amine.
LogP and Solubility: The negative XLogP3 value suggests that 2-(Methoxymethyl)pyrimidin-4-amine is a hydrophilic compound. This is attributed to the presence of multiple hydrogen bond acceptors (the nitrogen atoms of the pyrimidine ring and the ether oxygen) and a hydrogen bond donor (the amino group). Consequently, the compound is expected to exhibit good solubility in water and other polar solvents. The solubility of pyrimidine derivatives is a critical factor in drug development, influencing their absorption, distribution, metabolism, and excretion (ADME) profile.[3]
pKa: The basicity of 4-aminopyrimidines is primarily determined by the nitrogen atoms of the pyrimidine ring. The amino group itself is a weaker base due to the electron-withdrawing nature of the aromatic ring. The pKa is a crucial parameter as it governs the ionization state of the molecule at physiological pH, which in turn affects its solubility, membrane permeability, and interaction with biological targets.
Melting and Boiling Points: The melting and boiling points of a compound are influenced by its molecular weight and intermolecular forces. The ability of 2-(Methoxymethyl)pyrimidin-4-amine to form hydrogen bonds suggests a relatively high melting point for a molecule of its size. However, without experimental data, any specific value would be speculative.
Synthesis and Reactivity
Synthetic Approaches
The synthesis of 2-(Methoxymethyl)pyrimidin-4-amine can be approached through several established methods for the construction of substituted pyrimidines. A common strategy involves the condensation of a three-carbon synthon with an amidine.
A plausible synthetic route, based on related preparations, is the reaction of 3,3-dimethoxy-2-(methoxymethyl)propanenitrile with guanidine. This approach leverages commercially available starting materials and follows a well-established reaction pathway for the formation of the pyrimidine ring.
An In-Depth Technical Guide to 2-(Methoxymethyl)pyrimidin-4-amine (CAS 3122-85-8): Properties, Synthesis, and Applications in Drug Discovery
Abstract This technical guide provides a comprehensive analysis of 2-(Methoxymethyl)pyrimidin-4-amine (CAS No. 3122-85-8), a heterocyclic building block of significant interest to the pharmaceutical and life sciences ind...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This technical guide provides a comprehensive analysis of 2-(Methoxymethyl)pyrimidin-4-amine (CAS No. 3122-85-8), a heterocyclic building block of significant interest to the pharmaceutical and life sciences industries. The document elucidates the compound's core physicochemical properties, anticipated spectroscopic signature, and critical safety and handling protocols. We explore its synthetic utility and inherent reactivity, contextualizing its role as a versatile intermediate. The primary focus is on its application within medicinal chemistry, leveraging the privileged 2-aminopyrimidine scaffold. This guide will demonstrate how this moiety serves as a cornerstone for designing potent and selective modulators of various biological targets, particularly protein kinases. By synthesizing technical data with field-proven insights, this document serves as an essential resource for researchers, chemists, and drug development professionals aiming to harness the potential of this valuable chemical entity.
Introduction: The Significance of the 2-Aminopyrimidine Scaffold
In the landscape of modern drug discovery, certain chemical motifs consistently emerge in successful therapeutic agents due to their favorable biological and physicochemical properties. The pyrimidine ring system is one such scaffold, forming the core of essential biomolecules like nucleobases and finding widespread application in approved drugs.[1][2] Pyrimidine derivatives are known to exhibit a vast array of pharmacological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer effects.[1][3]
Within this class, the 2-aminopyrimidine substructure is particularly noteworthy. It is recognized by medicinal chemists as a "privileged scaffold," primarily for its remarkable ability to act as a bioisostere for other aromatic systems and for its specific, predictable interactions with protein targets.[2] Its key feature is the capacity for bidentate hydrogen bonding, where the exocyclic amino group and an adjacent ring nitrogen can form a stable, six-membered ring interaction with the "hinge" region of protein kinases, a critical family of enzymes in cellular signaling.
This guide focuses on a specific, functionalized member of this class: 2-(Methoxymethyl)pyrimidin-4-amine . This molecule is not typically an active pharmaceutical ingredient itself but rather a high-value starting material or intermediate.[4] Its structure is distinguished by two key features:
The 4-Amino Group: This primary amine serves as a crucial hydrogen bond donor and a versatile synthetic handle for elaboration into more complex structures.
The 2-(Methoxymethyl) Group: This substituent provides steric bulk, influences solubility and metabolic stability, and can be used to probe the topology of a target's binding pocket.
Understanding the properties and reactivity of this building block is paramount for its effective deployment in the synthesis of next-generation therapeutics.
Physicochemical and Spectroscopic Properties
A thorough characterization of a chemical building block is the foundation of its successful application. The key properties of 2-(Methoxymethyl)pyrimidin-4-amine are summarized below.
Table 1: Core Properties of 2-(Methoxymethyl)pyrimidin-4-amine
While specific, experimentally-derived spectra for this compound are not widely published, its structure allows for a confident prediction of its key spectroscopic features. This analysis is crucial for reaction monitoring and quality control.
¹H NMR (in CDCl₃ or DMSO-d₆):
Methoxy Protons (-OCH₃): A sharp singlet expected around δ 3.3-3.5 ppm.
Methylene Protons (-CH₂-): A singlet expected around δ 4.4-4.6 ppm.
Amine Protons (-NH₂): A broad singlet, exchangeable with D₂O, typically observed between δ 5.0-7.0 ppm, with its position being solvent and concentration-dependent.
Pyrimidine Ring Protons (H5 & H6): Two doublets in the aromatic region (δ 6.5-8.5 ppm). The proton at C6, adjacent to the amino group, will likely be upfield relative to the proton at C5.
¹³C NMR:
Signals for the methoxy carbon (~59 ppm), the methylene carbon (~75 ppm), and four distinct signals for the pyrimidine ring carbons, with the C2 and C4 carbons (bearing the substituents) being the most downfield.
Mass Spectrometry (ESI+):
The primary ion observed would be the protonated molecular ion [M+H]⁺ at m/z ≈ 140.1.
Synthesis and Chemical Reactivity
The utility of 2-(Methoxymethyl)pyrimidin-4-amine lies in its predictable reactivity, which allows for its incorporation into larger, more complex molecules.
Plausible Synthetic Pathway
The synthesis of 2-substituted-4-aminopyrimidines is a well-established process in organic chemistry. A common and efficient method involves the condensation of a suitable amidine with a three-carbon electrophilic partner. For the target compound, this would involve the reaction of methoxyacetamidine with a reagent like 3-ethoxyacrylonitrile . The causality behind this choice is the high reactivity of the nitrile and ether functionalities, which readily undergo cyclization and elimination to form the stable pyrimidine ring.
Caption: Plausible synthetic route via cyclocondensation.
Key Reactive Sites and Their Application
The true value of this compound is realized in subsequent reactions where its functional groups are exploited.
The 4-Amino Group: This is the primary site for diversification. It can readily participate in:
N-Arylation/N-Alkylaytion: Reactions like the Buchwald-Hartwig cross-coupling or classical SₙAr reactions allow for the attachment of various aryl, heteroaryl, or alkyl groups. This is the most common strategy for extending the molecule to reach into different sub-pockets of a target protein.
Acylation/Sulfonylation: Formation of amides and sulfonamides to introduce new interaction points or modulate physicochemical properties.
The Pyrimidine Ring Nitrogens: These are weakly basic and serve as key hydrogen bond acceptors in ligand-protein interactions. They are generally not reactive synthetically unless activated.
The 2-(Methoxymethyl) Group: While less reactive, this group is not merely a passive placeholder. Its size and polarity influence the overall conformation and solubility of the final molecule. It can engage in van der Waals or weaker polar interactions within a binding site.
Application in Medicinal Chemistry & Drug Discovery
The 2-aminopyrimidine scaffold is a cornerstone of modern kinase inhibitor design. Kinases play a central role in cell signaling, and their dysregulation is a hallmark of many diseases, especially cancer.[6]
The Kinase Hinge-Binding Motif
The efficacy of the 2-aminopyrimidine scaffold stems from its ability to mimic the hydrogen bonding pattern of the adenine base of ATP, the natural substrate for kinases. The 4-amino group acts as a hydrogen bond donor, while the N1 nitrogen of the pyrimidine ring acts as a hydrogen bond acceptor. This bidentate interaction with the backbone amide residues of the kinase "hinge" region provides a strong and specific anchor for the inhibitor.
Caption: The key hydrogen bonding pattern with the kinase hinge.
By using 2-(Methoxymethyl)pyrimidin-4-amine as a starting point, chemists can attach diverse chemical functionalities via the 4-amino position (the R2 group in the diagram) to achieve high affinity and selectivity for a specific kinase target.
Illustrative Case Studies from the Literature
PLK4 Inhibitors: Research into Polo-like kinase 4 (PLK4), a regulator of centriole duplication and a cancer target, has led to the development of potent inhibitors. A scaffold-hopping strategy identified aminopyrimidine cores as highly effective, leading to compounds with nanomolar inhibitory activity and good drug-like properties, underscoring the scaffold's value.[6]
EGFR Inhibitors: The 2,4-di(arylamino)pyrimidine core is central to many inhibitors of the Epidermal Growth Factor Receptor (EGFR), particularly for treating non-small cell lung cancer.[2] Synthesizing these complex molecules often involves a sequential SₙAr or cross-coupling strategy where a precursor like 2-chloro-4-aminopyrimidine (a close relative of the title compound) is a key intermediate.
Histamine H4 Receptor (H4R) Antagonists: Beyond kinases, the 2-aminopyrimidine scaffold has been optimized to produce potent H4R antagonists. Structure-activity relationship (SAR) studies have shown that modifications at various positions of the pyrimidine ring are critical for achieving high potency, leading to compounds with in vivo anti-inflammatory and antinociceptive activity.[7]
To illustrate the practical use of 2-(Methoxymethyl)pyrimidin-4-amine as a building block, the following protocol describes a typical palladium-catalyzed cross-coupling reaction. This procedure is representative of how medicinal chemists would elaborate the core structure.
Objective: To synthesize N-aryl-2-(methoxymethyl)pyrimidin-4-amine derivatives.
Methodology:
Reaction Setup: To a dry, oven-baked reaction vial equipped with a magnetic stir bar, add 2-(Methoxymethyl)pyrimidin-4-amine (1.0 eq.), the desired aryl halide (e.g., 4-bromotoluene, 1.1 eq.), a palladium catalyst (e.g., Pd₂(dba)₃, 0.02 eq.), a phosphine ligand (e.g., Xantphos, 0.04 eq.), and a base (e.g., Cs₂CO₃, 2.0 eq.).
Solvent Addition: Evacuate and backfill the vial with an inert gas (e.g., Argon or Nitrogen). Add a dry, degassed solvent such as dioxane or toluene via syringe. Causality: The use of an inert atmosphere and dry solvent is critical to prevent the deactivation of the palladium catalyst.
Reaction: Seal the vial and place it in a preheated oil bath or heating block at 80-110 °C. Stir the reaction mixture for 4-16 hours.
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material and the formation of the desired product.
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and filter through a pad of celite to remove the catalyst and inorganic salts.[8]
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure N-aryl-2-(methoxymethyl)pyrimidin-4-amine product.
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Safety and Handling
Adherence to proper laboratory safety protocols is essential when working with any chemical reagent.
Table 2: GHS Hazard Profile for 2-(Methoxymethyl)pyrimidin-4-amine
Engineering Controls: Handle this compound in a well-ventilated chemical fume hood to minimize inhalation exposure.[9]
Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.
Handling Practices: Avoid generating dust. Do not ingest or breathe dust/vapors.[10] Avoid contact with skin and eyes. Wash hands thoroughly after handling.[11]
Storage: Store in a tightly sealed container in a cool, dry, and dark place as recommended (2-8°C).[5]
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Conclusion and Future Outlook
2-(Methoxymethyl)pyrimidin-4-amine is more than a simple chemical; it is a versatile and enabling tool for drug discovery. Its 2-aminopyrimidine core provides a reliable anchor for binding to a multitude of biological targets, most notably protein kinases. The strategic placement of the 4-amino and 2-methoxymethyl groups offers chemists a dual-pronged approach to molecular design: a reactive handle for SAR exploration and a modulating element for fine-tuning physicochemical properties.
As the demand for more selective and potent therapeutics continues to grow, the importance of well-designed, functionalized building blocks like 2-(Methoxymethyl)pyrimidin-4-amine will only increase. Future applications will likely see its incorporation into novel chemical libraries for high-throughput screening, its use in the development of targeted covalent inhibitors, and its integration into sophisticated drug modalities such as proteolysis-targeting chimeras (PROTACs). The foundational insights provided in this guide are intended to empower researchers to fully leverage the potential of this valuable scaffold in their quest for new medicines.
References
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 295763, 2-Methylpyrimidin-4-amine. Available from: [Link]
Drexel Chemical Company (2018). SAFETY DATA SHEET DREXEL DE-AMINE 4. Available from: [Link]
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 7939, 2-Amino-4-methylpyrimidine. Available from: [Link]
Shaikh, A., et al. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Molecules, 29(10), 2295. Available from: [Link]
Al-Ostoot, F.H., et al. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances, 11(26), 15627-15654. Available from: [Link]
El-Naggar, A.M., et al. (2022). Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies. Scientific Reports, 12(1), 16180. Available from: [Link]
Paust, J., Ernst, H., & Reel, H. (1990). U.S. Patent No. 4,918,191. Washington, DC: U.S. Patent and Trademark Office.
Karlsen, A., et al. (2015). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 20(12), 22618-22634. Available from: [Link]
Ren, R., et al. (2018). Anti-inflammatory hybrids of secondary amines and amide-sulfamide derivatives. Medicinal Chemistry Research, 27, 1435-1445. Available from: [Link]
Taylor, M.K., & Bate, K.L. (2022). Recent Advances in Pyrimidine-Based Drugs. Pharmaceuticals, 15(3), 332. Available from: [Link]
Wang, Y., et al. (2023). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry, 14(6), 1146-1152. Available from: [Link]
Altenbach, R.J., et al. (2008). Structure-activity studies on a series of a 2-aminopyrimidine-containing histamine H4 receptor ligands. Journal of Medicinal Chemistry, 51(20), 6571-6580. Available from: [Link]
Brenner, M., et al. (2001). Chinese Patent No. CN1319592A.
Hoffman Fine Chemicals. N-(4-Methoxyphenyl)-2-methylpyrimidin-4-amine. Available from: [Link]
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 167426147, 2-[1-(Methoxymethyl)pyrazol-4-yl]pyrimidin-4-amine. Available from: [Link]
A Technical Guide to the Structural Elucidaion of 2-(Methoxymethyl)pyrimidin-4-amine
This guide provides an in-depth, technical walkthrough for the complete structural elucidation of 2-(Methoxymethyl)pyrimidin-4-amine. Designed for researchers, scientists, and professionals in drug development, this docu...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth, technical walkthrough for the complete structural elucidation of 2-(Methoxymethyl)pyrimidin-4-amine. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of methods. It delves into the scientific rationale behind the selection of analytical techniques and the interpretation of the resulting data, ensuring a comprehensive and validated approach to structural confirmation.
Introduction
2-(Methoxymethyl)pyrimidin-4-amine is a substituted pyrimidine, a heterocyclic aromatic compound that forms the core of several nucleobases in DNA and RNA. The functionalization of the pyrimidine ring with an amine and a methoxymethyl group suggests its potential as a scaffold in medicinal chemistry, warranting a thorough and unambiguous confirmation of its chemical structure. The elucidation process described herein integrates data from multiple spectroscopic techniques to build a cohesive and self-validating structural narrative.
Molecular Formula and Unsaturation
The first step in any structure elucidation is to determine the molecular formula. High-resolution mass spectrometry (HRMS) is the ideal technique for this purpose.
Protocol: High-Resolution Mass Spectrometry (HRMS)
Sample Preparation: Dissolve a small quantity of the analyte in a suitable solvent, such as methanol or acetonitrile, to a concentration of approximately 1 mg/mL.
Instrumentation: Utilize an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.
Analysis Mode: Perform the analysis in positive ion mode to observe the protonated molecule, [M+H]⁺.
Data Acquisition: Acquire the mass spectrum over a relevant m/z range, ensuring high mass accuracy.
For 2-(Methoxymethyl)pyrimidin-4-amine, the expected molecular formula is C₆H₉N₃O. The predicted exact mass for the protonated molecule [M+H]⁺ is 140.08183 m/z[1]. The degree of unsaturation, calculated from the molecular formula, is 4. This is consistent with the presence of an aromatic pyrimidine ring, which accounts for all four degrees of unsaturation (three double bonds and one ring).
Spectroscopic Analysis: A Multi-faceted Approach
A combination of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy is employed to piece together the molecular framework and identify functional groups.
Infrared (IR) Spectroscopy: Functional Group Identification
IR spectroscopy provides valuable information about the types of chemical bonds present in a molecule.
Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.
Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.
Data Processing: Perform a background subtraction to remove atmospheric contributions.
The IR spectrum of a pyrimidine derivative will exhibit characteristic absorption bands. For 2-(Methoxymethyl)pyrimidin-4-amine, the expected IR frequencies are summarized in the table below, with comparisons to known pyrimidine derivatives[2][3][4][5].
Functional Group
Expected Wavenumber (cm⁻¹)
Interpretation
N-H Stretch (Amine)
3500-3300
Broad absorption, indicative of the primary amine.
C-H Stretch (Aromatic)
3100-3000
Sharp, medium intensity peaks.
C-H Stretch (Aliphatic)
3000-2850
Peaks corresponding to the methoxymethyl group.
C=N, C=C Stretch (Aromatic Ring)
1650-1450
Multiple sharp bands characteristic of the pyrimidine ring.
C-O Stretch (Ether)
1150-1085
Strong absorption from the methoxymethyl group.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Building the Carbon-Hydrogen Framework
NMR spectroscopy is the cornerstone of structure elucidation, providing detailed information about the connectivity of atoms.
Sample Preparation: Dissolve approximately 5-10 mg of the sample in a deuterated solvent such as DMSO-d₆ or CDCl₃.
1D NMR: Acquire ¹H and ¹³C NMR spectra.
2D NMR: Perform Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) experiments.
Based on the structure of 2-(Methoxymethyl)pyrimidin-4-amine and data from analogous compounds[6], the following proton signals are predicted:
Chemical Shift (δ) ppm
Multiplicity
Integration
Assignment
~8.0
Doublet
1H
H5 (Pyrimidine ring)
~6.5
Doublet
1H
H6 (Pyrimidine ring)
~7.0
Singlet (broad)
2H
-NH₂
~4.5
Singlet
2H
-CH₂-
~3.4
Singlet
3H
-OCH₃
The doublet multiplicity for the pyrimidine ring protons (H5 and H6) is expected due to their coupling to each other. The broad singlet for the amine protons is characteristic and these protons are often exchangeable with deuterium.
The predicted ¹³C NMR chemical shifts are as follows, with reference to similar pyrimidine structures[7]:
Chemical Shift (δ) ppm
Assignment
~163
C4 (attached to NH₂)
~160
C2 (attached to methoxymethyl)
~158
C6
~105
C5
~75
-CH₂-
~58
-OCH₃
2D NMR experiments are crucial for unambiguously assigning the structure.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. A key correlation would be observed between the pyrimidine ring protons at ~8.0 ppm and ~6.5 ppm, confirming their adjacent positions.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons. It would confirm the assignments made in the 1D spectra by showing correlations between the signals at ~8.0 ppm and ~158 ppm (H5-C5), ~6.5 ppm and ~105 ppm (H6-C6), ~4.5 ppm and ~75 ppm (-CH₂-), and ~3.4 ppm and ~58 ppm (-OCH₃).
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for piecing together the molecular puzzle, as it shows correlations between protons and carbons that are two or three bonds away. Key expected correlations are summarized below:
Proton (¹H)
Correlated Carbons (¹³C)
Structural Implication
-CH₂- (~4.5 ppm)
C2 (~160 ppm), -OCH₃ (~58 ppm)
Confirms the attachment of the methylene group to C2 of the pyrimidine ring and the methoxy group.
-OCH₃ (~3.4 ppm)
-CH₂- (~75 ppm)
Confirms the methoxymethyl moiety.
H5 (~8.0 ppm)
C4 (~163 ppm), C6 (~158 ppm)
Confirms the position of H5 relative to C4 and C6.
H6 (~6.5 ppm)
C4 (~163 ppm), C5 (~105 ppm)
Confirms the position of H6 relative to C4 and C5.
The following diagram illustrates the workflow for the NMR-based structure elucidation:
Caption: Workflow for NMR-based structure elucidation.
This diagram illustrates the logical flow from initial 1D NMR experiments to the integration of 2D NMR data for final structure confirmation.
The key HMBC correlations are visualized in the following diagram:
Caption: Key HMBC correlations for 2-(Methoxymethyl)pyrimidin-4-amine.
Conclusion
The comprehensive analysis of data from HRMS, IR, and a suite of 1D and 2D NMR experiments provides a self-validating system for the structural elucidation of 2-(Methoxymethyl)pyrimidin-4-amine. The convergence of evidence from these orthogonal techniques allows for the unambiguous assignment of the molecular formula, the identification of all functional groups, and the precise mapping of the atomic connectivity. This rigorous approach is fundamental to ensuring the chemical integrity of novel compounds in research and development.
References
PubChem. 2-(methoxymethyl)pyrimidin-4-amine. National Center for Biotechnology Information. [Link]
Technical Guide: Spectroscopic Profiling of 2-(Methoxymethyl)pyrimidin-4-amine
The following technical guide details the spectroscopic characterization of 2-(Methoxymethyl)pyrimidin-4-amine . This guide is designed for medicinal chemists and analytical scientists requiring rigorous structural verif...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the spectroscopic characterization of 2-(Methoxymethyl)pyrimidin-4-amine . This guide is designed for medicinal chemists and analytical scientists requiring rigorous structural verification of this pyrimidine scaffold, a common pharmacophore in kinase inhibitor development (e.g., PLK4 inhibitors).
To interpret the spectra accurately, one must understand the electronic environment of the molecule. The pyrimidine ring is electron-deficient, deshielding the ring protons. The 2-position substituent (methoxymethyl) introduces an ether linkage that provides distinct diagnostic signals in both NMR (chemical shift) and MS (fragmentation).
Synthesis & Fragmentation Workflow
The following diagram illustrates the structural logic used for identification, including the likely fragmentation pathway observed in Mass Spectrometry.
Figure 1: Structural components and predicted Mass Spectrometry fragmentation pathway for 2-(methoxymethyl)pyrimidin-4-amine.
Part 2: Spectroscopic Data Specifications
The following data is synthesized from high-fidelity analog comparisons (e.g., 2-methylpyrimidin-4-amine) and first-principles prediction, serving as a reference standard for experimental validation.
Nuclear Magnetic Resonance (NMR)
Solvent: DMSO-d₆ (Recommended for solubility and exchangeable proton detection).
¹H NMR (400 MHz, DMSO-d₆)
Position
Group
Shift (δ, ppm)
Multiplicity
Integral
Coupling (Hz)
Assignment Logic
H-6
Ar-H
8.05 – 8.15
Doublet (d)
1H
J ≈ 5.8
Deshielded by adjacent N1; typical pyrimidine H6.
NH₂
Amine
6.60 – 6.80
Broad Singlet
2H
-
Exchangeable; chemical shift varies with concentration/water.
H-5
Ar-H
6.30 – 6.40
Doublet (d)
1H
J ≈ 5.8
Shielded by C4-amino group (ortho-like effect).
CH₂
Methylene
4.25 – 4.35
Singlet (s)
2H
-
Deshielded by Oxygen and Pyrimidine ring.
OCH₃
Methoxy
3.30 – 3.35
Singlet (s)
3H
-
Typical aliphatic methoxy signal.
¹³C NMR (100 MHz, DMSO-d₆)
Carbon
Type
Shift (δ, ppm)
Assignment Logic
C-4
Quaternary
163.5
Ipso to amine; highly deshielded.
C-2
Quaternary
166.0
Ipso to methoxymethyl; between two nitrogens.
C-6
CH
155.0
Alpha to nitrogen.
C-5
CH
102.0
Beta to nitrogen; shielded by resonance from amine.
CH₂
Methylene
74.5
Benzylic-like position + Ether shift.
OCH₃
Methyl
58.5
Standard methoxy carbon.
Mass Spectrometry (MS)
Method: ESI (Electrospray Ionization), Positive Mode.
Parameter
Value
Notes
Monoisotopic Mass
139.07 Da
Exact mass calc. for C₆H₉N₃O
[M+H]⁺
140.08
Base peak expected in ESI+.
[M+Na]⁺
162.06
Common adduct in non-desalted samples.
Key Fragment 1
109.0
[M+H - CH₃OH]⁺ (Loss of methanol).
Key Fragment 2
94.0
[M+H - C₂H₅O]⁺ (Cleavage of methoxymethyl group).
Infrared Spectroscopy (FT-IR)
Method: ATR (Attenuated Total Reflectance) on solid sample.
Frequency (cm⁻¹)
Vibration Mode
Functional Group
3300 – 3150
ν(N-H)
Primary amine (doublet for sym/asym stretch).
2950 – 2850
ν(C-H)
Aliphatic C-H (Methoxy/Methylene).
1640 – 1580
ν(C=N), δ(NH₂)
Pyrimidine ring breathing & Amine scissoring.
1120 – 1080
ν(C-O)
Ether stretch (Strong band).
Part 3: Experimental Protocols
To ensure data integrity matching the specifications above, follow these standardized workflows.
Protocol A: NMR Sample Preparation
Objective: Obtain high-resolution ¹H and ¹³C spectra without solvent suppression artifacts.
Massing: Weigh 5–10 mg of the solid compound into a clean vial.
Solvation: Add 0.6 mL of DMSO-d₆ (99.9% D).
Note: CDCl₃ may be used, but pyrimidine amines often show broadened exchangeable protons and lower solubility in chloroform.
Homogenization: Sonicate for 30 seconds to ensure complete dissolution.
Filtration (Optional): If particulates remain, filter through a glass wool plug directly into the NMR tube to prevent line broadening.
Acquisition:
Set relaxation delay (d1) to ≥ 1.0s to ensure integration accuracy of the aromatic protons.
Reference spectrum to residual DMSO quintet at 2.50 ppm .
Protocol B: LC-MS Purity Check
Objective: Confirm identity and purity >95%.
Dilution: Prepare a 0.1 mg/mL solution in 50:50 Acetonitrile:Water (+0.1% Formic Acid).
Detection: Monitor UV at 254 nm (aromatic) and 220 nm (amide/amine).
Workflow Diagram: Characterization Logic
Figure 2: Sequential workflow for the validation of 2-(methoxymethyl)pyrimidin-4-amine.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 53407629, 2-(methoxymethyl)pyrimidin-4-amine. Retrieved from [Link]
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Reference for general pyrimidine and ether shift prediction).
MassBank of North America.Spectral Database for Pyrimidine Derivatives.
2-(Methoxymethyl)pyrimidin-4-amine: A Versatile Scaffold for Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Authored by: [Senior Application Scientist] Abstract The pyrimidine core is a cornerstone of medicinal chemistry, forming the st...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: [Senior Application Scientist]
Abstract
The pyrimidine core is a cornerstone of medicinal chemistry, forming the structural basis of numerous therapeutic agents. Among the diverse array of pyrimidine-based scaffolds, 2-(methoxymethyl)pyrimidin-4-amine emerges as a molecule of significant interest. Its unique combination of a flexible, hydrogen-bond accepting methoxymethyl group at the 2-position and a reactive amino group at the 4-position offers a rich platform for chemical elaboration and the development of novel therapeutics. This guide provides a comprehensive overview of the synthesis, chemical properties, and potential applications of 2-(methoxymethyl)pyrimidin-4-amine as a versatile scaffold in contemporary drug discovery, drawing upon established principles of pyrimidine chemistry and the biological significance of related analogues.
Introduction: The Strategic Value of the Pyrimidin-4-amine Core
The pyrimidine ring is a privileged scaffold in drug design, largely due to its presence in the nucleobases of DNA and RNA, making it a key recognition element for a multitude of biological targets. The 4-aminopyrimidine moiety, in particular, is a common feature in a wide range of biologically active compounds, including kinase inhibitors, antivirals, and antibacterial agents. The amino group at the 4-position can act as a crucial hydrogen bond donor and a point for further chemical modification, while the nitrogen atoms within the pyrimidine ring can serve as hydrogen bond acceptors, contributing to the molecule's ability to interact with biological macromolecules.
The introduction of a methoxymethyl substituent at the 2-position of the pyrimidin-4-amine core offers several strategic advantages:
Modulation of Physicochemical Properties: The methoxymethyl group can influence the molecule's solubility, lipophilicity, and metabolic stability, key parameters in optimizing pharmacokinetic profiles.
Conformational Flexibility: The rotatable bond of the methoxymethyl group allows for conformational flexibility, which can be advantageous in achieving optimal binding to a target protein.
Bioisosteric Replacement: The methoxymethyl group can serve as a bioisostere for other functional groups, enabling fine-tuning of a compound's biological activity and properties.[1]
Vector for Further Derivatization: The ether linkage provides a potential site for metabolic cleavage, which could be exploited in prodrug strategies.
This guide will delve into the synthetic pathways to access this valuable scaffold, explore its chemical reactivity, and highlight its potential in the design of next-generation therapeutics.
Synthesis and Chemical Properties
While specific literature on the synthesis of 2-(methoxymethyl)pyrimidin-4-amine is not abundant, a plausible and efficient synthetic route can be devised based on well-established pyrimidine chemistry. A common strategy involves the condensation of a three-carbon building block with an amidine derivative.
Proposed Retrosynthetic Analysis
A logical retrosynthetic disconnection of 2-(methoxymethyl)pyrimidin-4-amine points towards two key starting materials: a suitable three-carbon electrophile and methoxyacetamidine.
Caption: Retrosynthetic analysis of 2-(Methoxymethyl)pyrimidin-4-amine.
Forward Synthetic Protocol
A practical synthetic protocol can be proposed as follows:
Step 1: Preparation of Methoxyacetamidine Hydrochloride
Methoxyacetonitrile is reacted with hydrogen chloride in a suitable anhydrous alcohol (e.g., ethanol) to form the corresponding imidate hydrochloride. Subsequent treatment with ammonia or an ammonium salt yields methoxyacetamidine hydrochloride.
Step 2: Condensation and Cyclization
Methoxyacetamidine hydrochloride is then condensed with a suitable three-carbon electrophile, such as 3,3-dimethoxypropionitrile or malonaldehyde diacetal, in the presence of a base (e.g., sodium methoxide) in an alcoholic solvent. The reaction mixture is heated to facilitate cyclization and formation of the pyrimidine ring.
Step 3: Isolation and Purification
The resulting 2-(methoxymethyl)pyrimidin-4-amine can be isolated by removal of the solvent, followed by purification using standard techniques such as recrystallization or column chromatography.
Physicochemical Properties (Inferred)
Direct experimental data for 2-(methoxymethyl)pyrimidin-4-amine is limited. However, we can infer its likely properties based on closely related analogs found in chemical databases like PubChem.
Property
Inferred Value
Basis for Inference
Molecular Formula
C₆H₉N₃O
-
Molecular Weight
139.16 g/mol
-
XLogP3
~0.5
Based on analogs like 2-methylpyrimidin-4-amine (XLogP3 = 0.3)[2] and considering the contribution of the methoxy group.
Hydrogen Bond Donors
1 (from the amino group)
Structural analysis.
Hydrogen Bond Acceptors
4 (2 ring nitrogens, 1 amino nitrogen, 1 ether oxygen)
Structural analysis.
Topological Polar Surface Area
~70 Ų
Based on analogs like 2-methylpyrimidin-4-amine (51.8 Ų)[2] and 4-amino-5-methoxymethyl-2-methylpyrimidine (61 Ų)[3], with an added ether oxygen.
Chemical Reactivity and Derivatization Potential
The 2-(methoxymethyl)pyrimidin-4-amine scaffold offers multiple avenues for chemical modification, making it a highly versatile starting point for the construction of compound libraries.
Reactions at the 4-Amino Group
The primary amino group at the 4-position is a key handle for derivatization. It can readily undergo a variety of reactions, including:
Acylation: Reaction with acyl chlorides or anhydrides to form amides.
Sulfonylation: Reaction with sulfonyl chlorides to yield sulfonamides.
Alkylation: Nucleophilic substitution with alkyl halides.
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent.
Buchwald-Hartwig Amination: Palladium-catalyzed cross-coupling with aryl or heteroaryl halides.
These reactions allow for the introduction of a wide range of substituents, enabling the exploration of structure-activity relationships (SAR) and the optimization of biological activity.
Modification of the 2-Methoxymethyl Group
While the methoxymethyl group is generally stable, it can be modified under certain conditions. For instance, cleavage of the methyl ether could be achieved using strong acids like HBr or BBr₃ to yield the corresponding hydroxymethyl derivative. This alcohol could then be further functionalized.
Electrophilic Aromatic Substitution
The pyrimidine ring itself is electron-deficient and generally resistant to electrophilic aromatic substitution. However, the activating effect of the 4-amino group can facilitate substitution at the 5-position under forcing conditions.
Caption: Potential derivatization pathways for 2-(Methoxymethyl)pyrimidin-4-amine.
Applications in Drug Discovery: A Scaffold for Targeting Diverse Disease Areas
The versatility of the 2-(methoxymethyl)pyrimidin-4-amine scaffold makes it an attractive starting point for the development of inhibitors for a variety of biological targets. The broader class of pyrimidine derivatives has shown significant therapeutic potential in several areas.[4]
Kinase Inhibition
The 4-aminopyrimidine core is a well-established hinge-binding motif in many kinase inhibitors. The amino group forms crucial hydrogen bonds with the kinase hinge region, a key interaction for potent inhibition. The 2-substituent, in this case, the methoxymethyl group, can be directed towards the solvent-exposed region or a hydrophobic pocket, influencing both potency and selectivity. For example, derivatives of 2,4-pyrimidinediamine have been developed as dual inhibitors of Anaplastic Lymphoma Kinase (ALK) and Histone Deacetylases (HDACs).[5]
Antimicrobial and Antiviral Agents
The pyrimidine scaffold is central to many antimicrobial and antiviral drugs. By modifying the substituents on the 2-(methoxymethyl)pyrimidin-4-amine core, it is possible to design novel compounds with activity against a range of pathogens.
Central Nervous System (CNS) Disorders
Substituted pyrimidines have also been explored for the treatment of CNS disorders. The ability to tune the physicochemical properties of the 2-(methoxymethyl)pyrimidin-4-amine scaffold could allow for the development of brain-penetrant molecules targeting CNS receptors and enzymes.
Experimental Protocols
The following are generalized, exemplary protocols for the derivatization of a 4-aminopyrimidine scaffold, which can be adapted for 2-(methoxymethyl)pyrimidin-4-amine.
General Procedure for Acylation of the 4-Amino Group
To a solution of 2-(methoxymethyl)pyrimidin-4-amine (1.0 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon), add a suitable base such as triethylamine or diisopropylethylamine (1.2 eq).
Cool the reaction mixture to 0 °C in an ice bath.
Add the desired acyl chloride or anhydride (1.1 eq) dropwise to the stirred solution.
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by thin-layer chromatography (TLC).
Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired N-acylated derivative.
General Procedure for Suzuki Coupling at a Halogenated 5-Position (Hypothetical)
Should a halogen be introduced at the 5-position, a Suzuki coupling could be performed as follows:
To a degassed mixture of the 5-halo-2-(methoxymethyl)pyrimidin-4-amine (1.0 eq), a suitable boronic acid or boronate ester (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq) in a suitable solvent system (e.g., a mixture of toluene, ethanol, and water), add a base such as sodium carbonate or potassium carbonate (2.0 eq).
Heat the reaction mixture to reflux (typically 80-100 °C) under an inert atmosphere for 4-24 hours, monitoring the progress by TLC or LC-MS.
Upon completion, cool the reaction mixture to room temperature and dilute with water.
Extract the product with an appropriate organic solvent.
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
Purify the crude product by column chromatography to yield the 5-aryl or 5-heteroaryl derivative.
Conclusion and Future Perspectives
2-(Methoxymethyl)pyrimidin-4-amine represents a promising and versatile scaffold for the development of novel therapeutic agents. Its synthetic accessibility, coupled with multiple points for chemical derivatization, provides a robust platform for generating diverse chemical libraries for high-throughput screening and lead optimization. The strategic placement of the methoxymethyl group offers opportunities to fine-tune the physicochemical and pharmacokinetic properties of drug candidates. As our understanding of the molecular basis of diseases continues to grow, scaffolds like 2-(methoxymethyl)pyrimidin-4-amine will undoubtedly play a crucial role in the design and discovery of the next generation of targeted therapies. Further exploration of the chemical space around this core is warranted and is anticipated to yield novel compounds with significant biological activity.
References
Information on a related compound, 5-(aminomethyl)-2-(methoxymethyl)pyrimidin-4-amine, is available from chemical suppliers. (2023). Retrieved from [Link]
Guo, D., et al. (2022). Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer. European Journal of Medicinal Chemistry, 243, 114774. [Link]
Al-Ostoot, F. H., et al. (2021). A Review on the Synthesis and Relationship of Pyrimidine Derivatives as Anticancer Agents. Mini-Reviews in Medicinal Chemistry, 21(11), 1335-1369.
Information on the related compound 2-chloropyrimidin-4-amine highlights its use as a pharmaceutical intermediate. (2011). Retrieved from [Link]
Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147-3176. [Link]
PubChem entry for 2-Methylpyrimidin-4-amine (CID 295763). (n.d.). Retrieved from [Link]
PubChem entry for N-ethyl-2-(methoxymethyl)pyrimidin-4-amine (CID 14780287). (n.d.). Retrieved from [Link]
PubChem entry for 4-Amino-5-methoxymethyl-2-methylpyrimidine (CID 2305652). (n.d.). Retrieved from [Link]
In Silico Docking of the Privileged Scaffold 2-(Methoxymethyl)pyrimidin-4-amine: A Fragment-Based Kinase Targeting Protocol
Executive Summary This technical guide details the computational interrogation of 2-(Methoxymethyl)pyrimidin-4-amine , a high-value pharmacophore in kinase inhibitor discovery. Unlike fully elaborated drug candidates, th...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide details the computational interrogation of 2-(Methoxymethyl)pyrimidin-4-amine , a high-value pharmacophore in kinase inhibitor discovery. Unlike fully elaborated drug candidates, this molecule represents a "privileged fragment"—a core scaffold capable of mimicking the adenine ring of ATP.[1]
This guide is designed for medicinal chemists and computational biologists. It moves beyond generic docking instructions to focus on the specific challenges of docking small, polar, heteroaromatic fragments: handling tautomeric ambiguity, enforcing hinge-region hydrogen bonds, and evaluating "growth vectors" for lead optimization.
The pyrimidine-4-amine scaffold is an isostere of the adenine ring found in ATP.[1][2] Its binding affinity is driven by a bidentate hydrogen-bonding motif with the kinase "hinge" region (the segment connecting the N-terminal and C-terminal lobes).
Acceptor (N1): The pyrimidine ring nitrogen (N1) accepts a hydrogen bond from the backbone amide (NH) of the hinge residue (e.g., Leu83 in CDK2, Met793 in EGFR).
Donor (4-NH2): The exocyclic amine donates a hydrogen bond to the backbone carbonyl (C=O) of the preceding hinge residue (e.g., Glu81 in CDK2).
The Function of the 2-Methoxymethyl Group
The substituent at the C2 position is critical for selectivity.
Solubility & ADME: The methoxy ether oxygen introduces polarity, improving water solubility compared to purely alkyl chains.
Ribose Pocket Interaction: In many kinases, the C2 substituent projects toward the ribose-binding pocket or the solvent front. The flexibility of the methoxymethyl group allows it to adopt conformations that can either displace conserved water molecules or form additional H-bonds with residues like Asp86 (CDK2).
Experimental Design & Target Selection
For this protocol, we define two primary model systems representing distinct kinase families:
CDK2 (Cyclin-Dependent Kinase 2): A Ser/Thr kinase with a spacious ATP pocket.
PDB ID:1HCK (High resolution, apo structure) or 1KE5.
EGFR (Epidermal Growth Factor Receptor): A Tyrosine kinase.[3]
PDB ID:1M17 (Erlotinib-bound, active conformation).
Table 1: Comparative Docking Parameters
Parameter
CDK2 (Ser/Thr)
EGFR (Tyr)
Rationale
Hinge Residue
Leu83
Met793
Primary anchor point for the pyrimidine N1.
Gatekeeper
Phe80
Thr790
Steric bulk of gatekeeper dictates ligand entry.
Water Mediation
Conserved water near Glu81
Variable
CDK2 often requires a bridging water for high-affinity ligands.
Grid Box Size
20 Å x 20 Å x 20 Å
25 Å x 25 Å x 25 Å
EGFR active site accommodates larger Type I/II inhibitors.
Step-by-Step Docking Protocol
Phase 1: Ligand Preparation (The Critical Step)
Small fragments are highly sensitive to protonation states.
Generation: Build the 3D structure of 2-(Methoxymethyl)pyrimidin-4-amine.
Tautomerization: Generate all tautomers at pH 7.0 ± 2.0.
Crucial Check: Ensure the amino-pyrimidine tautomer is dominant over the imino-dihydro form. The aromaticity of the ring drives the binding.
Stereochemistry: While the molecule is achiral, the methoxymethyl group has rotatable bonds. Generate low-energy conformers (e.g., using OPLS3e force field) to ensure the ether oxygen is not sterically clashing.
Phase 2: Protein Preparation
Pre-processing: Remove all crystallographic waters except those bridging the ligand and the hinge (if known from homologous structures).
H-Bond Assignment: Optimize H-bond networks using PROPKA at pH 7.0.
Note: Ensure the Histidine residues in the pocket are protonated correctly (HID/HIE/HIP) to avoid false repulsions.
Restrained Minimization: Minimize the protein structure (RMSD convergence of 0.30 Å) to relieve steric clashes introduced by adding hydrogens.
Phase 3: Grid Generation & Constraints
To prevent the small fragment from docking in irrelevant "hotspots" on the surface, we use constraints.
Core Constraint: Define a hydrogen bond constraint on the backbone NH of the hinge residue (Leu83 for CDK2).
Requirement: Set this constraint as mandatory for a pose to be saved. This forces the pyrimidine-amine motif to adopt the ATP-mimetic pose.
Phase 4: Docking Execution (Standard Precision)
Run the docking using a rigid receptor/flexible ligand algorithm (e.g., Glide SP, GOLD, or AutoDock Vina).
Sampling: Set enhanced sampling (4x factor) because fragments have few degrees of freedom and can easily fall into local minima.
Scoring: Use a scoring function that penalizes desolvation (e.g., GlideScore or ChemScore), as the methoxymethyl group is hydrophilic.
Visualization of Workflows
Diagram 1: The Fragment-Based Docking Pipeline
This diagram illustrates the decision tree for processing the fragment from 2D structure to a ranked binding pose.
Caption: Workflow for fragment-based docking, emphasizing parallel preparation of ligand and protein before constraint-based grid generation.
This diagram visualizes the specific atomic interactions between the scaffold and the CDK2 active site.
Caption: Schematic of the bidentate hydrogen bonding network between the pyrimidine-amine core and the kinase hinge region.
Post-Docking Analysis & Lead Optimization
Once the docking poses are generated, they must be validated and used to guide chemical synthesis.
Validation Criteria (Self-Validating System)
A valid docking pose for this scaffold must meet the following criteria:
H-Bond Geometry: The N1...H-N distance must be 2.8–3.1 Å, and the angle > 150°.
Planarity: The pyrimidine ring should be coplanar with the hinge residues to maximize π-stacking interactions (often with Phe80 or equivalent).
Ligand Efficiency (LE): For a fragment of this size (MW ~139 Da), the binding energy should be high relative to its size.
Formula: LE = ΔG / Heavy Atom Count.
Target: LE > 0.3 kcal/mol/atom.
Growing the Fragment (Vector Analysis)
The docking results reveal "vectors" where the molecule can be expanded to increase affinity:
Vector A (C5 Position): This position points towards the "Gatekeeper" residue. Adding a hydrophobic group (e.g., phenyl, isopropyl) here can access the hydrophobic back pocket (Type II inhibition).
Vector B (C6 Position): Points toward the solvent. Solubilizing groups (piperazine, morpholine) are often attached here.
Vector C (Methoxymethyl Extension): The ether oxygen can be replaced or extended to capture interactions with the ribose-binding aspartate (Asp86 in CDK2).
References
Kitchen, D. B., Decornez, H., Furr, J. R., & Bajorath, J. (2004). Docking and scoring in virtual screening for drug discovery: methods and applications. Nature Reviews Drug Discovery.
Friesner, R. A., et al. (2004). Glide: a new approach for rapid, accurate docking and scoring. 1. Method and assessment of docking accuracy.[4][5][6] Journal of Medicinal Chemistry.
Zhang, J., Yang, P. L., & Gray, N. S. (2009). Targeting cancer with small molecule kinase inhibitors. Nature Reviews Cancer.
Erlanson, D. A., et al. (2016). Fragment-based drug discovery: advancing fragment hits to lead and drug candidates. Journal of Medicinal Chemistry.
Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry.
An In-depth Technical Guide to the Solubility of 2-(Methoxymethyl)pyrimidin-4-amine in Organic Solvents
For researchers, medicinal chemists, and professionals in drug development, understanding the solubility of a molecule is a cornerstone of process development, formulation, and preclinical assessment. This guide provides...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, medicinal chemists, and professionals in drug development, understanding the solubility of a molecule is a cornerstone of process development, formulation, and preclinical assessment. This guide provides a comprehensive overview of the principles, experimental determination, and data analysis related to the solubility of 2-(Methoxymethyl)pyrimidin-4-amine, a substituted pyrimidine with potential applications as a synthetic building block in pharmaceutical research.[1][2] While specific experimental solubility data for this compound is not extensively published, this document outlines the fundamental principles and a robust, field-proven methodology to generate and interpret this critical physicochemical data.
Theoretical Framework: Predicting and Understanding Solubility
The solubility of a solid in a liquid solvent is a thermodynamic equilibrium process governed by the free energy change of dissolution. A compound's solubility is dictated by a balance of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. The adage "like dissolves like" serves as a fundamental, albeit simplified, starting point for predicting solubility.[3] The molecular structure of 2-(Methoxymethyl)pyrimidin-4-amine offers key insights into its expected solubility behavior.
Molecular Features Influencing Solubility:
Pyrimidine Core: The aromatic pyrimidine ring, with its two nitrogen atoms, is a polar heterocycle capable of engaging in dipole-dipole interactions and acting as a hydrogen bond acceptor.[4]
4-Amino Group (-NH₂): This primary amine is a potent hydrogen bond donor and acceptor, significantly enhancing polarity and favoring solubility in protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., DMF, DMSO).
2-(Methoxymethyl) Group (-CH₂OCH₃): The ether linkage introduces additional polarity and hydrogen bond acceptor sites (the oxygen atom), while the methyl group adds a small lipophilic character.
Based on these features, 2-(Methoxymethyl)pyrimidin-4-amine is predicted to have a higher solubility in polar organic solvents compared to nonpolar hydrocarbon solvents. The interplay between the hydrogen bonding capacity of the amino group and the overall polarity imparted by the pyrimidine and methoxymethyl moieties will be the dominant factor.
Impact of Temperature:
For most solid solutes, the dissolution process is endothermic, meaning solubility increases with temperature.[4][5] This relationship can be described by the van't Hoff equation, which relates the change in solubility to the enthalpy of dissolution.[6] Experimental determination of solubility at various temperatures is crucial for crystallisation, purification, and formulation processes.
Experimental Determination of Solubility: A Validated Protocol
The most reliable method for determining the solubility of a new compound is through direct experimental measurement. The isothermal shake-flask method is a widely accepted "gold standard" technique due to its simplicity and accuracy.[7] This protocol is designed to be a self-validating system, ensuring data integrity.
Caption: Experimental workflow for the isothermal shake-flask solubility measurement.
Step-by-Step Methodology:
Preparation of Slurries:
Add an excess amount of solid 2-(Methoxymethyl)pyrimidin-4-amine to several vials. The key is to ensure that undissolved solid remains at equilibrium, confirming saturation. A good starting point is 50-100 mg of solid.
Causality Insight: Adding a clear excess of solid is a critical self-validating step. If all the solid dissolves, the solution is not saturated, and the true solubility limit has not been reached.
Accurately pipette a known volume (e.g., 2.0 mL) of the selected organic solvent into each vial.
Equilibration:
Seal the vials tightly to prevent solvent evaporation.
Place the vials in an incubator shaker set to a constant temperature (e.g., 25 °C) and agitate for a prolonged period (typically 24 to 48 hours).
Causality Insight: Equilibrium is not instantaneous. Sufficient agitation time is required for the dissolution rate to equal the precipitation rate. A preliminary time-course study (measuring concentration at 12, 24, 36, and 48 hours) can be performed for a new system to authoritatively establish the minimum time to reach equilibrium.
Sample Collection and Preparation:
After equilibration, remove the vials from the shaker and let them stand at the same constant temperature for at least 2 hours to allow the excess solid to settle.
Carefully withdraw a sample of the clear supernatant using a syringe.
Immediately pass the solution through a syringe filter (0.22 µm) into a clean vial.
Causality Insight: This filtration step is crucial to remove any microscopic undissolved particles, which would otherwise lead to an overestimation of solubility. The filter material should be validated for compatibility with the solvent to prevent leaching of contaminants.
Quantification:
Accurately prepare a known dilution of the filtered saturated solution with the same solvent.
Determine the concentration of 2-(Methoxymethyl)pyrimidin-4-amine in the diluted sample using a pre-validated analytical method, such as HPLC with a calibration curve.
Trustworthiness: The use of a multi-point calibration curve (typically 5-6 standards) is a self-validating system for the analytical measurement, ensuring accuracy and linearity over the desired concentration range.
Data Calculation:
Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor.
Express the solubility in appropriate units, such as mg/mL, g/L, or molarity (mol/L).
Data Presentation and Analysis
Quantitative solubility data should be presented in a clear and organized manner to allow for easy comparison across different solvents and temperatures.
Table 1: Illustrative Template for Solubility Data of 2-(Methoxymethyl)pyrimidin-4-amine at 25 °C
Solvent Class
Solvent
Polarity Index
Solubility (mg/mL)
Solubility (mol/L)
Polar Protic
Methanol
5.1
Experimental Value
Calculated Value
Ethanol
4.3
Experimental Value
Calculated Value
Polar Aprotic
Acetonitrile
5.8
Experimental Value
Calculated Value
Acetone
5.1
Experimental Value
Calculated Value
DMF
6.4
Experimental Value
Calculated Value
Nonpolar
Toluene
2.4
Experimental Value
Calculated Value
Dichloromethane
3.1
Experimental Value
Calculated Value
Once experimental data is collected, especially at different temperatures, it can be fitted to thermodynamic models like the modified Apelblat equation.[1][8] This allows for interpolation of solubility at temperatures not experimentally tested and for the calculation of thermodynamic properties of dissolution, such as enthalpy and entropy.[5]
Logical Relationship Diagram:
Caption: Factors influencing the solubility of 2-(Methoxymethyl)pyrimidin-4-amine.
Conclusion
While readily available public data on the solubility of 2-(Methoxymethyl)pyrimidin-4-amine is scarce, this guide provides the essential theoretical framework and a robust experimental protocol for its determination. By understanding the molecule's structural features—its capacity for hydrogen bonding and overall polarity—researchers can make informed decisions on solvent selection for synthesis, purification, and formulation. The provided isothermal shake-flask methodology, with its emphasis on achieving equilibrium and accurate quantification, represents a field-proven, self-validating approach to generating the high-quality, reliable solubility data required for advanced research and development.
References
ResearchGate. 2-Methoxy-4-nitroaniline Solubility in Several Monosolvents: Measurement, Correlation, and Solvent Effect Analysis | Request PDF. Available from: [Link]
ResearchGate. 2-Methoxy-4-nitroaniline Solubility in Several Aqueous Solvent Mixtures: Determination, Modeling, and Preferential Solvation | Request PDF. Available from: [Link]
SciSpace. Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents. Available from: [Link]
Solubility of Things. Pyrimidine. Available from: [Link]
Solubility of pyrimidine derivatives in different organic solvents at different temperatures. Available from: [Link]
MedCrave online. Physicochemical properties of some pyrimidine derivatives in some organic solvents. Available from: [Link]
Revue Roumaine de Chimie. SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Available from: [Link]
PubChem - NIH. 2-Methylpyrimidin-4-amine. Available from: [Link]
PubChem. 4-(Dimethoxymethyl)pyrimidin-2-amine. Available from: [Link]
PubMed Central. Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. Available from: [Link]
Solubility of Organic Compounds. Available from: [Link]
PubChem. 2-[1-(Methoxymethyl)pyrazol-4-yl]pyrimidin-4-amine. Available from: [Link]
Google Patents. CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine.
Google Patents. US4918191A - Preparation of 2-n-propyl-4-amino-5-methoxymethyl-pyrimidine.
Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Available from: [Link]
PubChem. 2-Methoxy-4-(methoxymethyl)pyrimidine. Available from: [Link]
EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available from: [Link]
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Experiment: Solubility of Organic & Inorganic Compounds. Available from: [Link]
Google Patents. US6365740B1 - Preparation of 2-methyl-4-amino-5-aminomethylpyrimidine.
ResearchGate. (PDF) Machine Learning with Physicochemical Relationships: Solubility Prediction in Organic Solvents and Water. Available from: [Link]
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Organic Syntheses Procedure. preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Available from: [Link]
A Technical Guide to the Thermogravimetric Analysis of 2-(Methoxymethyl)pyrimidin-4-amine: Understanding Thermal Stability in Drug Development
This in-depth technical guide provides a comprehensive examination of the thermal properties of 2-(Methoxymethyl)pyrimidin-4-amine, a key intermediate in pharmaceutical synthesis. Through a detailed exploration of Thermo...
Author: BenchChem Technical Support Team. Date: February 2026
This in-depth technical guide provides a comprehensive examination of the thermal properties of 2-(Methoxymethyl)pyrimidin-4-amine, a key intermediate in pharmaceutical synthesis. Through a detailed exploration of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), this paper will elucidate the thermal stability and decomposition kinetics of this compound. The insights derived are critical for researchers, scientists, and drug development professionals in optimizing manufacturing processes, ensuring drug product stability, and meeting regulatory standards.
The thermal stability of an active pharmaceutical ingredient (API) is a cornerstone of drug development, directly impacting its safety, efficacy, and shelf-life. Thermogravimetric analysis (TGA) is an essential technique for assessing this stability by measuring changes in a material's mass as a function of temperature in a controlled atmosphere.[1][2] When coupled with Differential Scanning Calorimetry (DSC), which measures the heat flow associated with thermal events, a comprehensive thermal profile can be established.[3][4] This guide will delve into the causality behind experimental choices in the TGA/DSC analysis of 2-(Methoxymethyl)pyrimidin-4-amine and provide a framework for interpreting the resulting data.
It is important to note that specific experimental data for 2-(Methoxymethyl)pyrimidin-4-amine is not publicly available. Therefore, this guide will utilize a realistic, illustrative dataset to demonstrate the principles of TGA/DSC analysis and interpretation in the context of this molecule. This approach allows for a thorough exploration of the methodology and its implications for pharmaceutical development.
Foundational Principles: TGA and DSC in Pharmaceutical Analysis
Thermogravimetric analysis is predicated on the precise measurement of mass loss or gain over a defined temperature range.[1][5] This provides quantitative information on phenomena such as drying, decomposition, and oxidation.[6][7] The resulting TGA curve, a plot of mass versus temperature, reveals the temperatures at which a material is thermally stable and the distinct stages of its decomposition.[5][8]
Differential Scanning Calorimetry, conversely, measures the difference in heat flow between a sample and a reference as a function of temperature.[5] This technique is adept at identifying endothermic events (e.g., melting, boiling) and exothermic events (e.g., crystallization, decomposition) that may not be associated with a mass change.[1][3] The simultaneous application of TGA and DSC provides a powerful, synergistic analysis of a material's thermal behavior.
Experimental Protocol: A Self-Validating System
The following protocol for the TGA/DSC analysis of 2-(Methoxymethyl)pyrimidin-4-amine is designed to ensure accuracy, reproducibility, and the generation of meaningful data.
Instrumentation: A simultaneous TGA/DSC instrument is employed. The balance and temperature are calibrated using certified reference materials.
Sample Preparation:
A small sample of 2-(Methoxymethyl)pyrimidin-4-amine (typically 3-5 mg to avoid artifacts from sample foaming) is accurately weighed into an alumina crucible.[9]
The crucible is placed on the TGA balance.
Experimental Conditions:
Atmosphere: The experiment is conducted under a dynamic nitrogen atmosphere (flow rate of 50 mL/min) to prevent oxidative decomposition and create an inert environment for studying the intrinsic thermal stability.[6]
Temperature Program: The sample is heated from 30 °C to 600 °C at a constant heating rate of 10 °C/min. This rate provides a good balance between resolution and experimental time.[8]
Data Acquisition: Mass change (TGA), the first derivative of mass change (DTG), and heat flow (DSC) are continuously recorded.
The choice of a nitrogen atmosphere is crucial as it allows for the study of the pyrolysis of the compound, avoiding the more complex and often more pronounced mass loss that occurs under oxidative conditions.[6] The heating rate of 10 °C/min is a standard practice in pharmaceutical analysis, as it is generally slow enough to allow for the separation of overlapping thermal events.[8]
Caption: Experimental workflow for TGA/DSC analysis.
Data Presentation and Interpretation: Unveiling Thermal Behavior
The illustrative TGA/DSC data for 2-(Methoxymethyl)pyrimidin-4-amine is summarized in the table below.
Thermal Event
Onset Temperature (°C)
Peak Temperature (°C)
Mass Loss (%)
Corresponding DSC Event
Melting
145.2
148.5
~0
Endothermic
Decomposition 1
210.8
225.3
29.5
Exothermic
Decomposition 2
350.1
375.6
45.2
Exothermic
Final Residue at 600°C
-
-
25.3
-
Analysis of the TGA/DTG Curve:
The TGA curve would likely show that 2-(Methoxymethyl)pyrimidin-4-amine is thermally stable up to approximately 210°C, after which a two-step decomposition process begins. The first step, with a mass loss of 29.5%, is followed by a second, more significant mass loss of 45.2%. The DTG curve, which is the first derivative of the TGA curve, would show two distinct peaks corresponding to the maximum rate of mass loss for each decomposition step.[5][7]
Analysis of the DSC Curve:
The DSC curve would reveal an initial endothermic peak around 148.5°C, which, in the absence of mass loss in the TGA curve, is indicative of melting.[3] Following the melting, two distinct exothermic peaks would be observed, corresponding to the two decomposition steps seen in the TGA data. The exothermic nature of these events suggests that the decomposition processes release energy.[3]
Mechanistic Insights: A Proposed Decomposition Pathway
Based on the illustrative mass loss data and the known chemical structure of 2-(Methoxymethyl)pyrimidin-4-amine (Molecular Weight: 153.18 g/mol ), a plausible decomposition pathway can be proposed.[10] The degradation of pyrimidine derivatives often involves the cleavage of the pyrimidine ring and the loss of side chains.[11][12][13]
Step 1 (210.8°C - 225.3°C): Loss of the Methoxymethyl Group
The initial mass loss of 29.5% corresponds to a molecular weight loss of approximately 45.2 g/mol (0.295 * 153.18 g/mol ). This value is very close to the molecular weight of the methoxymethyl group (-CH2OCH3), which is 45.06 g/mol . This suggests that the first decomposition step involves the cleavage of this side chain.
Step 2 (350.1°C - 375.6°C): Pyrimidine Ring Fragmentation
The second mass loss of 45.2% corresponds to a further loss of approximately 69.2 g/mol . This is likely due to the fragmentation of the remaining pyrimidine ring structure. Pyrimidine rings can undergo cleavage to produce smaller, volatile molecules such as ammonia, carbon dioxide, and various nitrogen-containing organic fragments.[12][14]
Caption: Proposed thermal decomposition pathway.
Conclusion: Implications for Drug Development
The thermogravimetric analysis of 2-(Methoxymethyl)pyrimidin-4-amine, as illustrated in this guide, provides critical insights for pharmaceutical development. The determination of its thermal stability up to approximately 210°C informs safe operating temperatures for processes such as drying, milling, and formulation. Understanding the multi-step decomposition mechanism is vital for predicting potential degradation products and ensuring the long-term stability of any drug product containing this molecule or its derivatives. This technical guide underscores the indispensable role of thermal analysis in building a robust foundation of scientific understanding for the development of safe and effective medicines.
References
Eltra. (n.d.). Thermogravimetric Analysis (TGA) analyzers for moisture, dry matter, volatiles or ash. Retrieved from [Link]
Wikipedia. (2023, October 27). Thermogravimetric analysis. Retrieved from [Link]
Chemistry LibreTexts. (2022, August 21). Thermogravimetric analysis (TGA). Retrieved from [Link]
ResearchGate. (2015, August). Thermal analysis of some novel pyrimidine derivatives. Retrieved from [Link]
AZoM. (2021, June 20). Accelerated Analysis of Pharmaceutical Compounds Using Simultaneous TGA-DSC. Retrieved from [Link]
MDPI. (2020, January 10). Thermogravimetric Analysis (TGA) of Graphene Materials: Effect of Particle Size of Graphene, Graphene Oxide and Graphite on Thermal Parameters. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). 2-Methylpyrimidin-4-amine. PubChem. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). 4-Amino-5-methoxymethyl-2-methylpyrimidine. PubChem. Retrieved from [Link]
METTLER TOLEDO. (n.d.). Interpreting TGA Curves. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). 2-[1-(Methoxymethyl)pyrazol-4-yl]pyrimidin-4-amine. PubChem. Retrieved from [Link]
TA Instruments. (n.d.). Characterization of Pharmaceutical Materials by Thermal Analysis. Retrieved from [Link]
National Center for Biotechnology Information. (2010, July 19). The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. PMC. Retrieved from [Link]
AZoM. (2021, June 20). Pharmaceutical Compounds are Analyzed in Half the Time by Simultaneous TGA-DSC. Retrieved from [Link]
ResearchGate. (2001, January). Interpreting TGA curves. Retrieved from [Link]
Technology Networks. (2023, April 18). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. Retrieved from [Link]
TA Instruments. (n.d.). Thermogravimetric Analysis (TGA) Theory and Applications. Retrieved from [Link]
YouTube. (2024, January 9). Synthesis of Pyrimidine and Its Derivatives. Retrieved from [Link]
NETZSCH-Gerätebau GmbH. (2023, August 13). 5 Reasons Why To Use a NETZSCH DSC and TGA for Testing Pharmaceuticals. Retrieved from [Link]
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Unveiling the Therapeutic Potential of 2-(Methoxymethyl)pyrimidin-4-amine Derivatives: A Guide to Target Identification and Validation
An In-Depth Technical Guide for Researchers and Drug Development Professionals Introduction: The Pyrimidine Scaffold as a Cornerstone of Modern Therapeutics The pyrimidine ring is a privileged scaffold in medicinal chemi...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Introduction: The Pyrimidine Scaffold as a Cornerstone of Modern Therapeutics
The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core structure of numerous clinically successful drugs. Its versatile nature, characterized by hydrogen bond donors and acceptors, allows for precise interactions with a wide array of biological targets. From the pioneering antiviral zidovudine to groundbreaking kinase inhibitors like imatinib, pyrimidine derivatives have demonstrated immense therapeutic utility across oncology, virology, and immunology. The specific substitution pattern of 2-(Methoxymethyl)pyrimidin-4-amine offers a unique chemical space, suggesting the potential for novel target engagement and therapeutic applications. This guide provides a comprehensive framework for researchers to identify and validate the therapeutic targets of this promising class of molecules, blending established principles with advanced experimental strategies.
Part 1: Delineating the Potential Target Landscape
Given the novelty of the 2-(Methoxymethyl)pyrimidin-4-amine scaffold, a direct literature precedent for its targets is unlikely. Therefore, our initial strategy is to extrapolate from the known target space of structurally related aminopyrimidines. This class of compounds is renowned for its ability to function as ATP-competitive inhibitors of protein kinases, a family of enzymes frequently dysregulated in cancer and inflammatory diseases.
Primary Hypothesis: Protein Kinases as High-Probability Targets
The 4-amino group and the pyrimidine nitrogen atoms of the core structure can mimic the hydrogen bonding interactions of the adenine base of ATP, anchoring the molecule within the kinase hinge region. This makes protein kinases the most probable and compelling target class to investigate.
Key Kinase Families to Investigate:
Cyclin-Dependent Kinases (CDKs): As central regulators of the cell cycle, CDKs are prime targets in oncology. Numerous aminopyrimidine-based molecules, such as Palbociclib (a CDK4/6 inhibitor), have shown significant clinical success.
Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase often mutated or overexpressed in various cancers. Gefitinib and other EGFR inhibitors feature an aminopyrimidine core that is critical for their inhibitory activity.
Bruton's Tyrosine Kinase (BTK): A key component of the B-cell receptor signaling pathway, making it a validated target for B-cell malignancies and autoimmune disorders. Ibrutinib, a potent BTK inhibitor, showcases the adaptability of this scaffold.
Janus Kinases (JAKs): These non-receptor tyrosine kinases are integral to cytokine signaling pathways involved in inflammation and myeloproliferation. Tofacitinib is a prominent example of a JAK inhibitor built around a related pyrrolopyrimidine core.
Secondary Target Hypotheses: Beyond Kinases
While kinases represent the primary hypothesis, the structural features of 2-(Methoxymethyl)pyrimidin-4-amine derivatives may allow for interaction with other enzyme families or receptors. It is prudent to maintain a broad perspective during the initial stages of target deconvolution.
Dihydrofolate Reductase (DHFR): This enzyme is essential for nucleotide synthesis. The pyrimidine core is present in the DHFR inhibitor methotrexate, a long-standing anticancer and anti-inflammatory agent.
G-Protein Coupled Receptors (GPCRs): While less common, certain pyrimidine derivatives have been shown to modulate GPCR activity, opening avenues in metabolic and neurological disorders.
Part 2: A Step-by-Step Guide to Target Identification and Deconvolution
Once a lead compound from the 2-(Methoxymethyl)pyrimidin-4-amine series demonstrates a desirable phenotypic effect (e.g., anti-proliferative activity in a cancer cell line), the critical next step is to identify its molecular target(s). This process, known as target deconvolution, is essential for mechanism-of-action studies and further drug development.
Workflow for Target Identification
The following workflow outlines a robust, multi-pronged approach to confidently identify the protein targets of a novel compound.
Caption: A multi-pronged workflow for identifying protein targets.
This method remains a gold standard for target identification due to its direct nature.
I. Probe Synthesis and Immobilization:
Synthesize a derivative of the lead compound containing a linker arm (e.g., a short polyethylene glycol chain) terminating in a reactive group (e.g., a carboxylic acid or amine).
Couple the synthesized probe to NHS-activated Sepharose beads according to the manufacturer's protocol. A negative control should be prepared using beads quenched with ethanolamine.
II. Protein Binding:
Prepare a native protein lysate from a relevant cell line or tissue. A typical protein concentration is 2-5 mg/mL.
Incubate the lysate with the compound-coupled beads and the control beads for 1-2 hours at 4°C with gentle rotation.
For competition experiments, a parallel incubation should be performed where the lysate is pre-incubated with a 100-fold molar excess of the free (non-immobilized) lead compound before adding the beads.
III. Elution and Sample Preparation:
Wash the beads extensively with a lysis buffer containing a mild detergent to remove non-specifically bound proteins.
Elute the specifically bound proteins using a denaturing buffer (e.g., SDS-PAGE sample buffer) and heat at 95°C for 5 minutes.
Separate the eluted proteins by SDS-PAGE and perform an in-gel trypsin digest.
IV. Mass Spectrometry Analysis:
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Identify the proteins using a database search algorithm (e.g., Mascot, Sequest).
Candidate targets are proteins that are significantly enriched on the compound-coupled beads compared to the control beads and whose binding is competed away by the excess free compound.
Part 3: A Rigorous Framework for Target Validation
Identifying a candidate target is only the first step. Rigorous validation is required to confirm that the compound's phenotypic effects are indeed mediated through this target.
Workflow for Target Validation
This workflow ensures that the identified target is biochemically and cellularly relevant to the compound's mechanism of action.
Caption: A sequential workflow for validating a candidate therapeutic target.
CETSA is a powerful technique to confirm direct target engagement in a cellular context. It relies on the principle that a protein becomes more thermally stable when bound to a ligand.
I. Cell Treatment:
Culture the relevant cells to approximately 80% confluency.
Treat the cells with the 2-(Methoxymethyl)pyrimidin-4-amine derivative at various concentrations (e.g., 0.1 to 100 µM) or with a vehicle control (e.g., DMSO) for 1-2 hours.
II. Thermal Challenge:
Harvest the cells and resuspend them in a suitable buffer.
Aliquot the cell suspension into PCR tubes.
Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.
III. Lysis and Protein Quantification:
Lyse the cells by freeze-thaw cycles.
Separate the soluble protein fraction (containing stabilized, non-denatured protein) from the precipitated aggregates by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
Transfer the supernatant to a new tube and quantify the amount of the target protein remaining in the soluble fraction using a standard method like Western Blot or ELISA.
IV. Data Analysis:
Plot the amount of soluble target protein as a function of temperature for both the vehicle- and compound-treated samples.
A rightward shift in the melting curve for the compound-treated samples indicates thermal stabilization and confirms direct binding of the compound to the target protein in the cell.
Data Presentation: Summarizing Key Validation Parameters
Quantitative data from validation experiments should be summarized for clear comparison.
Parameter
Method
Result
Interpretation
Binding Affinity (KD)
Surface Plasmon Resonance (SPR)
15 nM
High-affinity direct binding to the purified target protein.
Enzymatic Inhibition (IC50)
In Vitro Kinase Assay
45 nM
Potent inhibition of the target's catalytic activity.
Cellular Target Engagement (EC50)
CETSA
250 nM
Compound effectively engages the target protein inside the cell.
Anti-proliferative Activity (GI50)
Cell Viability Assay
300 nM
The cellular effect correlates well with target engagement.
Conclusion and Future Perspectives
The 2-(Methoxymethyl)pyrimidin-4-amine scaffold represents a promising starting point for the development of novel therapeutics. By systematically applying the target identification and validation workflows detailed in this guide, researchers can efficiently deconvolute the mechanism of action of lead compounds. The initial focus on protein kinases is a logical and data-driven strategy, but an open-minded approach is crucial. Successful target validation, culminating in a clear correlation between biochemical inhibition, cellular target engagement, and a phenotypic outcome, provides the solid foundation necessary for advancing a compound into lead optimization and preclinical development. The integration of these robust methodologies will undoubtedly accelerate the journey of these novel derivatives from laboratory curiosities to potential clinical candidates.
References
Cohen, P. (2002). Protein kinases – the major drug targets of the twenty-first century? Nature Reviews Drug Discovery. [Link]
Molina, D. M., et al. (2013). Monitoring drug-target interactions in living cells by thermal stabilization of proteins. Science. [Link]
Schenone, M., et al. (2013). Target identification and mechanism of action in chemical biology and drug discovery. Nature Chemical Biology. [Link]
Vieth, M., et al. (2004). Characteristic Physical Properties and Structural Motifs in 1,300 Drugs. Journal of Medicinal Chemistry. [Link]
Kaelin, W. G., Jr. (2017). Common pitfalls in preclinical cancer target validation. Nature Reviews Cancer. [Link]
Drewry, D. H., et al. (2017). Progress towards a public chemogenomic set for protein kinases and a call for contributions. PLOS ONE. [Link]
Bantscheff, M., et al. (2012). Chemoproteomics and its application to drug discovery. Nature Reviews Drug Discovery. [Link]
Roskoski, R., Jr. (2016). A historical overview of protein kinases and their targeted small molecule inhibitors. Pharmacological Research. [Link]
Exploratory
A Technical Guide to the Preliminary In Vitro Cytotoxicity Screening of 2-(Methoxymethyl)pyrimidin-4-amine
Executive Summary The discovery of novel therapeutic agents requires a rigorous and systematic evaluation of their biological activity, with cytotoxicity screening serving as a foundational step. This guide provides an i...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The discovery of novel therapeutic agents requires a rigorous and systematic evaluation of their biological activity, with cytotoxicity screening serving as a foundational step. This guide provides an in-depth technical framework for conducting a preliminary in vitro cytotoxicity assessment of 2-(Methoxymethyl)pyrimidin-4-amine, a novel compound based on the privileged pyrimidine scaffold. Recognizing the limited public data on this specific molecule, we present a comprehensive methodology applicable to any new chemical entity. This document is structured not as a rigid protocol but as a logical, field-proven workflow. It emphasizes the rationale behind experimental choices, the integration of orthogonal assays for data validation, and the principles of robust data analysis. By detailing protocols for metabolic activity (MTT), membrane integrity (LDH), and apoptosis induction (Caspase-3/7), this guide equips researchers with the necessary tools to generate a reliable preliminary toxicity profile, enabling informed decisions in the early stages of the drug discovery pipeline.
Introduction to the Target and Rationale
The Pyrimidine Scaffold: A Cornerstone of Medicinal Chemistry
The pyrimidine ring is a heterocyclic aromatic compound that is a fundamental component of nucleic acids (cytosine, thymine, and uracil). This inherent biological relevance has made pyrimidine analogues a highly successful class of therapeutic agents, particularly in oncology.[1] These molecules often act as antimetabolites, interfering with the synthesis of DNA and RNA, thereby inhibiting the proliferation of rapidly dividing cancer cells.[2] Given this history, a novel pyrimidine derivative like 2-(Methoxymethyl)pyrimidin-4-amine warrants investigation for its potential cytotoxic and anti-proliferative properties.
Profile of Target Compound: 2-(Methoxymethyl)pyrimidin-4-amine
As a novel chemical entity, 2-(Methoxymethyl)pyrimidin-4-amine lacks an established biological profile. Its structure suggests potential for interaction with biological systems, but its efficacy and toxicity are unknown. The initial step, therefore, is to establish a foundational understanding of its effect on cell viability. This process, known as preliminary cytotoxicity screening, is essential for identifying its potential as a therapeutic agent or flagging it as a toxicological risk.[3]
The Imperative of Preliminary Cytotoxicity Screening
Early-phase drug discovery is a process of attrition, where compounds are progressively filtered based on efficacy and safety. In vitro cytotoxicity screening is the first filter.[4] It provides critical, early data on a compound's dose-dependent effect on cell viability. This allows for:
Go/No-Go Decisions: Quickly eliminating overtly toxic or inert compounds.
Dose-Range Finding: Establishing a concentration range for more complex future experiments.
Selective Toxicity Assessment: By using multiple cell lines, one can determine if a compound is broadly toxic or selectively affects specific cell types (e.g., cancer cells over healthy cells).
Foundational Principles of In Vitro Cytotoxicity Testing
Key Endpoints: Differentiating Cytotoxicity and Cytostasis
It is crucial to understand the potential outcomes of treating cells with a compound. A reduction in the number of viable cells can be due to two distinct phenomena:
Cytotoxicity: The compound actively induces cell death through processes like necrosis or apoptosis.[5]
Cytostasis: The compound inhibits cell proliferation without directly killing the cells.
Preliminary screening assays may not distinguish between these, but a multi-assay approach can provide strong clues.
Assay Selection Rationale: The Power of Orthogonal Validation
Relying on a single assay can be misleading, as a compound might interfere with the assay chemistry itself.[6] A robust screening strategy employs multiple assays that measure different biological endpoints. This orthogonal approach ensures that the observed effect is a true biological response. For this guide, we select a trio of well-established assays:
MTT Assay: Measures mitochondrial reductase activity, a proxy for metabolic health and cell viability.[7]
LDH Release Assay: Measures the release of lactate dehydrogenase (LDH) from damaged cells, indicating a loss of plasma membrane integrity.[8]
Caspase-3/7 Assay: Measures the activity of key executioner caspases, providing a specific marker for apoptosis induction.[9]
The Critical Role of Cell Line Selection
The choice of cell lines is paramount and should be driven by the research question.[10][11] To assess for potential anti-cancer activity and selective toxicity, a dual cell line model is recommended:
Cancer Cell Line (e.g., A549 - Human Lung Carcinoma): To determine the compound's potential efficacy against a cancer model.
"Normal" Cell Line (e.g., BEAS-2B - Human Bronchial Epithelium): To assess general cytotoxicity and determine if there is a therapeutic window where the compound kills cancer cells at concentrations that spare normal cells.
Fibroblast cell lines like L929 are also established standards for general cytotoxicity testing under ISO 10993-5 guidelines.[12][13]
Experimental Design & Core Protocols
A well-designed experiment is self-validating. This requires meticulous planning of controls, concentrations, and timelines.
General Cytotoxicity Screening Workflow
The overall process follows a systematic progression from preparation to analysis.
Caption: General workflow for in vitro cytotoxicity screening.
Protocol 1: MTT Assay (Metabolic Activity)
This assay quantifies the reduction of yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to an insoluble purple formazan product by mitochondrial reductases of viable cells.[14]
Methodology:
Cell Seeding: Seed A549 and BEAS-2B cells into separate 96-well flat-bottom plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[14]
Compound Treatment: Prepare serial dilutions of 2-(Methoxymethyl)pyrimidin-4-amine in culture medium (e.g., from 0.1 µM to 100 µM). Remove the old medium from the cells and add 100 µL of the compound dilutions. Include vehicle control wells (e.g., 0.1% DMSO in medium) and untreated control wells (medium only).
Incubation: Incubate the plates for the desired exposure time (e.g., 48 or 72 hours).[15]
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in sterile PBS) to each well and incubate for 2-4 hours at 37°C, until purple precipitate is visible.[14][16]
Solubilization: Carefully remove the culture medium. Add 100 µL of a solubilization solvent (e.g., DMSO or a detergent reagent) to each well to dissolve the formazan crystals.[7][17] Mix gently on an orbital shaker for 15 minutes in the dark.
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[17][18]
This colorimetric assay quantifies the activity of LDH, a stable cytosolic enzyme that is released into the culture medium upon loss of membrane integrity, a hallmark of cytotoxicity.[19][20]
Methodology:
Cell Seeding and Treatment: Prepare and treat a 96-well plate exactly as described in steps 1-3 of the MTT protocol.
Establish Controls: It is critical to include a "Maximum LDH Release" control. About 30 minutes before the end of the incubation period, add 10 µL of a lysis reagent (e.g., 10X Lysis Buffer provided in kits) to a set of untreated control wells.
Sample Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes.
LDH Reaction: Carefully transfer 50 µL of supernatant from each well to a new, flat-bottom 96-well plate. Add 50 µL of the LDH reaction mixture (containing substrate, cofactor, and diaphorase) to each well.[20][21]
Incubation and Measurement: Incubate for 30 minutes at room temperature, protected from light. Add 50 µL of Stop Solution. Measure the absorbance at 490 nm within 1 hour.[19]
This assay uses a proluminescent or fluorogenic substrate containing the DEVD peptide sequence, which is specifically cleaved by activated caspase-3 and -7, generating a measurable signal.[22][23]
Methodology:
Cell Seeding and Treatment: Prepare and treat a 96-well plate (preferably an opaque-walled plate for luminescence/fluorescence) as described in steps 1-3 of the MTT protocol. A positive control for apoptosis (e.g., Staurosporine) is essential.
Reagent Addition: Following the manufacturer's instructions, add the Caspase-3/7 reagent directly to each well. This is typically a simple "add-mix-measure" protocol where the reagent also contains the necessary cell lysis buffer.[22]
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.
Data Acquisition: Measure the luminescence or fluorescence using a microplate reader according to the kit's specifications.
Data Analysis and Interpretation
From Raw Data to Percent Viability/Cytotoxicity
Raw absorbance or luminescence values must be normalized to controls to determine the compound's effect.
For MTT Assay (Viability):
First, subtract the average absorbance of blank wells (medium + MTT + DMSO, no cells) from all other readings.[7]
The half-maximal inhibitory concentration (IC50) is the concentration of a drug that is required for 50% inhibition in vitro. It is a standard measure of a compound's potency.
Log-Transform Concentrations: The compound concentrations should be log-transformed.
Non-linear Regression: Plot the normalized response (% Viability) against the log-transformed concentrations.
Fit the Curve: Use a statistical software package (e.g., GraphPad Prism) to fit the data to a non-linear, four-parameter logistic (4PL) sigmoidal dose-response curve.[24] The software will calculate the IC50 value from the curve's inflection point.[25]
Data Presentation
Summarize the experimental parameters and results in clear, concise tables.
Table 1: Experimental Parameters for Cytotoxicity Screening
Table 2: Hypothetical Summary of Cytotoxicity Data for 2-(Methoxymethyl)pyrimidin-4-amine
Assay
Cell Line
IC50 Value (µM)
Selectivity Index (SI)¹
Key Observation
MTT
A549
8.5
4.1
Potent reduction in metabolic activity in cancer cells.
BEAS-2B
35.0
LDH
A549
12.1
3.5
Confirms cell death via membrane damage.
BEAS-2B
42.5
Caspase-3/7
A549
N/A
N/A
Significant, dose-dependent increase in signal.
BEAS-2B
N/A
N/A
Moderate increase in signal at high concentrations.
¹ Selectivity Index (SI) = IC50 in normal cells / IC50 in cancer cells. An SI > 2 is generally considered promising.
Interpreting Multi-Assay Results
Synthesizing the data from the three orthogonal assays provides a more complete picture. In our hypothetical example, the low IC50 from the MTT assay in A549 cells suggests a potent anti-proliferative or cytotoxic effect. The similar IC50 from the LDH assay confirms that this is due to cell death (cytotoxicity) rather than just an arrest of metabolism (cytostasis). The strong caspase-3/7 signal indicates that the mechanism of cell death is likely apoptosis. The selectivity index of ~4 suggests the compound is preferentially toxic to the cancer cell line, a highly desirable trait.
Potential Mechanisms and Next Steps
Hypothesized Mechanism of Action for Pyrimidine Analogs
As antimetabolites, pyrimidine analogs typically exert their effect by interfering with nucleic acid synthesis. This can occur through several mechanisms, such as the inhibition of key enzymes like thymidylate synthase or by being incorporated into DNA/RNA, leading to strand breaks and cell cycle arrest, ultimately triggering apoptosis.[1]
Caption: Hypothesized mechanism of pyrimidine analogs.
Recommended Follow-up Studies
If the preliminary screening yields promising results (i.e., potent, selective cytotoxicity), the following studies are logical next steps:
Cell Cycle Analysis: To determine if the compound causes arrest at a specific phase of the cell cycle (e.g., S-phase), which is common for DNA synthesis inhibitors.
Annexin V/PI Staining: A flow cytometry-based assay to more definitively quantify apoptosis and distinguish it from necrosis.[9]
Western Blot Analysis: To probe for key proteins involved in apoptosis (e.g., cleaved PARP, Bcl-2 family proteins).
Screening in a broader panel of cancer cell lines: To determine the spectrum of activity.
Conclusion
The preliminary cytotoxicity screening of a novel compound such as 2-(Methoxymethyl)pyrimidin-4-amine is a foundational pillar of the drug discovery process. By employing a scientifically rigorous, multi-assay approach grounded in the principles of orthogonal validation and robust controls, researchers can generate high-quality, trustworthy data. This guide provides the strategic framework and detailed protocols necessary to perform such a screening, interpret the results, and make informed decisions about the future development of promising new chemical entities.
References
The MTT Assay: A Valuable Tool for Measuring Cell Viability. (n.d.). Creative Diagnostics. Retrieved from [Link]
Cell Viability Assays. (2013). In Assay Guidance Manual. National Center for Biotechnology Information (NCBI) Bookshelf. Retrieved from [Link]
Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved from [Link]
Stoddart, M. J. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Methods in Molecular Biology, 1951, 1-6. Retrieved from [Link]
Cytotoxicity testing & ISO 10993-5: 7 tips for laboratory selection. (2022). Johner Institute. Retrieved from [Link]
Zuanazzi, D., et al. (2025). Cytotoxicity of Root Canal Sealers and Potential Clinical Implications: A Comprehensive Systematic Review of In Vitro Studies. Journal of Clinical Medicine, 15(4), 973. Retrieved from [Link]
A review of cytotoxicity testing methods and in vitro study of biodegradable Mg-1%Sn-2%HA composite by elution method. (2025). Heliyon, 11(10), e20739. Retrieved from [Link]
MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025). CLYTE Technologies. Retrieved from [Link]
Flow chart for the extraction of plant materials for cytotoxic screening. (n.d.). ResearchGate. Retrieved from [Link]
PubChem Compound Summary for CID 167426147, 2-[1-(Methoxymethyl)pyrazol-4-yl]pyrimidin-4-amine. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
Kufe, D. W., et al. (Eds.). (2003). Pyrimidine Analogs. In Holland-Frei Cancer Medicine. 6th edition. National Center for Biotechnology Information (NCBI) Bookshelf. Retrieved from [Link]
Mastering Dose Response Curves: IC50 & Nonlinear Regression in Prism. (2025). GraphPad. Retrieved from [Link]
How to analyze MTT assay results? (2016). ResearchGate. Retrieved from [Link]
What cell line should I choose for citotoxicity assays? (2023). ResearchGate. Retrieved from [Link]
Mechanism of action of pyrimidine analogues. (n.d.). ResearchGate. Retrieved from [Link]
Flow diagram of the screening and selection process, according to the PRISMA statement. (n.d.). ResearchGate. Retrieved from [Link]
In vitro cytotoxicity test of medical devices. (n.d.). CleanControlling. Retrieved from [Link]
The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. (2021). Cells, 10(12), 3373. Retrieved from [Link]
Dose–Response Curves and the Determination of IC50 and EC50 Values. (2024). Journal of Medicinal Chemistry. Retrieved from [Link]
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Pyrimidine analogue. (n.d.). Taylor & Francis. Retrieved from [Link]
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An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of 2-(Methoxymethyl)pyrimidin-4-amine Analogs
For Researchers, Scientists, and Drug Development Professionals Abstract The pyrimidine scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds, includi...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrimidine scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds, including approved drugs. This technical guide delves into the nuanced world of 2-(methoxymethyl)pyrimidin-4-amine analogs, a class of compounds with significant therapeutic potential. As a Senior Application Scientist, this document synthesizes established principles with practical, field-proven insights to provide a comprehensive resource for researchers engaged in the design and optimization of novel pyrimidine-based therapeutics. We will explore the critical interplay between chemical structure and biological activity, offering a detailed examination of synthetic strategies, structure-activity relationships (SAR), and robust protocols for biological evaluation. This guide is designed to be a self-validating system, grounding its claims in authoritative references and providing actionable methodologies for your research endeavors.
The Pyrimidine Core: A Privileged Scaffold in Medicinal Chemistry
The pyrimidine ring, a six-membered heterocycle with two nitrogen atoms, is a fundamental building block in numerous endogenous molecules, including the nucleobases uracil, thymine, and cytosine. This inherent biocompatibility has made it a "privileged scaffold" in drug discovery, with pyrimidine-containing molecules demonstrating a vast spectrum of pharmacological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[1][2] The strategic placement of substituents on the pyrimidine ring allows for the fine-tuning of a compound's physicochemical properties and its interaction with biological targets.
The 2,4-disubstituted pyrimidine motif, in particular, has proven to be a highly successful template for the development of kinase inhibitors.[3] Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, most notably cancer. The nitrogen atoms of the pyrimidine core can act as hydrogen bond acceptors, mimicking the adenine hinge-binding motif of ATP and enabling potent and selective inhibition of various kinases.
Strategic Synthesis of 2-(Methoxymethyl)pyrimidin-4-amine Analogs
The rational design of a synthetic route is paramount for the efficient exploration of the chemical space around a core scaffold. For 2-(methoxymethyl)pyrimidin-4-amine analogs, a convergent synthetic strategy is often the most effective approach. This typically involves the synthesis of a key intermediate, 2,4-dichloro-pyrimidine, which can then be sequentially functionalized at the C4 and C2 positions.
The Pyrimidine Scaffold: A Cornerstone of Modern Medicinal Chemistry
Abstract: For over six decades, the pyrimidine ring system has been a remarkably fruitful scaffold in medicinal chemistry, transitioning from a fundamental component of life to a cornerstone of modern therapeutics.[1][2]...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract: For over six decades, the pyrimidine ring system has been a remarkably fruitful scaffold in medicinal chemistry, transitioning from a fundamental component of life to a cornerstone of modern therapeutics.[1][2] This guide provides an in-depth technical exploration of the multifaceted role of pyrimidine derivatives in drug discovery and development. We will dissect the fundamental physicochemical properties that render pyrimidine a "privileged scaffold," delve into foundational and contemporary synthetic strategies, and survey its extensive therapeutic applications, from oncology to neurobiology. This document is designed for researchers, scientists, and drug development professionals, offering not just a review of the field but also actionable insights into the causality behind experimental design, self-validating protocols, and the principles of rational drug design that continue to make pyrimidine a scaffold of enduring value.[3][4]
Part 1: The Enduring Significance of the Pyrimidine Core
Introduction to Pyrimidine: A Privileged Heterocycle
Pyrimidine is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3.[5] Its fundamental structure is deceptively simple, yet it forms the basis for essential biomolecules, including the nucleobases cytosine, thymine, and uracil, which are critical building blocks of DNA and RNA.[6][7][8] This inherent biocompatibility is a key reason for its prominence in medicinal chemistry; pyrimidine-based molecules can readily interact with biological targets like enzymes and genetic material with high specificity.[3][9]
The term "privileged scaffold" is applied to molecular frameworks that are capable of providing ligands for more than one type of biological target. The pyrimidine core is a quintessential example, demonstrating broad utility across numerous therapeutic areas, including oncology, infectious diseases, and neurology, making it a cornerstone of modern drug development.[1][10][11]
Physicochemical Properties and Drug-Likeness
The therapeutic versatility of the pyrimidine scaffold is not accidental; it stems from a unique combination of physicochemical attributes that are highly favorable for drug design.
Hydrogen Bonding: The two nitrogen atoms in the pyrimidine ring act as effective hydrogen bond acceptors. This allows pyrimidine derivatives to form strong and specific interactions with amino acid residues in the active sites of enzymes and receptors, a critical factor for potency and selectivity.[1][12]
Bioisosterism: Pyrimidine is an excellent bioisostere for the phenyl ring and other aromatic systems.[1][2][12] Replacing a phenyl group with a pyrimidine ring can address metabolic liabilities (e.g., unwanted oxidation), improve solubility, and introduce specific hydrogen bonding interactions, often enhancing the pharmacokinetic and pharmacodynamic profile of a drug candidate.[1][12][13] The nitrogen atoms modulate the electronic properties of the ring, offering a distinct advantage over a simple carbocyclic system.[14]
Modulation of ADME Properties: The inclusion of the pyrimidine heterocycle often improves crucial ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[1][2] Its polarity can be fine-tuned through substitution to achieve the desired balance of solubility and permeability, essential for oral bioavailability and effective distribution to the target tissue.
Part 2: Synthetic Strategies: Building the Pyrimidine Arsenal
The synthetic accessibility of the pyrimidine core has been a major driver of its widespread use.[1] A multitude of synthetic routes allows for the creation of vast and diverse chemical libraries for screening.
Foundational Synthesis: The Biginelli Reaction
First reported in 1891, the Biginelli reaction remains a highly efficient and popular one-pot method for synthesizing dihydropyrimidinones.[15] It is a multicomponent reaction involving an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea.[15]
Causality in Protocol Design: The choice of an acid catalyst (e.g., HCl, H2SO4, or a Lewis acid) is critical. The acid protonates the aldehyde carbonyl, activating it for nucleophilic attack by urea. It also catalyzes the subsequent cyclization and dehydration steps. The reaction is often performed in a protic solvent like ethanol, which helps to solubilize the reactants and facilitate proton transfer. The self-validating nature of this protocol lies in the crystalline nature of the product, which often precipitates directly from the reaction mixture in high purity, simplifying purification.
Reactant Preparation: In a 100 mL round-bottom flask, combine the aryl aldehyde (10 mmol), ethyl acetoacetate (10 mmol), and urea (15 mmol) in 20 mL of absolute ethanol.
Catalyst Addition: To the stirred mixture, add 3-4 drops of concentrated hydrochloric acid as a catalyst.
Reaction Execution: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 80°C) using a heating mantle. Monitor the reaction progress by Thin Layer Chromatography (TLC) every hour. The reaction is typically complete within 2-4 hours.
Product Isolation: Upon completion, allow the reaction mixture to cool to room temperature. As the solution cools, the product will begin to precipitate. Further cool the flask in an ice bath for 30 minutes to maximize precipitation.
Purification: Collect the solid product by vacuum filtration, washing the crystals with a small amount of cold ethanol to remove any unreacted starting materials.
Validation: Dry the product under vacuum. Characterize the final compound by determining its melting point and obtaining ¹H NMR, ¹³C NMR, and mass spectrometry data to confirm its structure and purity.
Modern Synthetic Methodologies
While the Biginelli reaction is a classic, modern medicinal chemistry often employs more advanced strategies to rapidly generate diverse libraries. Multi-component reactions (MCRs) are particularly valued for their efficiency, atom economy, and ability to create complex molecules in a single step.[1]
Workflow for Modern Pyrimidine Library Synthesis.
Part 3: Therapeutic Applications and Mechanisms of Action
The broad biological activity of pyrimidine derivatives is remarkable, spanning a wide array of diseases.[1][15][16]
Oncology: A Major Battlefield for Pyrimidines
Pyrimidine derivatives are central to cancer chemotherapy, acting through various mechanisms.[6][17][18]
Many cancers are driven by aberrant signaling from protein kinases. Pyrimidine scaffolds are exceptionally well-suited to act as ATP-competitive inhibitors, fitting into the ATP-binding pocket of kinases.
Epidermal Growth Factor Receptor (EGFR) Inhibitors: Overactivation of EGFR is a key driver in non-small cell lung cancer (NSCLC) and other malignancies.[19] Pyrimidine derivatives like Osimertinib are designed to block the EGFR signaling cascade, thereby inhibiting tumor cell proliferation and survival.[12] Fused pyrimidine systems, such as pyrido[2,3-d]pyrimidines, are also potent kinase inhibitors.[20]
Mechanism of Pyrimidine-based EGFR Inhibition.
Classic drugs like 5-Fluorouracil (5-FU) function as antimetabolites.[6][17] 5-FU mimics the natural nucleobase uracil and is converted in the cell to metabolites that inhibit thymidylate synthase, an enzyme crucial for the synthesis of thymidine, a necessary component of DNA. This starves the rapidly dividing cancer cells of a key building block, leading to cell death.[17]
The pyrimidine scaffold is integral to many anti-infective drugs.[1][2][21]
Antibacterials: Trimethoprim is a classic example that selectively inhibits bacterial dihydrofolate reductase (DHFR), an enzyme essential for the synthesis of tetrahydrofolic acid.[6] Human DHFR is significantly less sensitive to the drug, providing a therapeutic window. This targeted approach is a hallmark of successful antimicrobial chemotherapy.[9]
Antivirals: Pyrimidine nucleoside analogues are a cornerstone of antiviral therapy.[6] Compounds like Zidovudine (AZT) for HIV and Idoxuridine for herpes simplex virus work by being incorporated into the growing viral DNA chain by viral polymerases, causing chain termination.[6][22] The selectivity arises because viral polymerases are often more promiscuous than their host-cell counterparts.[22]
Antifungals: Certain pyrimidine derivatives have been developed to combat fungal infections by targeting specific fungal enzymes or cellular processes.[1][21]
Central Nervous System (CNS) Disorders
The ability of pyrimidines to cross the blood-brain barrier and interact with various receptors has led to their development as CNS agents.[1][23] Derivatives have been designed to target serotonin (5-HT) receptors, adenosine receptors, and cannabinoid receptors, showing potential as anticonvulsants, antidepressants, and antipsychotics.[1][7][23]
Anti-Inflammatory Agents
Pyrimidine derivatives can modulate inflammatory pathways by inhibiting key enzymes like lipoxygenase (LOX) and p38 MAP kinase.[11][24] LOX enzymes are involved in the biosynthesis of leukotrienes, which are potent inflammatory mediators.
Principle: This assay measures the ability of a test compound to inhibit the activity of soybean lipoxygenase (a common model for human LOX).[11][25] The enzyme catalyzes the oxidation of linoleic acid, and the formation of the resulting hydroperoxide product is monitored spectrophotometrically at 234 nm.
Reagent Preparation:
Prepare a 100 mM sodium phosphate buffer (pH 8.0).
Prepare a stock solution of soybean LOX (10,000 U/mL) in the buffer.
Prepare a substrate solution of linoleic acid (100 µM) in the buffer.
Dissolve test compounds and a reference inhibitor (e.g., NDGA) in DMSO to create 10 mM stock solutions.
Assay Procedure:
In a 96-well UV-transparent plate, add 160 µL of phosphate buffer, 10 µL of the test compound solution (at various concentrations), and 20 µL of the LOX enzyme solution.
Incubate the plate at 25°C for 10 minutes to allow the compound to interact with the enzyme.
Initiate the reaction by adding 10 µL of the linoleic acid substrate solution to each well.
Immediately measure the change in absorbance at 234 nm over 5 minutes using a plate reader.
Data Analysis:
Calculate the rate of reaction for each well.
The percent inhibition is calculated using the formula: [(Control Rate - Sample Rate) / Control Rate] * 100.
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value. This self-validating system includes positive (NDGA) and negative (DMSO vehicle) controls to ensure the assay is performing correctly.
Part 4: Structure-Activity Relationship (SAR) and Rational Drug Design
Understanding the relationship between a molecule's structure and its biological activity is the essence of medicinal chemistry.
Decoding the SAR of Pyrimidine Derivatives
SAR studies reveal how modifications to the pyrimidine scaffold affect potency and selectivity.[5][7][8]
Substitutions at C2 and C4: These positions are frequently substituted with amino or substituted amino groups. These groups can act as crucial hydrogen bond donors and acceptors, anchoring the molecule in the target's active site. For example, in many EGFR inhibitors, a substituted aniline at C4 is essential for activity.[19]
Substitution at C5: This position is often modified to explore steric and electronic effects. Introducing a small, electron-withdrawing group like fluorine can enhance binding affinity or block metabolic degradation.[24]
Fused Systems: Fusing other heterocyclic rings (e.g., pyrrole, pyrazole, pyridine) to the pyrimidine core creates rigid structures that can improve binding affinity and selectivity by occupying larger and more defined pockets in the target protein.[18][19]
General Structure-Activity Relationship of the Pyrimidine Core.
The Pyrimidine Scaffold as a Bioisostere
The strategic replacement of a chemical group with another that retains similar physical and chemical properties is known as bioisosteric replacement. As mentioned, pyrimidine is a classic bioisostere of a phenyl ring.
Rationale for Replacement: A medicinal chemist might replace a phenyl group with a pyrimidine to:
Introduce a Hydrogen Bond Acceptor: The ring nitrogens can form a key interaction with the target that a phenyl ring cannot.
Improve Solubility: The increased polarity of the pyrimidine ring can enhance aqueous solubility.
Block Metabolism: A site on a phenyl ring that is susceptible to metabolic oxidation (e.g., by Cytochrome P450 enzymes) can be blocked by replacing the C-H with a nitrogen atom.
Alter Conformation: The electronic nature of the pyrimidine can influence the preferred conformation of attached side chains, potentially leading to a more favorable binding pose.[26]
Part 5: Future Directions and Challenges
The journey of pyrimidine in medicinal chemistry is far from over. Current and future research focuses on several key areas:
Overcoming Drug Resistance: As pathogens and cancer cells evolve resistance to existing therapies, new pyrimidine derivatives are being designed to inhibit resistant forms of target enzymes or to act via novel mechanisms.[3][27]
Multi-Targeted Ligands: Chronic diseases like cancer often involve multiple signaling pathways. Researchers are developing single pyrimidine-based molecules (hybrid drugs) that can inhibit two or more targets simultaneously, which may lead to synergistic efficacy and a lower likelihood of resistance.[27][28][29]
Exploring New Chemical Space: The synthesis of novel fused pyrimidine systems continues to expand the chemical space available to drug designers, offering new geometries and properties to tackle previously "undruggable" targets.[18][19][20]
The pyrimidine scaffold, a fundamental unit of life, has proven to be an exceptionally versatile and powerful tool in the hands of medicinal chemists. Its unique combination of synthetic accessibility, favorable physicochemical properties, and diverse biological activities ensures that it will remain a central element in the development of new medicines for the foreseeable future.
References
Nammalwar, B., & Bunce, R. A. (2024). Recent Advances in Pyrimidine-Based Drugs. Pharmaceuticals, 17(1), 104. [Link]
Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. (2024). MDPI. [Link]
Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024). GSC Advanced Research and Reviews, 20(01), 114–128. [Link]
Recent Advances in Pyrimidine-Based Drugs. (2024). PubMed. [Link]
Recent Advances in Pyrimidine-Based Drugs. (2024). ResearchGate. [Link]
Exploring the Potential of Pyrimidine: A Comprehensive Review of its Biological Roles, Medicinal Applications, and Synthetic Methodologies in Drug Development. (n.d.). Research Trend. [Link]
Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. (2021). JACS Directory. [Link]
Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. (2021). PubMed. [Link]
Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. (2023). IJPPR. [Link]
Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. (n.d.). Bentham Science. [Link]
Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. (2025). ResearchGate. [Link]
Recent medicinal approaches of novel pyrimidine analogs: A review. (2023). PubMed Central. [Link]
FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application. (2025). PubMed. [Link]
Marketed drugs containing the pyrimidine scaffold. (n.d.). ResearchGate. [Link]
Pyridine and Pyrimidine Derivatives as Privileged Scaffolds in Biologically Active Agents. (n.d.). Bentham Science. [Link]
Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. (2022). PubMed. [Link]
Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. (n.d.). MDPI. [Link]
Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024). GSC Biological and Pharmaceutical Sciences. [Link]
A review on pyrimidine-based pharmacophore as a template for the development of hybrid drugs with anticancer potential. (2025). ResearchGate. [Link]
A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. (n.d.). Frontiers. [Link]
Structure-activity relationships and conformational features of antiherpetic pyrimidine and purine nucleoside analogues. A review. (n.d.). PubMed. [Link]
A review on pyrimidine-based pharmacophore as a template for the development of hybrid drugs with anticancer potential. (2025). PubMed. [Link]
Pyrimidine derivatives as anticancer and antimicrobial agents. (n.d.). ResearchGate. [Link]
Recent Advances in Pyrimidine-Based Drugs. (n.d.). MDPI. [Link]
Bioisosterism: A Useful Strategy for Molecular Modification and Drug Design. (n.d.). LASSBIO. [Link]
Role of Pyrimidine Derivatives in the Treatment of Cancer. (n.d.). ResearchGate. [Link]
Synthesis and Antioxidant Activities of Novel Pyrimidine Acrylamides as Inhibitors of Lipoxygenase: Molecular Modeling and In Silico Physicochemical Studies. (2024). PubMed Central. [Link]
Recent Development of Pyrimidine-Containing Antimicrobial Agents. (2020). PubMed. [Link]
The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. (n.d.). PubMed Central. [Link]
Hybrid Molecules with Purine and Pyrimidine Derivatives for Antitumor Therapy: News, Perspectives, and Future Directions. (2025). PubMed. [Link]
(PDF) Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. (n.d.). ResearchGate. [Link]
Recent Advances in Pyrimidine-Based Drugs. (n.d.). OUCI. [Link]
Synthesis and biological studies of pyrimidine derivatives targeting metabolic enzymes. (2024). PubMed. [Link]
Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents. (2023). Royal Society of Chemistry. [Link]
Recent Advances in the Development of Pyrimidine-based CNS Agents. (n.d.). PubMed. [Link]
Bioisosteric replacement in the search for antimicrobial agents: design, synthesis and activity of novel 6-(1h-Benzimidazol-2-yl)-1-alkyl-3,5-dimethylthieno[2,3-d]pyrimidine-2,4(1h,3h)-dione derivatives. (2025). ScienceRise. [Link]
Ring Bioisosteres. (2024). Cambridge MedChem Consulting. [Link]
Examining the Inhibitory Impact of Pyrimidine and Certain Derivatives on the Enzyme Glutathione Reductase. (2024). Juniper Publishers. [Link]
Analog design-Bioisosteric replacement strategies. (n.d.). Slideshare. [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Scope
This application note details a robust, scalable synthesis protocol for 2-(methoxymethyl)pyrimidin-4-amine , a critical pharmacophore in kinase inhibitor development. Unlike substitution-based routes that suffer from regioselectivity issues (e.g., displacement of 2,4-dichloropyrimidine), this protocol utilizes a de novo ring construction strategy. By condensing 2-methoxyacetamidine with 3-ethoxyacrylonitrile, we achieve high regiocontrol, minimizing downstream purification bottlenecks. This guide addresses the instability of free-base amidines and provides a self-validating quality control workflow.
Retrosynthetic Analysis & Strategy
The most efficient route to 2-substituted-4-aminopyrimidines is the condensation of an amidine (C-N-C fragment) with a 3-carbon electrophile (C-C-C fragment).
Target: 2-(Methoxymethyl)pyrimidin-4-amine
Disconnection: C2–N3 and N1–C6 bonds.
Fragment A (C2 Source): 2-Methoxyacetamidine (synthesized via Pinner reaction from methoxyacetonitrile).
Fragment B (C4-C6 Source): 3-Ethoxyacrylonitrile (or its acetal equivalent, 3,3-diethoxypropionitrile).
Why this route?
Regiospecificity: The amino group at position 4 is established by the nitrile of the acrylonitrile precursor, eliminating isomer separation.
Atom Economy: Ethanol is the only major byproduct.
Scalability: Avoids hazardous chlorination steps associated with modifying 2-methylpyrimidines.
Reaction Scheme Visualization
Figure 1: Retrosynthetic pathway utilizing the Pinner reaction followed by pyrimidine cyclization.
Critical Reagents & Safety Profile
Reagent
CAS
Role
Critical Hazard
Handling Precaution
Methoxyacetonitrile
1738-36-9
Precursor
Toxic, Flammable
Fume hood, avoid skin contact.
HCl (gas or 4M in Dioxane)
7647-01-0
Activator
Corrosive
Use anhydrous conditions.
Ammonia (7M in MeOH)
7664-41-7
Amination
Corrosive, Volatile
Sealed pressure vessel or low temp.
3-Ethoxyacrylonitrile
61310-53-0
Cyclization partner
Irritant
Moisture sensitive.
Sodium Methoxide
124-41-4
Base
Moisture Sensitive
Store under inert atmosphere (Ar/N2).
Experimental Protocol
Phase 1: Synthesis of 2-Methoxyacetamidine Hydrochloride
Rationale: Free amidines are unstable and prone to hydrolysis. We isolate the hydrochloride salt for stability.
Imidate Formation:
Charge a flame-dried 3-neck flask with Methoxyacetonitrile (1.0 eq) and anhydrous Methanol (1.1 eq).
Cool to 0°C under Nitrogen.
Bubble dry HCl gas (or drip 4M HCl in dioxane) (1.2 eq) into the solution, maintaining temperature <10°C.
Checkpoint: Stir at 0°C for 4 hours, then allow to warm to room temperature (RT) overnight. Monitor by TLC (disappearance of nitrile).
Concentrate in vacuo to remove excess HCl/solvent. The residue is the imidate ester hydrochloride.
Amidine Conversion:
Redissolve the crude imidate residue in anhydrous Methanol (5 vol).
Cool to -10°C.
Slowly add Ammonia (7M in MeOH) (2.0 eq).
Stir at RT for 12–16 hours.
Workup: Concentrate to dryness. Triturate the solid with diethyl ether to remove ammonium chloride byproducts (if solubility allows) or proceed to recrystallization from iPrOH/Ether.
Yield Target: >85% as white hygroscopic solid.
Phase 2: Pyrimidine Ring Closure
Rationale: Base-catalyzed condensation requires thermodynamic control to ensure ring closure.
Reaction Setup:
In a reaction vessel equipped with a reflux condenser, suspend 2-Methoxyacetamidine HCl (1.0 eq) in anhydrous Ethanol (10 vol).
Add Sodium Ethoxide (or Methoxide) (1.2 eq) to neutralize the salt and generate the free amidine in situ. Stir for 15 mins at RT.
Add 3-Ethoxyacrylonitrile (1.05 eq) dropwise.
Cyclization:
Heat the mixture to reflux (approx. 78°C).
Maintain reflux for 8–12 hours.
Process Control: Monitor HPLC for the formation of the pyrimidine peak (UV 254nm).
Concentrate the filtrate to a viscous oil or semi-solid.
Extraction: Dissolve residue in EtOAc (or DCM) and wash with minimal Brine. (Note: Product is water-soluble; avoid excessive aqueous washing).
Crystallization: Recrystallize from Toluene/Heptane or EtOAc/Hexanes.
Final Form: White to off-white crystalline solid.
Quality Control & Validation (Self-Validating System)
To ensure the protocol was successful, verify the following analytical markers. If these are absent, check the "Troubleshooting" section.
Expected NMR Data (DMSO-d6, 400 MHz)
Position
Shift ( ppm)
Multiplicity
Integration
Assignment
Pyrimidine H-6
~8.0 - 8.2
Doublet (J~5Hz)
1H
Aromatic ring proton
Amine NH2
~6.5 - 7.0
Broad Singlet
2H
Exchangable with D2O
Pyrimidine H-5
~6.2 - 6.4
Doublet (J~5Hz)
1H
Aromatic ring proton
Methoxy CH2
~4.2 - 4.3
Singlet
2H
Characteristic benzylic-like CH2
Methoxy CH3
~3.3 - 3.4
Singlet
3H
O-Methyl group
Logic Check: The presence of the singlet at ~4.2 ppm confirms the integrity of the methoxymethyl group. If this is a multiplet or missing, the side chain may have degraded or reacted.
Purification Decision Tree
Figure 2: Purification workflow based on crude purity assessment.
Troubleshooting & Causality
Low Yield in Step 1 (Amidine):
Cause: Moisture ingress during HCl addition hydrolyzes the nitrile to the amide.
Fix: Ensure strictly anhydrous methanol and gas lines.
Incomplete Cyclization (Step 2):
Cause: Inactive base (wet NaOEt) or loss of volatile acrylonitrile.
Fix: Use fresh NaOEt; ensure reflux condenser is efficient to trap the acrylonitrile derivative.
Product stuck in Aqueous Phase:
Cause: The amino-pyrimidine is amphiphilic and highly soluble in water.
Fix: Use continuous extraction with DCM or salt out the aqueous phase heavily before extraction.
References
Pinner, A. (1892). Die Imidoäther und ihre Derivate. Oppenheim.
Hull, R. (1958). "The synthesis of some 2-substituted 4-amino-pyrimidines." Journal of the Chemical Society, 4069-4071. Link (Establishes the condensation of amidines with acrylonitrile derivatives).
Bagley, M. C., et al. (2006). "A new one-step synthesis of pyridines and pyrimidines." Synlett, 2006(11), 1649-1654.
Vertex Pharmaceuticals. (2013). Patents describing 2-methoxymethyl intermediates. See generally US Patent 8,569,311 (describing similar pyrimidine kinase inhibitors). Link
Application Notes and Protocols: Leveraging 2-(Methoxymethyl)pyrimidin-4-amine in Fragment-Based Drug Discovery
Introduction: The Strategic Value of the Pyrimidine Scaffold in Fragment-Based Drug Discovery Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy in modern medicinal chemistry, offering an efficient p...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Strategic Value of the Pyrimidine Scaffold in Fragment-Based Drug Discovery
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy in modern medicinal chemistry, offering an efficient path to novel lead compounds.[1][2] This approach relies on identifying low-molecular-weight fragments that bind weakly to a biological target, which are then optimized into potent drug candidates. The selection of fragments for a screening library is a critical determinant of success, with privileged scaffolds playing a key role. The pyrimidine core is one such scaffold, ubiquitous in both natural products and approved drugs, making it an ideal starting point for generating libraries with drug-like properties.[3][4]
This guide focuses on the application of 2-(methoxymethyl)pyrimidin-4-amine, a pyrimidine derivative with desirable characteristics for FBDD. Its structural features, including hydrogen bond donors and acceptors, and a degree of three-dimensionality from the methoxymethyl group, provide a versatile platform for probing the binding sites of a wide range of protein targets, particularly kinases.[5][6] We will explore the rationale behind its use, provide detailed protocols for its screening via key biophysical techniques, and outline a strategic workflow for its evolution from a fragment hit to a lead compound.
Physicochemical Properties of 2-(Methoxymethyl)pyrimidin-4-amine for FBDD
The suitability of a fragment for FBDD is governed by its physicochemical properties, which influence its solubility, binding promiscuity, and synthetic tractability. 2-(Methoxymethyl)pyrimidin-4-amine aligns well with the "Rule of Three," a common guideline for fragment design.
The low molecular weight and negative cLogP value indicate good aqueous solubility, which is crucial for biophysical screening methods that require high compound concentrations. The presence of both hydrogen bond donors and acceptors in a defined spatial arrangement allows for specific interactions with protein targets.
Experimental Workflow for Fragment Screening
The following diagram illustrates a typical workflow for an FBDD campaign utilizing 2-(Methoxymethyl)pyrimidin-4-amine.
Caption: High-level workflow for a fragment-based drug discovery campaign.
Protocols for Primary Screening
Sensitive biophysical techniques are essential for detecting the weak binding affinities typical of fragment hits.[1] Nuclear Magnetic Resonance (NMR) spectroscopy and Surface Plasmon Resonance (SPR) are two of the most commonly employed methods.
Protocol 1: NMR-Based Fragment Screening
NMR spectroscopy is a powerful tool for detecting fragment binding and can provide information about the binding site on the protein.[8][9] Ligand-observe methods, such as saturation transfer difference (STD) NMR, are often used for primary screening.
Objective: To identify binding of 2-(Methoxymethyl)pyrimidin-4-amine to a target protein using STD NMR.
Materials:
Target protein (e.g., a kinase) at a concentration of 10-50 µM in a suitable NMR buffer (e.g., 50 mM phosphate buffer, 150 mM NaCl, pH 7.4 in 99.9% D₂O).
2-(Methoxymethyl)pyrimidin-4-amine stock solution (100 mM in d₆-DMSO).
NMR tubes and spectrometer.
Procedure:
Sample Preparation:
Prepare a solution of the target protein at the desired concentration in the NMR buffer.
Add 2-(Methoxymethyl)pyrimidin-4-amine from the stock solution to the protein solution to a final concentration of 100-500 µM. The final DMSO concentration should be kept low (<1%) to avoid protein denaturation.
Prepare a control sample containing only the fragment at the same concentration in the NMR buffer.
NMR Data Acquisition:
Acquire a standard 1D proton NMR spectrum of both the protein-fragment mixture and the fragment-only control.
Set up the STD NMR experiment. Key parameters to optimize include the saturation time (typically 1-2 seconds) and the on-resonance and off-resonance frequencies. The on-resonance frequency should be set to a region where only protein resonances are present (e.g., -1 ppm), and the off-resonance frequency should be in a region with no protein or fragment signals (e.g., 30 ppm).
Acquire the on-resonance and off-resonance spectra.
Data Analysis:
Subtract the on-resonance spectrum from the off-resonance spectrum to generate the STD spectrum.
Signals present in the STD spectrum correspond to the protons of the fragment that are in close contact with the protein, indicating binding.
The intensity of the STD signals can be used to estimate the binding affinity.
Protocol 2: Surface Plasmon Resonance (SPR)-Based Fragment Screening
SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip, allowing for the real-time detection of binding events.[10][11][12]
Objective: To confirm the binding of 2-(Methoxymethyl)pyrimidin-4-amine to a target protein and determine its binding affinity using SPR.
Materials:
SPR instrument and sensor chips (e.g., CM5).
Target protein with a suitable tag for immobilization (e.g., His-tag).
Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0).
Running buffer (e.g., PBS with 0.005% P20 surfactant, pH 7.4).
2-(Methoxymethyl)pyrimidin-4-amine stock solution (10 mM in DMSO).
Procedure:
Protein Immobilization:
Activate the sensor chip surface using a standard amine coupling chemistry (e.g., EDC/NHS).
Inject the target protein over the activated surface to achieve the desired immobilization level (typically 5,000-10,000 Response Units).
Deactivate any remaining active groups on the surface with ethanolamine.
Binding Analysis:
Prepare a dilution series of 2-(Methoxymethyl)pyrimidin-4-amine in running buffer. The concentration range should span the expected dissociation constant (K_D), typically from low micromolar to millimolar for fragments.
Inject the fragment solutions over the immobilized protein surface, followed by a dissociation phase with running buffer. A control flow cell without immobilized protein should be used for reference subtraction.
Regenerate the surface between injections if necessary, using a mild regeneration solution (e.g., a low pH buffer or a high salt concentration).
Data Analysis:
Subtract the reference sensorgram from the active sensorgram to obtain the specific binding response.
Fit the steady-state responses against the fragment concentrations to a 1:1 binding model to determine the K_D.
Hit Validation and Structural Characterization
Once a hit has been identified and confirmed, the next crucial step is to determine its binding mode. X-ray crystallography is the gold standard for this purpose, providing a high-resolution 3D structure of the fragment bound to the target protein.[13][14][15]
Protocol 3: X-ray Crystallography for Structural Characterization
Objective: To determine the co-crystal structure of 2-(Methoxymethyl)pyrimidin-4-amine bound to the target protein.
Procedure:
Crystallization:
Set up crystallization trials of the target protein using various screening conditions (e.g., different precipitants, pH, and temperature).
Once initial crystals are obtained, optimize the conditions to produce large, single crystals suitable for diffraction.
Soaking or Co-crystallization:
Soaking: Transfer the protein crystals to a solution containing a high concentration of 2-(Methoxymethyl)pyrimidin-4-amine (typically 1-10 mM) for a short period (minutes to hours).
Co-crystallization: Add the fragment to the protein solution before setting up the crystallization trials.
Data Collection and Structure Determination:
Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source.
Process the diffraction data and solve the crystal structure by molecular replacement using a known structure of the protein.
Build the fragment into the electron density map and refine the structure.
Fragment-to-Lead Evolution
The structural information obtained from X-ray crystallography is invaluable for guiding the optimization of the initial fragment hit into a more potent lead compound.[16] This process, known as fragment evolution, can proceed through several strategies.[2][17]
Caption: Key strategies for evolving a fragment hit into a lead compound.
Fragment Growing: The 3D structure of the protein-fragment complex will reveal nearby pockets that can be exploited. New functional groups can be added to the fragment to occupy these pockets and form additional interactions, thereby increasing affinity. For 2-(methoxymethyl)pyrimidin-4-amine, the methoxymethyl group provides a vector for growth into adjacent hydrophobic pockets.
Fragment Linking: If a second fragment is found to bind in a nearby site, a linker can be designed to connect the two fragments, often resulting in a significant increase in potency due to the additive binding energies.[2]
Fragment Merging: When two fragments bind in an overlapping fashion, a new compound can be designed that incorporates the key interacting features of both fragments into a single molecule.
Conclusion
2-(Methoxymethyl)pyrimidin-4-amine represents a valuable starting point for fragment-based drug discovery campaigns. Its favorable physicochemical properties and versatile interaction capabilities make it a promising scaffold for a variety of targets. By employing a systematic approach of biophysical screening, structural characterization, and structure-guided evolution, researchers can effectively leverage this fragment to discover novel and potent lead compounds.
References
PubChem. (n.d.). 2-(methoxymethyl)pyrimidin-4-amine. National Center for Biotechnology Information. Retrieved from [Link]
Technology Networks. (2023, March 10). Fragment-Based Drug Discovery Enters the Mainstream. Retrieved from [Link]
YouTube. (2022, December 9). Introduction into Fragment Based Drug Discovery. Retrieved from [Link]
PubMed. (2005, January 27). Fragment-based lead discovery using X-ray crystallography. Retrieved from [Link]
ACS Publications. (n.d.). Fragment-Based Lead Discovery Using X-ray Crystallography. Retrieved from [Link]
PubMed. (n.d.). Practical aspects of NMR-based fragment screening. Retrieved from [Link]
PubMed. (2024, September 20). Protocol to perform fragment screening using NMR spectroscopy. Retrieved from [Link]
ACS Publications. (n.d.). SPR-based fragment screening: advantages and applications. Retrieved from [Link]
PharmaFeatures. (2025, March 20). Unlocking GPCR Mysteries: How Surface Plasmon Resonance Fragment Screening Revolutionizes Drug Discovery for Membrane Proteins. Retrieved from [Link]
ResearchGate. (n.d.). Evolving fragments into leads. The four main strategic categories are.... Retrieved from [Link]
ACS Publications. (2025, November 25). Fragment-to-Lead Medicinal Chemistry Publications in 2024: A Tenth Annual Perspective. Retrieved from [Link]
NIH. (2010, July 22). Aminoindazole PDK1 Inhibitors: A Case Study in Fragment-Based Drug Discovery. Retrieved from [Link]
NIH. (2023, July 27). Design, Construction, and Screening of Diversified Pyrimidine-Focused DNA-Encoded Libraries. Retrieved from [Link]
MDPI. (n.d.). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Retrieved from [Link]
NIH. (n.d.). Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies. Retrieved from [Link]
Sygnature Discovery. (n.d.). Fragment Screening By Crystallography: An Alternative To High Throughput Screening. Retrieved from [Link]
Application Notes and Protocols for the Quantification of 2-(Methoxymethyl)pyrimidin-4-amine
Introduction: The Significance of Quantifying 2-(Methoxymethyl)pyrimidin-4-amine 2-(Methoxymethyl)pyrimidin-4-amine is a substituted pyrimidine derivative. The pyrimidine scaffold is a fundamental core in numerous biolog...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Significance of Quantifying 2-(Methoxymethyl)pyrimidin-4-amine
2-(Methoxymethyl)pyrimidin-4-amine is a substituted pyrimidine derivative. The pyrimidine scaffold is a fundamental core in numerous biologically active molecules, including pharmaceuticals and agrochemicals. Accurate and precise quantification of such compounds is critical throughout the drug development lifecycle, from discovery and preclinical studies to quality control in manufacturing. This document provides detailed analytical methods for the robust quantification of 2-(Methoxymethyl)pyrimidin-4-amine in various contexts, ensuring data integrity and supporting regulatory compliance.
The methodologies presented herein are designed for researchers, scientists, and drug development professionals, offering both foundational principles and step-by-step protocols for immediate application. We will explore two primary analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for routine analysis and purity assessment, and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity quantification in complex biological matrices.
I. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a widely adopted technique for the analysis of pyrimidine derivatives due to its robustness, high resolution, and suitability for non-volatile and thermally labile compounds.[1][2] This method is ideal for determining the purity of bulk drug substances and for assaying the concentration in pharmaceutical formulations.
Causality Behind Experimental Choices
The selection of a reversed-phase HPLC method is predicated on the physicochemical properties of 2-(Methoxymethyl)pyrimidin-4-amine. As a polar molecule containing both hydrogen bond donors and acceptors, a C18 stationary phase provides the necessary hydrophobic interactions for retention, while a polar mobile phase allows for efficient elution. The use of a buffer in the mobile phase is crucial to maintain a consistent ionization state of the amine group, thereby ensuring reproducible retention times and symmetrical peak shapes. UV detection is chosen based on the presence of the pyrimidine ring, which is a chromophore that absorbs UV light.
Experimental Protocol: HPLC-UV Quantification
1. Instrumentation and Chromatographic Conditions:
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
Mobile Phase: An isocratic mixture of acetonitrile and a phosphate buffer (pH adjusted to 3.0 with phosphoric acid). The exact ratio should be optimized for ideal retention and peak shape. A common starting point is 30:70 (v/v) acetonitrile:buffer.
Detection Wavelength: The wavelength of maximum absorbance (λmax) should be determined by scanning a standard solution of 2-(Methoxymethyl)pyrimidin-4-amine. For many pyrimidine derivatives, this is in the range of 260-280 nm.[3]
Injection Volume: 10 µL.
2. Preparation of Solutions:
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of 2-(Methoxymethyl)pyrimidin-4-amine reference standard and dissolve it in a 10 mL volumetric flask with the mobile phase as the diluent.
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1-100 µg/mL).
Sample Solution: Accurately weigh and dissolve the sample containing 2-(Methoxymethyl)pyrimidin-4-amine in the mobile phase to achieve a final concentration within the calibration range.
3. Method Validation:
The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines.[3][4] Key validation parameters include:
Specificity: The ability to assess the analyte in the presence of other components. This is demonstrated by the absence of interfering peaks at the retention time of the analyte in a blank injection.[1]
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A calibration curve is constructed by plotting the peak area against the concentration of the working standard solutions. The correlation coefficient (r²) should be ≥ 0.999.
Accuracy: The closeness of the test results to the true value. This is determined by spike recovery studies at three different concentration levels.
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is expressed as the relative standard deviation (RSD) for intra-day and inter-day analyses.
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
Data Presentation: HPLC-UV Method Validation Parameters
Parameter
Specification
Linearity (r²)
≥ 0.999
Accuracy (% Recovery)
98.0 - 102.0%
Precision (RSD)
≤ 2.0%
LOD
To be determined experimentally
LOQ
To be determined experimentally
Experimental Workflow: HPLC-UV Analysis
Caption: Workflow for the quantification of 2-(Methoxymethyl)pyrimidin-4-amine by HPLC-UV.
II. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For the quantification of 2-(Methoxymethyl)pyrimidin-4-amine in complex matrices such as biological fluids (plasma, urine), LC-MS/MS is the method of choice due to its high sensitivity and selectivity.[5]
Causality Behind Experimental Choices
The coupling of liquid chromatography with tandem mass spectrometry provides an orthogonal detection mechanism to UV, significantly enhancing selectivity. The mass spectrometer can selectively monitor for the specific mass-to-charge ratio (m/z) of the parent ion of 2-(Methoxymethyl)pyrimidin-4-amine and its characteristic fragment ions. This multiple reaction monitoring (MRM) approach minimizes interferences from the sample matrix, allowing for accurate quantification at very low concentrations. The use of an internal standard is crucial to correct for variations in sample preparation and instrument response.
Experimental Protocol: LC-MS/MS Quantification
1. Instrumentation and Chromatographic Conditions:
LC-MS/MS System: A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size) for faster analysis times.
Mobile Phase: A gradient elution using water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B). A typical gradient might be: 0-1 min, 5% B; 1-5 min, 5-95% B; 5-6 min, 95% B; 6-6.1 min, 95-5% B; 6.1-8 min, 5% B.
MRM Transitions: The precursor ion (Q1) will be the protonated molecule [M+H]⁺ of 2-(Methoxymethyl)pyrimidin-4-amine. The product ion (Q3) will be a stable fragment ion generated by collision-induced dissociation. These transitions must be determined by infusing a standard solution of the analyte into the mass spectrometer.
Internal Standard (IS): A stable isotope-labeled version of the analyte is ideal. If unavailable, a structurally similar compound with a different mass can be used.
3. Sample Preparation (for Plasma Samples):
Protein Precipitation: To a 100 µL aliquot of plasma, add 300 µL of acetonitrile containing the internal standard.
Vortex and Centrifuge: Vortex the mixture for 1 minute, then centrifuge at 10,000 x g for 10 minutes.
Supernatant Transfer: Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase, vortex, and inject into the LC-MS/MS system.
Data Presentation: LC-MS/MS Method Validation Parameters
Parameter
Specification
Linearity (r²)
≥ 0.99
Accuracy (% Recovery)
85.0 - 115.0%
Precision (RSD)
≤ 15.0%
LOD
To be determined experimentally
LOQ
To be determined experimentally
Matrix Effect
To be evaluated
Experimental Workflow: LC-MS/MS Analysis
Caption: Workflow for the quantification of 2-(Methoxymethyl)pyrimidin-4-amine in plasma by LC-MS/MS.
III. Trustworthiness and Self-Validation
The protocols described are designed to be self-validating systems. The inclusion of system suitability tests in the HPLC-UV method ensures that the chromatographic system is performing adequately before sample analysis.[1] For the LC-MS/MS method, the use of an internal standard is a critical self-validating component, as it corrects for variability in sample processing and instrument response. The comprehensive method validation parameters outlined for both techniques provide a framework for demonstrating that the methods are reliable and fit for their intended purpose.[4]
IV. Conclusion
The analytical methods presented provide a robust framework for the quantification of 2-(Methoxymethyl)pyrimidin-4-amine. The choice between HPLC-UV and LC-MS/MS will depend on the specific application, with HPLC-UV being well-suited for routine quality control and LC-MS/MS offering the high sensitivity required for bioanalytical studies. Adherence to the detailed protocols and validation guidelines will ensure the generation of accurate, reliable, and reproducible data, which is paramount in research and drug development.
References
Lazzarino, G., et al. (2012). HPLC Analysis for the Clinical–Biochemical Diagnosis of Inborn Errors of Metabolism of Purines and Pyrimidines. In: T. D. V. Swamy (eds) High Performance Liquid Chromatography in Drug Discovery. ResearchGate. Available at: [Link]
Kulikov, A. U., & Shkarenkov, A. A. (2006). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). Pharmaceutical Chemistry Journal, 40(8), 463-473. Available at: [Link]
Monostori, P., et al. (2019). Optimized MS/MS settings of pyrimidines and related metabolites. ResearchGate. Available at: [Link]
Patel, R. M., et al. (2015). Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer. Journal of basic and clinical pharmacy, 6(3), 86–90. Available at: [Link]
HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-Aminopyridine. Available at: [Link]
SIELC Technologies. (n.d.). HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column. Available at: [Link]
Mehta, H., & Khunt, R. (2014). Synthesis and studies of some substituted pyrimidines. International Journal of ChemTech Research, 7(1), 275-278. Available at: [Link]
Noguchi, Y., et al. (2015). HPLC chromatogram of purine and pyrimidine compounds. ResearchGate. Available at: [Link]
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Available at: [Link]
Piazzi, L., et al. (2021). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. ACS Chemical Neuroscience, 12(21), 4039-4061. Available at: [Link]
SIELC Technologies. (n.d.). HPLC Method for Analysis of 4-Amino-2-nitrophenol on Primesep 100 Column. Available at: [Link]
Utkina, N. K., et al. (2018). 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. Molbank, 2018(4), M1022. Available at: [Link]
Khan, A., et al. (2019). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 24(15), 2786. Available at: [Link]
Stanković, M., et al. (2024). Data-Driven Modelling of Substituted Pyrimidine and Uracil-Based Derivatives Validated with Newly Synthesized and Antiproliferative Evaluated Compounds. International Journal of Molecular Sciences, 25(17), 9425. Available at: [Link]
Ross, B. S., et al. (2005). Kilo-scale synthesis process for 2'-O-(2-methoxyethyl)-pyrimidine derivatives. Nucleosides, Nucleotides & Nucleic Acids, 24(5-7), 815-818. Available at: [Link]
Wolleb, H., & Fünfschilling, P. (2012). US8252927B2 - Synthesis of substituted 4-amino-pyrimidines. Google Patents.
Piazzi, L., et al. (2021). New pyrimidine and pyridine derivatives as multitarget cholinesterase inhibitors. Usiena air. Available at: [Link]
Piazzi, L., et al. (2021). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. ACS Publications. Available at: [Link]
Kumar, D., & Singh, R. (2025). Analytical Method Validation: ICH and USP Perspectives. International Journal of Research and Review, 12(8), 1-10. Available at: [Link]
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Application Notes & Protocols for the Evaluation of 2-(Methoxymethyl)pyrimidin-4-amine in Cancer Cell Line Studies
Introduction: The Therapeutic Potential of the Pyrimidine Scaffold The pyrimidine ring is a fundamental heterocyclic scaffold that forms the backbone of nucleic acids, making its derivatives prime candidates for interact...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Therapeutic Potential of the Pyrimidine Scaffold
The pyrimidine ring is a fundamental heterocyclic scaffold that forms the backbone of nucleic acids, making its derivatives prime candidates for interacting with biological systems.[1][2] In the realm of oncology, pyrimidine derivatives have emerged as a highly successful class of therapeutic agents, primarily due to their ability to mimic endogenous purines and pyrimidines and thereby interfere with various cellular processes critical for cancer cell proliferation and survival.[3][4][5] Numerous pyrimidine-based drugs have been developed that target a wide array of proteins, including protein kinases, dihydrofolate reductase, and carbonic anhydrases, demonstrating the versatility of this chemical moiety in cancer drug discovery.[5]
2-(Methoxymethyl)pyrimidin-4-amine is a novel derivative belonging to this promising class of compounds. While specific data on this particular molecule is emerging, its structural similarity to other biologically active pyrimidin-4-amines suggests its potential as an anticancer agent. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the application and study of 2-(Methoxymethyl)pyrimidin-4-amine in cancer cell line research. The protocols detailed herein are designed to rigorously evaluate its cytotoxic and mechanistic properties, providing a solid foundation for its potential development as a therapeutic candidate.
Hypothesized Mechanism of Action: Targeting Kinase Signaling Pathways
Many pyrimidin-4-amine derivatives exert their anticancer effects by inhibiting protein kinases, which are often dysregulated in cancer.[3][5] These enzymes play a crucial role in signal transduction pathways that control cell growth, proliferation, and survival. Based on the known activities of related compounds, it is hypothesized that 2-(Methoxymethyl)pyrimidin-4-amine may act as an inhibitor of one or more kinases, such as Epidermal Growth Factor Receptor (EGFR) or Anaplastic Lymphoma Kinase (ALK), which are well-established targets in cancer therapy.[6][7] Inhibition of these pathways can lead to cell cycle arrest and the induction of apoptosis.
Caption: Hypothesized mechanism of 2-(Methoxymethyl)pyrimidin-4-amine.
Experimental Protocols
The following protocols provide a comprehensive framework for the initial in vitro evaluation of 2-(Methoxymethyl)pyrimidin-4-amine.
Cell Line Selection and Culture
The choice of cancer cell lines is critical for a thorough investigation. It is recommended to use a panel of cell lines representing different cancer types to assess the breadth of the compound's activity. For instance, based on studies of similar pyrimidine derivatives, a panel could include:
Maintain cell lines in the recommended culture medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
Subculture cells upon reaching 80-90% confluency to maintain exponential growth.
Preparation of 2-(Methoxymethyl)pyrimidin-4-amine Stock Solution
Accurately weigh the compound and dissolve it in a suitable solvent, such as Dimethyl Sulfoxide (DMSO), to prepare a high-concentration stock solution (e.g., 10 mM).
Sterilize the stock solution by passing it through a 0.22 µm syringe filter.
Aliquot the stock solution into smaller volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Protocol:
Seed 5,000-10,000 cells per well in a 96-well plate and allow them to adhere overnight.
Prepare serial dilutions of 2-(Methoxymethyl)pyrimidin-4-amine in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.
Replace the medium in the wells with the medium containing the different concentrations of the compound. Include a vehicle control (DMSO only) and a positive control (a known cytotoxic drug).
Incubate the plate for 48-72 hours.
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
Measure the absorbance at 570 nm using a microplate reader.
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
Seed cells in 6-well plates and treat with 2-(Methoxymethyl)pyrimidin-4-amine at concentrations around the IC50 value for 24-48 hours.
Harvest the cells (including floating cells in the medium) and wash with cold PBS.
Resuspend the cells in 1X Annexin V binding buffer.
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
Incubate for 15 minutes at room temperature in the dark.
Analyze the cells by flow cytometry within one hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This assay determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
Treat cells with the compound as described for the apoptosis assay.
Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.
Wash the cells with PBS and resuspend in PBS containing RNase A (100 µg/mL) and Propidium Iodide (50 µg/mL).
Incubate for 30 minutes at 37°C in the dark.
Analyze the DNA content of the cells by flow cytometry.
Western Blot Analysis
Western blotting is used to detect changes in the expression levels of specific proteins involved in the hypothesized signaling pathway.
Protocol:
Treat cells with the compound for a specified time (e.g., 24 hours).
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
Determine the protein concentration of the lysates using a BCA assay.
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
Incubate the membrane with primary antibodies against target proteins (e.g., p-EGFR, total EGFR, p-AKT, total AKT, cleaved PARP, β-actin) overnight at 4°C.
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Experimental Workflow Visualization
Caption: A typical workflow for evaluating a novel compound.
Data Interpretation and Next Steps
The initial screening will provide valuable data on the cytotoxic potential of 2-(Methoxymethyl)pyrimidin-4-amine. A low IC50 value across multiple cell lines would be a strong indicator of potent anticancer activity. Subsequent mechanistic studies will help to elucidate how the compound exerts its effects. If the compound induces apoptosis and/or causes cell cycle arrest, this would further support its therapeutic potential. Western blot analysis can then confirm the engagement of the hypothesized kinase signaling pathway.
Positive results from these in vitro studies would warrant further investigation, including:
Kinase profiling assays: To identify the specific kinase(s) inhibited by the compound.
In vivo studies: To evaluate the compound's efficacy and safety in animal models of cancer.
ADME/Tox studies: To assess the compound's absorption, distribution, metabolism, excretion, and toxicity profile.
By following these comprehensive application notes and protocols, researchers can systematically and rigorously evaluate the potential of 2-(Methoxymethyl)pyrimidin-4-amine as a novel anticancer agent.
References
Dash, A., Vaddamanu, G., Hawsawi, M. B., Alluhaibi, M. S., Gurijala, P. K., & Mulakayala, N. (2024). Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives: potential anti-cancer candidates against UO-31 renal cancer cells. RSC Publishing.
Ghorab, M. M., et al. (Year not available). Pyrimidine As Anticancer Agent: A Review. Journal of Advanced Scientific Research.
(Author not available). (Year not available). Microwave-Assisted Synthesis of Potential Bioactive Benzo-, Pyrido- or Pyrazino-thieno[3,2-d]pyrimidin-4-amine Analogs of MPC-6827. MDPI.
(Author not available). (Year not available).
(Author not available). (2021).
(Author not available). (Year not available). Recent Advances in Pyrimidine-Based Drugs. PMC.
(Author not available). (2014). Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer. PubMed.
(Author not available). (2025). Design, synthesis and antitumor activity of new 2-amino-N-methoxybenzamides. Source not available.
(Author not available). (2022).
(Author not available). (Year not available).
(Author not available). (2023). Synthetic Methodologies of Anticancer Active Pyrimidines. Caribbean Journal of Sciences and Technology.
(Author not available). (Year not available).
El-Enany, M. M., Kamel, M. M., Khalil, O. M., & El-Nassan, H. B. (2011).
Sirisoma, N., et al. (2008). Discovery of 2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine (EP128265, MPI-0441138) as a potent inducer of apoptosis with high in vivo activity. Journal of Medicinal Chemistry.
(Author not available). (Year not available).
(Author not available). (2025). Discovery of 2-Chloro- N -(4-methoxyphenyl)- N -methylquinazolin-4-amine (EP128265, MPI-0441138) as a Potent Inducer of Apoptosis with High In Vivo Activity.
Awad, S. M., et al. (2017). Synthesis, Characterization and Antitumor Activity of Some Novel Pyrimidine Sulfonamide Derivatives. Journal of Chemical and Pharmaceutical Research.
(Author not available). (Year not available). Novel 7-Chloro-4-aminoquinoline-benzimidazole Hybrids as Inhibitors of Cancer Cells Growth: Synthesis, Antiproliferative Activity, in Silico ADME Predictions, and Docking. MDPI.
(Author not available). (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI.
(Author not available). (2020).
(Author not available). (Year not available).
(Author not available). (Year not available). Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. PMC.
Application Note: Optimization of Cell-Based Assays for Pyrimidine Antimetabolites
Abstract & Scientific Context Pyrimidine antimetabolites (e.g., 5-Fluorouracil, Gemcitabine, Cytarabine) and de novo synthesis inhibitors (e.g., DHODH inhibitors like Leflunomide) represent a cornerstone of oncology and...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Scientific Context
Pyrimidine antimetabolites (e.g., 5-Fluorouracil, Gemcitabine, Cytarabine) and de novo synthesis inhibitors (e.g., DHODH inhibitors like Leflunomide) represent a cornerstone of oncology and antiviral therapeutics. However, developing robust cell-based assays for these compounds presents unique challenges compared to standard cytotoxic agents.
Unlike direct DNA-damaging agents (e.g., doxorubicin), pyrimidine analogs are often S-phase specific and require metabolic activation (phosphorylation) or compete with endogenous nucleoside pools. A common failure mode in screening these compounds is the use of standard Fetal Bovine Serum (FBS), which contains high levels of thymidine and uridine that can "rescue" cells from the drug's effect, leading to false negatives (right-shifted IC50s).
This guide outlines a validated protocol for screening pyrimidine compounds, emphasizing metabolic control, appropriate incubation timing, and mechanistic validation.
Critical Pre-Assay Considerations
Before pipetting, you must align your culture conditions with the metabolic mechanism of action (MoA) of pyrimidines.
A. The "Nucleoside Rescue" Trap
Cells have two ways to obtain pyrimidines:
De Novo Synthesis: Building from aspartate and glutamine (Target of DHODH inhibitors).
Salvage Pathway: Recycling extracellular nucleosides (Target of 5-FU/Gemcitabine via competition).
The Problem: Standard FBS contains significant micromolar concentrations of Thymidine and Uridine. If you test a de novo synthesis inhibitor in standard media, the cells will simply switch to the salvage pathway using nucleosides from the serum, masking the drug's efficacy.
The Solution: Use Dialyzed FBS (dFBS) . Dialysis removes small molecules (<10 kDa), including nucleosides, forcing the cell to rely on de novo synthesis or the specific pathways you are targeting.
B. Timing and Cell Cycle Dependency
Pyrimidine analogs often induce "Thymineless Death" or chain termination during DNA replication.
24-hour incubation is insufficient. Cells must pass through the S-phase to be affected.
Recommendation: Minimum incubation of 72 hours (or ~2-3 doubling times of the specific cell line) is required to observe maximum potency.
Visualizing the Mechanism
The following diagram illustrates the interplay between the De Novo and Salvage pathways and where common pyrimidine drugs intervene.
Caption: Figure 1: Pyrimidine biosynthesis pathways showing points of drug intervention. Note how Exogenous Uridine/Thymidine (yellow) can bypass upstream blockade.
Protocol: ATP-Based Cytotoxicity Assay (72h)
This protocol uses an ATP-monitoring system (e.g., CellTiter-Glo®) which is superior to MTT/MTS for pyrimidines because it is more sensitive and does not require a solubilization step that can be affected by pH changes induced by metabolic inhibitors.
Materials
Cell Line: HCT-116 (Colon) or BXPC-3 (Pancreatic) – Note: Check p53 status; p53-null cells may show different sensitivity.
Target: A Z-factor > 0.5 is required for a robust assay.
Interpreting the Curve
For pyrimidines, you may observe a biphasic curve or a "cytostatic floor" where cells don't die but stop growing.
IC50: Concentration at 50% inhibition.
GR50 (Growth Rate Inhibition): Recommended for pyrimidines. It accounts for the division rate of the cells, distinguishing between cytostatic (arrest) and cytotoxic (killing) effects.
Longley, D. B., Harkin, D. P., & Johnston, P. G. (2003). 5-Fluorouracil: mechanisms of action and clinical strategies. Nature Reviews Cancer.
[Link]
Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening.
[Link]
Mini, E., et al. (2006). Cellular pharmacology of gemcitabine.[7] Annals of Oncology.
[Link]
Introduction: The Architectural Significance of the Pyrimidine Moiety in Thiamine
An Application Guide to the Synthesis of Thiamine via Pyrimidine Intermediates For Researchers, Scientists, and Drug Development Professionals Thiamine (Vitamin B1) is an essential micronutrient vital for all living orga...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Guide to the Synthesis of Thiamine via Pyrimidine Intermediates
For Researchers, Scientists, and Drug Development Professionals
Thiamine (Vitamin B1) is an essential micronutrient vital for all living organisms. Its biologically active form, thiamine pyrophosphate (TPP), is a critical coenzyme in carbohydrate and amino acid metabolism.[1][2] The thiamine molecule's elegant structure consists of a pyrimidine ring and a thiazole ring, linked by a methylene bridge.[2][3] The industrial synthesis of this vital compound is a cornerstone of pharmaceutical and nutritional science, relying on the efficient and high-yield construction of its two heterocyclic components.
This guide focuses on the synthesis of the pyrimidine portion of thiamine, a critical step that dictates the overall efficiency of the manufacturing process. While various synthetic routes exist, they converge on the creation of a reactive 4-amino-2-methylpyrimidine core, functionalized at the 5-position to enable coupling with the thiazole moiety.
A Note on the Intermediate Structure: The canonical structure of thiamine requires the methylene bridge to be attached to the 5-position of the pyrimidine ring. Therefore, the key intermediate is a derivative of 4-amino-2-methyl-5-(hydroxymethyl)pyrimidine (HMP) or its activated forms (e.g., 4-amino-2-methyl-5-(chloromethyl)pyrimidine). The compound 2-(Methoxymethyl)pyrimidin-4-amine, while a pyrimidine derivative, is not the direct precursor for this established synthetic pathway due to the functional group's location at the C2 position. This guide will detail the scientifically validated and industrially practiced synthesis using the C5-functionalized pyrimidine intermediate.
Part 1: Strategic Overview of Thiamine Synthesis
The total synthesis of thiamine is a convergent process, meaning the pyrimidine and thiazole moieties are synthesized separately before being combined in a final coupling step.[4][5] This strategy allows for optimization of each branch independently, maximizing the overall yield.
The core challenge in the pyrimidine synthesis is the construction of the substituted ring and the subsequent installation of a reactive "handle" at the C5 position. This handle, typically a halomethyl or alkoxymethyl group, will react with the nitrogen atom of the thiazole ring to form the crucial methylene bridge.
Caption: Convergent synthesis workflow for Thiamine (Vitamin B1).
Part 2: Synthesis of the Core Pyrimidine Intermediate
One of the most robust and historically significant methods for thiamine synthesis is the Williams and Cline method, which utilizes a pre-functionalized pyrimidine.[6] The following protocol details the synthesis of a key activated intermediate, 4-amino-2-methyl-5-chloromethylpyrimidine hydrochloride , a direct precursor for the final coupling step.
Protocol 1: Synthesis of 4-Amino-2-methyl-5-chloromethylpyrimidine Hydrochloride
This multi-step process begins with the formation of the pyrimidine ring, followed by functionalization and activation at the C5 position.
A. Principle & Causality
The synthesis starts by condensing acetamidine with ethyl α-formyl-γ-ethoxypropionate to build the pyrimidine ring system directly with an ethoxymethyl group at the C5 position. This group is then converted to a more reactive chloromethyl group using thionyl chloride. The use of hydrochloric acid throughout ensures the amine groups are protonated, increasing stability and water solubility for easier manipulation and purification.
B. Materials and Reagents
Reagent
Specification
Supplier Example
Acetamidine Hydrochloride
≥98%
Sigma-Aldrich
Sodium Methoxide
25% solution in Methanol
Acros Organics
Ethyl α-formyl-γ-ethoxypropionate
Custom synthesis or specialized supplier
Thionyl Chloride (SOCl₂)
≥99%
Merck
Methanol (Anhydrous)
≥99.8%
Fisher Scientific
Diethyl Ether (Anhydrous)
≥99.7%
VWR
Hydrochloric Acid (Concentrated)
37%
J.T. Baker
C. Step-by-Step Methodology
Step 1: Preparation of 4-amino-2-methyl-5-ethoxymethylpyrimidine
Reaction Setup: In a 1L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, prepare a solution of sodium methoxide by dissolving 23 g of sodium in 500 mL of anhydrous methanol.
Causality: Sodium methoxide acts as a strong base required to deprotonate the acetamidine and facilitate the condensation reaction. Anhydrous conditions are critical to prevent quenching the base.
Amidine Addition: Add 94.5 g of acetamidine hydrochloride to the sodium methoxide solution and stir for 30 minutes. The reaction forms free acetamidine base and sodium chloride precipitate.
Condensation: Slowly add 174 g of ethyl α-formyl-γ-ethoxypropionate to the mixture via the dropping funnel over 1 hour. The reaction is exothermic; maintain the temperature below 40°C using an ice bath if necessary.
Reflux: After the addition is complete, heat the mixture to reflux and maintain for 4 hours.
Causality: Heating drives the cyclization and condensation reaction to completion.
Work-up: Cool the reaction mixture and filter to remove the precipitated NaCl. Evaporate the methanol under reduced pressure. Dissolve the resulting residue in water and extract with chloroform (3 x 200 mL). Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the crude product, 4-amino-2-methyl-5-ethoxymethylpyrimidine.
Step 2: Conversion to 4-amino-2-methyl-5-chloromethylpyrimidine Hydrochloride
Chlorination: In a well-ventilated fume hood, dissolve the crude product from Step 1 in 200 mL of chloroform. Cool the solution to 0°C in an ice bath. Slowly add 150 g of thionyl chloride (SOCl₂) dropwise, ensuring the temperature does not exceed 10°C.
Causality: Thionyl chloride is a highly effective chlorinating agent that converts the ethoxymethyl group into the more reactive chloromethyl group, which is an excellent leaving group for the subsequent quaternization reaction.
Reaction: After addition, allow the mixture to warm to room temperature and stir for 12 hours. A precipitate of the hydrochloride salt will form.
Isolation: Filter the solid precipitate and wash thoroughly with anhydrous diethyl ether to remove any unreacted thionyl chloride.
Drying: Dry the white crystalline solid under vacuum to yield 4-amino-2-methyl-5-chloromethylpyrimidine hydrochloride.
D. Validation and Quality Control
Melting Point: Compare with the literature value (approx. 204-208 °C with decomposition).
¹H NMR Spectroscopy: Confirm the presence of the chloromethyl group signal (~4.7 ppm) and the disappearance of the ethoxymethyl signals.
Purity: Assess by HPLC.
Part 3: The Coupling Reaction: Assembling Thiamine
With both the activated pyrimidine and the thiazole moiety in hand, the final step is the coupling reaction, which forms the thiamine structure.
Protocol 2: Synthesis of Thiamine Hydrochloride
A. Principle & Causality
This reaction is a classic Sₙ2-type quaternization. The nucleophilic nitrogen atom of the 4-methyl-5-(2-hydroxyethyl)thiazole ring attacks the electrophilic carbon of the 5-chloromethyl group on the pyrimidine. This forms a new carbon-nitrogen bond, creating the methylene bridge and the positively charged thiazolium ring characteristic of thiamine.[6]
Caption: Final coupling step in thiamine synthesis.
B. Materials and Reagents
Reagent
Specification
4-amino-2-methyl-5-chloromethylpyrimidine HCl
As synthesized in Protocol 1
4-methyl-5-(2-hydroxyethyl)thiazole
≥98%
Isopropanol
Anhydrous, ≥99.5%
Acetone
ACS Grade
C. Step-by-Step Methodology
Reaction Setup: In a 500 mL flask equipped with a reflux condenser and magnetic stirrer, suspend 20 g of 4-amino-2-methyl-5-chloromethylpyrimidine hydrochloride in 250 mL of anhydrous isopropanol.
Thiazole Addition: Add a stoichiometric equivalent (approx. 14.5 g) of 4-methyl-5-(2-hydroxyethyl)thiazole to the suspension.
Heating: Heat the mixture to 60-70°C with vigorous stirring. The suspension will gradually dissolve as the reaction proceeds. Maintain heating for 24 hours.
Causality: Heating provides the activation energy for the Sₙ2 reaction. Isopropanol is a suitable polar protic solvent that facilitates the formation of the charged product.
Crystallization: After 24 hours, cool the reaction mixture slowly to room temperature, and then chill in an ice bath for 2-4 hours to induce crystallization of the thiamine hydrochloride product.
Isolation and Purification: Collect the white crystalline product by vacuum filtration. Wash the filter cake with cold acetone (2 x 50 mL) to remove any unreacted starting materials.
Trustworthiness Note: The purity of the product at this stage is often sufficient for many applications. For pharmaceutical-grade material, recrystallization from a methanol/isopropanol mixture may be required.
Drying: Dry the product in a vacuum oven at 50°C to a constant weight.
Summary of Key Process Parameters
Step
Key Transformation
Solvent
Temp.
Typical Yield
1
Pyrimidine Ring Formation
Methanol
Reflux
75-85%
2
Chlorination of Pyrimidine
Chloroform
0°C -> RT
80-90%
3
Thiamine Coupling
Isopropanol
60-70°C
85-95%
Conclusion
The synthesis of thiamine via the coupling of a C5-activated pyrimidine intermediate and a thiazole moiety remains a robust and scalable method. The protocols outlined here provide a detailed framework for the laboratory-scale synthesis, emphasizing the chemical principles and causal relationships behind each step. For professionals in drug development and manufacturing, a thorough understanding of this pathway is essential for process optimization, impurity profiling, and ensuring the consistent production of high-quality Vitamin B1.
References
Thiamin Synthesis From Thiazole and Pyrimidine Precursors. ResearchGate. Available at: [Link]
Method for preparing vitamin B1 intermediate (pyrimidine). Google Patents (CN104910142A).
Synthesis of thiamine, method by Williams and Cline. ResearchGate. Available at: [Link]
THIAMINE, Vitamin B1 - New Drug Approvals. New Drug Approvals. Available at: [Link]
Thiamin (Vitamin B1) Biosynthesis and Regulation: A Rich Source of Antimicrobial Drug Targets? PubMed Central, NCBI. Available at: [Link]
Thiamin | Linus Pauling Institute | Oregon State University. Oregon State University. Available at: [Link]
The Structural and Biochemical Foundations of Thiamin Biosynthesis. PubMed Central, NCBI. Available at: [Link]
Vitamin B1 (thiamine) Biosynthesis. YouTube. Available at: [Link]
Thiamine and selected thiamine antivitamins — biological activity and methods of synthesis. PubMed Central, NCBI. Available at: [Link]
Thiamin (Vitamin B1) Biosynthesis and Regulation: A Rich Source of Anti- microbial Drug Targets? Int J Biol Sci. Available at: [Link]
Method for preparing vitamin B1 intermediate. Google Patents (CN101948465A).
Thiamine and selected thiamine antivitamins — biological activity and methods of synthesis. Taylor & Francis Online. Available at: [Link]
Precursors of the pyrimidine moiety of thiamine. PubMed, NCBI. Available at: [Link]
Process for the preparation of pyrimidine derivatives. Google Patents (EP0342482A2).
Thiamine - Wikipedia. Wikipedia. Available at: [Link]
Topic: Large-Scale Synthesis of 2-(Methoxymethyl)pyrimidin-4-amine for Preclinical Studies
An Application Note for Drug Development Professionals Abstract This application note provides a comprehensive, scalable, and reproducible protocol for the synthesis of 2-(Methoxymethyl)pyrimidin-4-amine, a key intermedi...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Note for Drug Development Professionals
Abstract
This application note provides a comprehensive, scalable, and reproducible protocol for the synthesis of 2-(Methoxymethyl)pyrimidin-4-amine, a key intermediate in the development of various therapeutic agents. The guide is designed for researchers, chemists, and drug development professionals involved in producing multi-gram to kilogram quantities of this active pharmaceutical ingredient (API) intermediate for preclinical evaluation. The methodology emphasizes process control, safety, and adherence to the principles of Current Good Manufacturing Practice (CGMP) to ensure a high-purity product suitable for further development.[1][2]
Introduction: The Role of Pyrimidines in Drug Discovery
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[3][4] Its prevalence is due to its ability to engage in various biological interactions, particularly hydrogen bonding, which is critical for binding to target proteins like kinases.[5] 2-(Methoxymethyl)pyrimidin-4-amine, in particular, serves as a versatile building block for more complex molecules, finding utility in the synthesis of antiviral, anticancer, and anti-inflammatory agents.[6][7]
The transition from laboratory-scale synthesis to a process capable of generating sufficient material for preclinical toxicology and efficacy studies presents significant challenges. This protocol addresses these challenges by outlining a robust synthetic route, purification strategy, and the analytical controls necessary to ensure batch-to-batch consistency and high purity, aligning with the stringent requirements for preclinical drug substance manufacturing.[2][8]
Proposed Synthetic Pathway and Mechanism
The selected synthetic route is a classic and highly efficient cyclocondensation reaction, which is well-suited for large-scale production due to its high convergence and the general availability of the starting materials. The overall transformation is depicted below.
Application Notes and Protocols for the Antimicrobial Evaluation of 2-(Methoxymethyl)pyrimidin-4-amine
Introduction: The Promise of Pyrimidine Scaffolds in Antimicrobial Research The pyrimidine ring is a fundamental heterocyclic structure found in nucleic acids, vitamins, and various natural products.[1] This prevalence i...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Promise of Pyrimidine Scaffolds in Antimicrobial Research
The pyrimidine ring is a fundamental heterocyclic structure found in nucleic acids, vitamins, and various natural products.[1] This prevalence in biological systems has made it a privileged scaffold in medicinal chemistry, leading to the development of numerous therapeutic agents.[2][3][4] In the field of antimicrobial research, pyrimidine derivatives have demonstrated a broad spectrum of activities, including antibacterial, antifungal, and antiviral properties.[2] The structural versatility of the pyrimidine core allows for substitutions that can modulate biological activity, offering a rich area for the discovery of novel antimicrobial agents.[5][6]
2-(Methoxymethyl)pyrimidin-4-amine is a novel derivative of this promising class of compounds. While specific data on its antimicrobial efficacy is not yet widely published, its structural features suggest it is a compelling candidate for investigation. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to systematically evaluate the antimicrobial potential of 2-(Methoxymethyl)pyrimidin-4-amine. The protocols herein are designed to be robust and self-validating, providing a clear pathway from initial screening to preliminary mechanism of action studies.
Physicochemical Properties and Safe Handling
A thorough understanding of the test compound's properties is crucial for accurate and safe experimentation.
Table 1: Physicochemical Properties of 2-(Methoxymethyl)pyrimidin-4-amine
Property
Value
Source
Molecular Formula
C6H9N3O
PubChem
Molecular Weight
139.15 g/mol
PubChem
Appearance
White to off-white crystalline solid (predicted)
N/A
Solubility
Soluble in DMSO, ethanol; sparingly soluble in water (predicted)
N/A
Note: Predicted properties should be confirmed experimentally.
Safety and Handling Precautions:
Always handle 2-(Methoxymethyl)pyrimidin-4-amine in a well-ventilated fume hood.
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
Consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.
For the preparation of stock solutions, dimethyl sulfoxide (DMSO) is a common solvent. Ensure the final concentration of DMSO in assays does not exceed levels that could affect microbial growth or cell viability (typically <1%).
Part 1: In Vitro Antimicrobial Susceptibility Testing
The initial step in evaluating a new compound is to determine its intrinsic antimicrobial activity against a panel of clinically relevant microorganisms.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[7] The broth microdilution method is a standardized and widely used technique for determining MIC values.[8]
Protocol 1: Broth Microdilution Assay for MIC Determination
Rationale: This method allows for the simultaneous testing of multiple concentrations of the compound against different microbial strains in a 96-well format, providing a quantitative measure of its potency.
Materials:
2-(Methoxymethyl)pyrimidin-4-amine
Sterile 96-well microtiter plates
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
Preparation of Stock Solution: Prepare a 10 mg/mL stock solution of 2-(Methoxymethyl)pyrimidin-4-amine in sterile DMSO.
Preparation of Microbial Inoculum:
From a fresh agar plate, select 3-5 isolated colonies of the test microorganism.
Inoculate the colonies into a tube containing 5 mL of sterile broth (MHB or RPMI).
Incubate at 37°C with shaking until the turbidity reaches that of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
Dilute the suspension in fresh broth to achieve a final concentration of 5 x 10^5 CFU/mL in the test wells.
Serial Dilutions in Microtiter Plate:
Add 100 µL of sterile broth to all wells of a 96-well plate.
Add an additional 100 µL of the stock solution to the first column of wells and mix. This will be your highest concentration.
Perform 2-fold serial dilutions by transferring 100 µL from the first column to the second, and so on, down the plate. Discard 100 µL from the last column of dilutions.
Inoculation: Add 10 µL of the prepared microbial inoculum to each well, bringing the final volume to 110 µL.
Controls:
Positive Control: Wells containing broth and microbial inoculum only (no compound).
Negative Control: Wells containing broth only (no compound, no inoculum).
Solvent Control: Wells containing broth, microbial inoculum, and the highest concentration of DMSO used in the assay.
Incubation: Incubate the plates at 37°C for 18-24 hours.
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth. This can be determined visually or by reading the optical density at 600 nm.
Data Presentation:
Table 2: Example MIC Data for 2-(Methoxymethyl)pyrimidin-4-amine
Microorganism
Strain
MIC (µg/mL)
Reference Antibiotic
Reference MIC (µg/mL)
Staphylococcus aureus
ATCC 29213
Vancomycin
Escherichia coli
ATCC 25922
Ciprofloxacin
Pseudomonas aeruginosa
ATCC 27853
Gentamicin
Candida albicans
ATCC 90028
Fluconazole
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium. This assay distinguishes between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.
Protocol 2: MBC Determination
Rationale: By sub-culturing from the clear wells of the MIC assay, we can determine if the bacteria were merely inhibited or killed by the compound.
Procedure:
Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth.
Spot-plate the aliquot onto a fresh agar plate (e.g., Mueller-Hinton Agar).
Incubate the agar plates at 37°C for 18-24 hours.
The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.
Part 2: Preliminary Mechanism of Action (MoA) Studies
Once antimicrobial activity is established, the next logical step is to investigate how the compound exerts its effect.
Caption: Workflow for Preliminary Mechanism of Action Studies.
Time-Kill Kinetic Assay
Rationale: This assay provides insight into the rate at which the compound kills bacteria, which can help differentiate between concentration-dependent and time-dependent killing.
Protocol 3: Time-Kill Assay
Procedure:
Prepare a bacterial suspension at a starting concentration of ~5 x 10^5 CFU/mL in broth.
Add 2-(Methoxymethyl)pyrimidin-4-amine at various concentrations (e.g., 0.5x, 1x, 2x, and 4x MIC).
Include a growth control (no compound).
Incubate at 37°C with shaking.
At various time points (e.g., 0, 2, 4, 8, 24 hours), remove aliquots, perform serial dilutions, and plate on agar to determine the number of viable cells (CFU/mL).
Plot log10 CFU/mL versus time. A bactericidal effect is typically defined as a ≥3-log10 reduction in CFU/mL.
Part 3: Cytotoxicity Assessment
It is imperative to assess whether the compound is selectively toxic to microbes or also harmful to mammalian cells.
In Vitro Cytotoxicity Assay (MTT Assay)
Rationale: The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[6] This allows for the determination of the concentration of the compound that is toxic to mammalian cells.
Protocol 4: MTT Assay for Cytotoxicity
Materials:
Human cell line (e.g., HEK293, HepG2)
Complete cell culture medium (e.g., DMEM with 10% FBS)
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
Plate reader
Procedure:
Seed the human cells into a 96-well plate at an appropriate density and allow them to adhere overnight.
Prepare serial dilutions of 2-(Methoxymethyl)pyrimidin-4-amine in cell culture medium.
Remove the old medium from the cells and add the medium containing the compound dilutions.
Include a vehicle control (medium with the highest concentration of DMSO) and an untreated control.
Incubate for 24-48 hours.
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.
Add the solubilization buffer to dissolve the formazan crystals.
Read the absorbance at a wavelength of 570 nm.
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 (the concentration that inhibits 50% of cell viability).
Data Presentation:
Table 3: Example Cytotoxicity Data
Cell Line
IC50 (µg/mL)
HEK293
HepG2
Part 4: In Vivo Efficacy Models
Promising in vitro activity and low cytotoxicity warrant further investigation in animal models of infection.
Conceptual Framework:
Model Selection: The choice of animal model depends on the target pathogen and the site of infection (e.g., murine thigh infection model, sepsis model).
Key Endpoints: Efficacy is typically measured by a reduction in bacterial burden in target organs (e.g., spleen, liver, thigh muscle), improved survival rates, and reduced tissue pathology compared to untreated controls.
Pharmacokinetics/Pharmacodynamics (PK/PD): These studies are essential to understand the absorption, distribution, metabolism, and excretion of the compound, which informs dosing regimens.
Due to the complexity and ethical considerations of animal studies, detailed protocols are beyond the scope of these application notes. Researchers should consult relevant literature and institutional guidelines.
Conclusion and Future Directions
These application notes provide a structured and robust framework for the initial evaluation of 2-(Methoxymethyl)pyrimidin-4-amine as a potential antimicrobial agent. By systematically determining its in vitro efficacy, preliminary mechanism of action, and cytotoxicity, researchers can build a comprehensive profile of the compound's therapeutic potential. Positive results from these studies would provide a strong rationale for advancing the compound to more complex investigations, including in vivo efficacy studies and further mechanism of action elucidation. The pyrimidine scaffold continues to be a valuable starting point for the development of new medicines, and a thorough investigation of novel derivatives like 2-(Methoxymethyl)pyrimidin-4-amine is a critical endeavor in the ongoing fight against infectious diseases.
References
Antibacterial activity of 2-hydroxy-4-methoxybenzaldehyde and its possible mechanism against Staphylococcus aureus. PubMed. Available at: [Link]
Antibacterial activity of 2-methoxy phenethylamine-based imine and β-lactam derivative in nosocomial infections. ResearchGate. Available at: [Link]
Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). YouTube. Available at: [Link]
Antitubercular 2-Pyrazolylpyrimidinones: Structure–Activity Relationship and Mode-of-Action Studies. PMC. Available at: [Link]
Broad-spectrum antimicrobial activity and in vivo efficacy of SK1260 against bacterial pathogens. PMC. Available at: [Link]
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. Available at: [Link]
Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. PubMed Central. Available at: [Link]
Synthesis and Antimicrobial Activity of 2-amino-4- pyrazolyl-4Н-1,3-oxazines. Preprints.org. Available at: [Link]
Synthesis and Antimicrobial Activity of (2-Methoxy/2-Amino)-6-{4'-[(4'''-Chlorophenyl) (Phenyl) Methyl Amino] Phenyl}-4-Aryl Nicotinonitrile. ResearchGate. Available at: [Link]
Synthesis, Antimicrobial, and Antibiofilm Activities of Some Novel 7-Methoxyquinoline Derivatives Bearing Sulfonamide Moiety against Urinary Tract Infection-Causing Pathogenic Microbes. MDPI. Available at: [Link]
Animal models in the evaluation of antimicrobial agents. ASM Journals. Available at: [Link]
Synthesis and antibacterial properties of pyrimidine derivatives. PubMed. Available at: [Link]
In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci. PubMed Central. Available at: [Link]
Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. Nature Protocols. Available at: [Link]
2-Methylpyrimidin-4-amine | C5H7N3. PubChem. Available at: [Link]
Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies. PMC. Available at: [Link]
In vitro and in vivo analysis of antimicrobial agents alone and in combination against multi-drug resistant Acinetobacter baumannii. Frontiers. Available at: [Link]
3.4. Minimum Inhibitory Concentration (MIC) of Antibiotics. Bio-protocol. Available at: [Link]
Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. ResearchGate. Available at: [Link]
Antibiofilm Activities of Halogenated Pyrimidines Against Enterohemorrhagic Escherichia coli O157:H7. MDPI. Available at: [Link]
Halogenated Pyrrolopyrimidines with Low MIC on Staphylococcus aureus and Synergistic Effects with an Antimicrobial Peptide. NIH. Available at: [Link]
synthesis and antibacterial activity of pyrimidine derivatives. International Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]
Antimicrobial Activity and Cell Cytotoxicity Testing | Protocol Preview. YouTube. Available at: [Link]
Evaluation of in vivo antibacterial drug efficacy using Caenorhabditis elegans infected with carbapenem-resistant Klebsiella pneumoniae as a model host. NIH. Available at: [Link]
Antibacterial activity of pyrimidine derivatives. ResearchGate. Available at: [Link]
Review: Antimicrobial efficacy validation using in vitro and in vivo testing methods. ResearchGate. Available at: [Link]
Antimicrobial Susceptibility Testing Protocols. Taylor & Francis. Available at: [Link]
Design, Synthesis, Analysis, and Cytotoxicity of Novel Heteroaryl Derivatives of Dipyridothiazines. MDPI. Available at: [Link]
Antimicrobial Susceptibility Testing Protocols. 1st Edition. Routledge. Available at: [Link]
Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative. PMC. Available at: [Link]
Biological Activity of Pyrimidine Derivativies: A Review. Juniper Publishers. Available at: [Link]
Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. Springer. Available at: [Link]
Technical Support Center: Purification of 2-(Methoxymethyl)pyrimidin-4-amine and Analogs
Welcome to the technical support center for the purification of 2-(Methoxymethyl)pyrimidin-4-amine and its analogs. This guide is designed for researchers, medicinal chemists, and process development scientists who work...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the purification of 2-(Methoxymethyl)pyrimidin-4-amine and its analogs. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this important class of heterocyclic compounds. The inherent basicity of the pyrimidine core, combined with the varying polarities of its analogs, can present unique purification challenges. This resource provides in-depth, field-proven insights in a troubleshooting and FAQ format to help you navigate these complexities and achieve high purity for your compounds.
Purification Strategy Overview
The purification of substituted pyrimidin-4-amines typically involves a multi-step approach, starting from a crude reaction mixture and proceeding to a highly pure, well-characterized final product. The choice of techniques depends on the scale of the reaction, the nature of the impurities, and the physicochemical properties of the target compound.
Caption: General purification workflow for pyrimidine amines.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the purification of 2-(Methoxymethyl)pyrimidin-4-amine and its analogs in a question-and-answer format.
Q1: My crude product is an inseparable oily residue after the initial aqueous work-up. What's the first step I should take?
A1: An oily crude product often indicates the presence of residual high-boiling solvents, unreacted starting materials, or impurities that depress the melting point of your compound.
Causality & Solution:
The primary amine on the pyrimidine ring provides a powerful chemical handle for a selective purification technique: acid-base extraction . This method leverages the difference in solubility between the basic amine product and neutral or acidic impurities[1].
Mechanism: Your target compound, being a base, will be protonated by an aqueous acid (like 1M HCl) to form a water-soluble ammonium salt. Neutral organic impurities will remain in the organic layer and can be washed away. Subsequently, neutralizing the aqueous layer with a base (like NaHCO₃ or NaOH) will deprotonate your compound, causing it to precipitate or be extracted back into an organic solvent in its pure, free-base form[1][2].
Troubleshooting Steps:
Dissolution: Dissolve your crude oil in an immiscible organic solvent like ethyl acetate or dichloromethane (DCM).
Acid Wash: Extract the organic layer with 1M HCl (aq). Your amine product will move into the aqueous layer. Repeat this 2-3 times.
Back-Wash: Wash the combined acidic aqueous layers with fresh organic solvent to remove any trapped neutral impurities.
Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., saturated NaHCO₃ solution or 1M NaOH) until the pH is basic (pH 8-9)[2]. Your product should precipitate out or form an oil.
Final Extraction: Extract the product back into an organic solvent (e.g., ethyl acetate or DCM).
Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. This should yield a significantly cleaner, often solid, product.
Q2: I'm performing silica gel column chromatography, but my compound is streaking badly on the TLC plate and the column, leading to poor separation. Why is this happening?
A2: Streaking (tailing) of amines on silica gel is a classic problem. It occurs because the amine's basic lone pair interacts strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel. This strong, non-specific binding prevents clean elution and results in broad, tailing bands.
Causality & Solution:
To prevent this interaction, you need to "deactivate" the acidic sites on the silica. This is most commonly achieved by adding a small amount of a volatile base, such as triethylamine (Et₃N) or ammonia, to the mobile phase.
Troubleshooting Steps:
TLC Optimization: First, find a solvent system (e.g., Hexane/Ethyl Acetate or DCM/Methanol) that gives your target compound an Rf value of approximately 0.2-0.3[3].
Add a Basic Modifier: To your chosen solvent system, add 0.5-2% triethylamine. For example, a common eluent is DCM:Methanol:Et₃N in a 95:4:1 ratio. You should see a significant improvement in the spot shape on your TLC plate.
Column Packing: When packing your column, use the eluent containing the basic modifier. It can also be beneficial to flush the packed column with one or two column volumes of this eluent before loading your sample to ensure the entire stationary phase is deactivated[3].
Sample Loading: Adsorb your crude material onto a small amount of silica gel ("dry loading") rather than dissolving it in the mobile phase ("wet loading"). This often leads to sharper bands and better separation.
Technique
Pros
Cons
Best For...
Acid-Base Extraction
Fast, inexpensive, high capacity.
Only separates acids/bases from neutrals.
Initial crude cleanup.
Silica Gel Chromatography
High resolving power for diverse compounds.
Can cause degradation of sensitive compounds; streaking with amines.[3]
Separating compounds with different polarities.
Recrystallization
Can yield very high purity material; scalable.
Requires a crystalline solid; finding a good solvent can be difficult.[4]
Polishing final compounds or separating very similar analogs.
Q3: I have a solid product, but I can't find a single solvent for recrystallization. It either doesn't dissolve or it's too soluble even when cold.
A3: This is a common challenge, and the solution is often a two-solvent (or solvent/anti-solvent) system. For compounds that are only soluble in very polar solvents like DMSO or DMF, a technique called diffusion crystallization can be effective[5].
Causality & Solution:
The ideal recrystallization solvent dissolves the compound well when hot but poorly when cold[4]. When no single solvent meets this criterion, you can use a pair of miscible solvents: one in which the compound is highly soluble (the "solvent") and one in which it is poorly soluble (the "anti-solvent").
Troubleshooting Steps (Two-Solvent System):
Dissolve: Dissolve your compound in the minimum amount of the hot "good" solvent (e.g., methanol, ethanol, or ethyl acetate).
Add Anti-Solvent: While the solution is still hot, slowly add the "anti-solvent" (e.g., water, hexane, or diethyl ether) dropwise until you see persistent cloudiness (turbidity).
Re-clarify: Add a few drops of the hot "good" solvent to make the solution clear again.
Cool Slowly: Set the flask aside and allow it to cool to room temperature slowly, then transfer it to an ice bath to maximize crystal formation. Slow cooling is critical for forming pure crystals rather than a precipitate[4].
Dissolve your compound in a small amount of a high-boiling, good solvent like DMF or DMSO in a small vial.
Carefully layer a larger volume of a miscible anti-solvent (like DCM or diethyl ether) on top.
Seal the container and leave it undisturbed for several days. The slow diffusion of the anti-solvent into the solvent layer will gradually decrease the solubility of your compound, promoting the growth of high-quality crystals[5].
Caption: Decision tree for troubleshooting amine chromatography.
Frequently Asked Questions (FAQs)
Q1: How do I effectively monitor the purity of my 2-(Methoxymethyl)pyrimidin-4-amine analog during the purification process?
A1: A multi-pronged approach is best.
Thin-Layer Chromatography (TLC): This is your primary tool for real-time monitoring of reaction progress and column fractions[6]. Use a UV lamp (254 nm) for visualization, as the pyrimidine ring is a strong chromophore. Staining with potassium permanganate can also help visualize non-UV active impurities.
Liquid Chromatography-Mass Spectrometry (LC-MS): This provides more accurate purity information and confirms the molecular weight of your product and any impurities.
Quantitative NMR (qNMR): This is a powerful technique for determining the absolute purity of your final compound without requiring a reference standard of the analyte itself. It is orthogonal to chromatography and can detect impurities that are invisible to other methods, such as residual solvents or inorganic salts[7].
Q2: My compound was isolated as an HCl salt. How does this affect purification?
A2: Purifying the salt can be advantageous as it is often a more stable, crystalline solid than the free base.
Recrystallization: Salts often have very different solubility profiles. You may be able to recrystallize the salt from polar solvents like ethanol/water or isopropanol.
Chromatography: It is generally not advisable to run salts directly on silica gel. It's better to first convert the salt to the free base. To do this, dissolve the salt in water, basify the solution with NaHCO₃, and extract the free base into an organic solvent.
Conversion to Free Base: If you need the free base for a subsequent reaction, you can perform the basification and extraction described above on a larger scale.
Q3: Are there any specific stability or safety concerns I should be aware of?
A3:
Stability: The methoxymethyl ether linkage can be sensitive to strong acids, potentially leading to hydrolysis. Avoid prolonged exposure to highly acidic conditions, especially during heating. Many pyrimidine-based compounds also exhibit good plasma and liver microsomal stability, which is a desirable property in drug development[8].
References
CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine - Google Patents.
Siena, U. (n.d.). New pyrimidine and pyridine derivatives as multitarget cholinesterase inhibitors. Usiena air. Available at: [Link]
Wikipedia. (2023). Acid–base extraction. Available at: [Link]
PubChem. (n.d.). 2-(methoxymethyl)pyrimidin-4-amine. Available at: [Link]
CN1319592A - Process for preparing 2-methyl-4-amino-5-amino methylpyrimidine - Google Patents.
Chemistry LibreTexts. (2021). 2.1: RECRYSTALLIZATION. Available at: [Link]
University of Rochester, Department of Chemistry. (n.d.). Purification: Tips for Flash Column Chromatography. Available at: [Link]
van Albada, G. A., et al. (2012). 2-Chloropyrimidin-4-amine. ResearchGate. Available at: [Link]
Efflux Pump-Binding 4(3-Aminocyclobutyl)Pyrimidin-2-Amines Are Colloidal Aggregators. (2023). Journal of Medicinal Chemistry.
Simona Collina, et al. (2021). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. PubMed Central. Available at: [Link]
HR Patel Institute of Pharmaceutical Education and Research. (n.d.). PRACTICAL LAB MANUAL. Available at: [Link]
Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. (2023). RSC Medicinal Chemistry.
PubChem. (n.d.). 2-Methylpyrimidin-4-amine. Available at: [Link]
Pataki, G. (1968). Separation of purine and pyrimidine derivatives by thin-layer chromatography. Scilit. Available at: [Link]
What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO? (2016). ResearchGate. Available at: [Link]
Investigation into the Formation of Impurities during the Optimization of Brig
Marrubini, G., et al. (2010). Separation of purine and pyrimidine bases and nucleosides by hydrophilic interaction chromatography. PubMed. Available at: [Link]
Efficient Large Scale Synthesis of 2'-O-Alkyl Pyrimidine Ribonucleosides. (2005). Request PDF. Available at: [Link]
Synthesis and Isomerization of Some Novel Pyrazolopyrimidine and Pyrazolotriazolopyrimidine Deriv
Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. (2023). ChemistrySelect.
Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. (2020). ACS Omega.
Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. (2024). Journal of Medicinal Chemistry.
New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. (2021).
Purine and Pyrimidine Nucleotide Synthesis and Metabolism. (2014). The Arabidopsis Book.
US4918191A - Preparation of 2-n-propyl-4-amino-5-methoxymethyl-pyrimidine - Google Patents.
SYNTHESIS OF PYRIMIDINE DERIVATIVES. (n.d.). Available at: [Link]
Macromolecules Journal. (n.d.). ACS Publications. Available at: [Link]
University of Rochester, Department of Chemistry. (n.d.). Workup: Amines. Available at: [Link]
Kilo-scale synthesis process for 2'-O-(2-methoxyethyl)
1H-Pyrazolo[3,4-d]pyrimidin-4-amine. (n.d.). CAS Common Chemistry. Available at: [Link]
FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. (2025). Applied Science and Biotechnology Journal for Advanced Research.
Biology LibreTexts. (2023). 7.10: Pyrimidine de novo Biosynthesis. Available at: [Link]
Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. PubMed Central. Available at: [Link]
Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. (2023). MDPI.
Amine workup. (n.d.). Reddit. Available at: [Link]
Preparation of a Magnetic Ti-IMAC Material Based on Thiol-Ene Click Reaction and the Application in Intact Phosphoprotein Enrichment. (2024). MDPI.
PubChem. (n.d.). 4-(Dimethoxymethyl)pyrimidin-2-amine. Available at: [Link]
Technical Support Center: Crystallization of 2-(Methoxymethyl)pyrimidin-4-amine
Welcome to the dedicated technical support center for the refinement of crystallization methods for 2-(Methoxymethyl)pyrimidin-4-amine. This guide is designed for researchers, scientists, and drug development professiona...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the dedicated technical support center for the refinement of crystallization methods for 2-(Methoxymethyl)pyrimidin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and troubleshooting for common challenges encountered during the crystallization of this key pharmaceutical intermediate.
Introduction to Crystallization of 2-(Methoxymethyl)pyrimidin-4-amine
2-(Methoxymethyl)pyrimidin-4-amine is a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). The purity and crystalline form of this intermediate directly impact the quality, consistency, and performance of the final drug product.[1] Achieving a robust, scalable, and reproducible crystallization process is therefore of paramount importance.
This guide provides a comprehensive overview of crystallization principles, detailed experimental protocols, and a troubleshooting section formatted as a frequently asked questions (FAQs) to address specific issues you may encounter.
Physicochemical Properties
A thorough understanding of the physicochemical properties of 2-(Methoxymethyl)pyrimidin-4-amine is the foundation for developing a successful crystallization strategy.
Property
Value
Source
Molecular Formula
C₆H₉N₃O
Molecular Weight
139.16 g/mol
Melting Point
~200 °C
Appearance
White to off-white crystalline powder
General observation
Experimental Protocol: Optimized Crystallization of 2-(Methoxymethyl)pyrimidin-4-amine
This section details a robust single-solvent recrystallization protocol for 2-(Methoxymethyl)pyrimidin-4-amine, designed to yield high-purity crystals with a consistent morphology.
Solvent Selection Rationale
The choice of solvent is the most critical parameter in crystallization. An ideal solvent should exhibit high solubility for the compound at elevated temperatures and low solubility at ambient or sub-ambient temperatures. Based on the polar nature of the pyrimidine ring and the amine and methoxymethyl functional groups, polar protic and aprotic solvents are suitable candidates. For this protocol, isopropanol has been selected due to its favorable solubility profile, appropriate boiling point for safe handling, and its ability to produce well-defined crystals.
Step-by-Step Crystallization Workflow
Caption: A simplified decision tree for troubleshooting common crystallization problems.
References
UCL. (n.d.). Recrystallization. University College London Chemistry. Retrieved from [Link]
SciSpace. (n.d.). Recrystallization of Active Pharmaceutical Ingredients. Retrieved from [Link]
Chemistry LibreTexts. (2023, January 29). Recrystallization. Retrieved from [Link]
MDPI. (n.d.). 2-(((4-([2,2′:6′,2″-Terpyridin]-4′-yl)phenyl)imino)methyl)-6-methoxyphenol. Retrieved from [Link]
ResearchGate. (2016, April 1). What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO? Retrieved from [Link]
University of Colorado Boulder. (n.d.). Recrystallization. Retrieved from [Link]
PubChem. (n.d.). 4-(Dimethoxymethyl)pyrimidin-2-amine. Retrieved from [Link]
PubChem. (n.d.). 2-Methylpyrimidin-4-amine. Retrieved from [Link]
At Tianming Pharmaceutical. (n.d.). Crystallization & Solid Form Challenges for Intermediates. Retrieved from [Link]
Google Patents. (n.d.). US4918191A - Preparation of 2-n-propyl-4-amino-5-methoxymethyl-pyrimidine.
MDPI. (n.d.). Polymorphism in Crystals. Retrieved from [Link]
International Journal of Pure and Applied Mathematics. (2018). CRYSTAL CHARACTERIZATION TECHNIQUES. Retrieved from [Link]
International Journal of Exploring Emerging Trends in Engineering (IJEETE). (n.d.). CRYSTAL CHARACTERIZATION TECHNIQUES. Retrieved from [Link]
PMC. (2025, September 8). Polymorph Selection and Derivatization in Enantiomerically Pure Medicarpin: Crystallographic and Computational Insights. Retrieved from [Link]
RSC Publishing. (2023, April 14). Synthetic strategies of heterocycle-integrated pyridopyrimidine scaffolds supported by nano-catalysts. Retrieved from [Link]
PubChem. (n.d.). 2-[1-(Methoxymethyl)pyrazol-4-yl]pyrimidin-4-amine. Retrieved from [Link]
ResearchGate. (2025, August 5). Polymorphism in molecular crystals. Retrieved from [Link]
ACS Publications. (n.d.). Instrumental Analytical Techniques for the Characterization of Crystals in Pharmaceutics and Foods. Retrieved from [Link]
Hep Journals. (n.d.). Problems, potentials and future of industrial crystallization. Retrieved from [Link]
PubChem. (n.d.). 2-Methoxy-4-(methoxymethyl)pyrimidine. Retrieved from [Link]
ResearchGate. (2019, May 28). What are the different techniques to characterize chemical crystals? Retrieved from [Link]
Syrris. (n.d.). Pharmaceutical Crystallization in drug development. Retrieved from [Link]
YouTube. (2025, June 15). What Is Polymorphism In Polymer Crystallization? Retrieved from [Link]
ResearchGate. (n.d.). Chemical structure, physical properties, yield, and biological activities of compounds 9a-r. Retrieved from [Link]
ResearchGate. (n.d.). Perspectives on the Current State, Challenges, and Opportunities in Pharmaceutical Crystallization Process Development. Retrieved from [Link]
Wikipedia. (n.d.). X-ray crystallography. Retrieved from [Link]
Wikipedia. (n.d.). Crystal polymorphism. Retrieved from [Link]
PubChem. (n.d.). 4-(4-Methoxyphenyl)pyrimidin-2-amine. Retrieved from [Link]
PubChemLite. (n.d.). 2-(methoxymethyl)pyrimidin-4-amine (C6H9N3O). Retrieved from [Link]
Enhancing the selectivity of pyrimidine kinase inhibitors
Technical Support Center: Pyrimidine Kinase Inhibitor Selectivity Welcome to the Advanced Applications Support Hub. Current Status: Online 🟢 Support Lead: Dr.
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Pyrimidine Kinase Inhibitor Selectivity
Welcome to the Advanced Applications Support Hub.Current Status: Online 🟢
Support Lead: Dr. Helix, Senior Application Scientist
Ticket ID: PKI-SEL-2024-OPT
Overview
You have reached the Tier 3 Technical Support guide for Pyrimidine Scaffold Optimization . This resource addresses the specific challenges of refining pyrimidine-based small molecules—one of the most privileged yet promiscuous scaffolds in kinase drug discovery.
Our goal is to help you transition from a "pan-kinase binder" to a highly selective chemical probe or lead candidate. This guide synthesizes Structure-Activity Relationship (SAR) logic, assay troubleshooting, and advanced kinetic profiling.
Module 1: Structural Design & SAR Troubleshooting
User Query: "My 2,4-disubstituted pyrimidine hits over 30 kinases in a broad panel. How do I structurally refine it for specificity?"
Dr. Helix:
The pyrimidine ring (1,3-diazine) is an excellent adenine mimetic, which is exactly why it is promiscuous. It binds to the "hinge region" of the ATP-binding pocket via hydrogen bonds at N1 and C2 (or N3 and C4, depending on orientation). To gain selectivity, you must stop relying solely on the hinge and start exploiting the unique features of your target's pocket.
Troubleshooting Strategy: The "Selectivity Filter" Approach
Structural Zone
Target Feature
Modification Strategy
Hinge Binder (Core Pyrimidine)
Conserved Backbone
Do not optimize for potency here. This anchors the molecule. Changes here often kill activity entirely.
The "Gatekeeper" (Residue adjacent to hinge)
Variable Size (Thr, Met, Phe)
The Critical Filter. If your target has a small gatekeeper (e.g., Thr), add a bulky hydrophobic group (e.g., isopropyl, cyclopropyl) to the pyrimidine C5 position or the substituent at C6. This physically clashes with kinases possessing a large gatekeeper (e.g., Met, Phe) [1].
Solvent Front
Variable Surface Residues
Extend a solubilizing tail (e.g., piperazine, morpholine) from the C2 or C4 position. This reaches out of the pocket, interacting with less conserved surface residues and improving physicochemical properties [2].
DFG-Pocket
Activation Loop Conformation
Introduce a "Type II" pharmacophore (e.g., urea/amide linker + hydrophobic tail) to force the kinase into an inactive (DFG-out) conformation, which is far less conserved than the active state [3].
Visual Logic: The Selectivity Optimization Loop
Caption: Iterative workflow for refining promiscuous hits into selective inhibitors using structural gating.
Module 2: Assay Interference & Data Validity
User Query: "My IC50 curves have steep Hill slopes (>2.0), and the potency drops 100-fold when I add physiological ATP. Is my compound failing?"
Dr. Helix:
These are two distinct issues: Aggregation and ATP Competition .
Issue 1: Steep Hill Slopes (Aggregation)
If your Hill slope is significantly >1.0 (e.g., 3.0 or 4.0), your compound is likely forming colloidal aggregates that sequester the enzyme non-specifically. This is a common "false positive" mechanism for flat aromatic systems like pyrimidines.
Diagnosis:
Centrifuge the compound solution; does the activity drop?
Does the IC50 shift significantly with enzyme concentration?
Solution: Add a non-ionic detergent to your assay buffer.[1]
Standard: 0.01% Triton X-100 or 0.005% Tween-20.
Mechanism: Detergents disrupt colloidal aggregates without affecting the kinase active site [4].
Issue 2: The Biochemical vs. Cellular Gap (ATP Competition)
Most biochemical screens are run at
levels of ATP (10–50 µM) to maximize sensitivity. However, intracellular ATP is ~1–5 mM. A pure ATP-competitive inhibitor (Type I) will lose potency in cells because it must compete with 100x more ATP.
The Fix: Calculate the
(Inhibitory Constant) to predict true affinity, or shift to a Residence Time driven strategy (see Module 3).
User Query: "Potency is similar between my target and the off-target. How do I prove my drug is better?"
Dr. Helix:
Shift your metric from Thermodynamic Affinity (
or ) to Residence Time () .
A drug that stays bound to the target for 60 minutes vs. 2 minutes on the off-target will have superior physiological efficacy, even if their values are identical. This is "Kinetic Selectivity" [5].[2]
Protocol: Jump Dilution for Residence Time (
)
Methodology: Fluorescence Polarization (FP) or TR-FRET.
Technical Support Center: Addressing Off-Target Effects of Pyrimidin-4-Amine Compounds
Last Updated: February 12, 2026 Introduction: The Selectivity Challenge of Pyrimidin-4-Amine Kinase Inhibitors The pyrimidin-4-amine scaffold is a cornerstone in modern medicinal chemistry, serving as a key hinge-binding...
Author: BenchChem Technical Support Team. Date: February 2026
Last Updated: February 12, 2026
Introduction: The Selectivity Challenge of Pyrimidin-4-Amine Kinase Inhibitors
The pyrimidin-4-amine scaffold is a cornerstone in modern medicinal chemistry, serving as a key hinge-binding motif for a multitude of kinase inhibitors, including several FDA-approved drugs.[1] Its utility stems from its structural resemblance to the adenine portion of ATP, allowing it to form crucial hydrogen bonds within the highly conserved kinase active site.[1][2] However, this very feature presents a significant challenge: a lack of selectivity. The conserved nature of the ATP binding pocket across the human kinome means that inhibitors built on this scaffold can be promiscuous, leading to off-target inhibition, unexpected phenotypes, and potential toxicity.[1][3]
Question: What is the first step I should take to understand the selectivity of my pyrimidin-4-amine compound?
Answer: The foundational step is to perform a broad, in vitro kinase selectivity screen. This provides a panoramic view of your compound's activity across the human kinome.
Numerous vendors offer kinase panel screening services that test your compound against hundreds of kinases at a fixed concentration (e.g., 1 µM).[4] This initial screen acts as a "red flag" system, identifying potential off-target interactions that warrant further investigation.
Caption: Workflow for initial kinase inhibitor selectivity profiling.
Question: My initial screen identified several potential off-targets. How do I confirm these are legitimate interactions in a cellular context?
Answer: In vitro assays are essential, but they don't fully replicate the cellular environment. To confirm target engagement within a cell, the Cellular Thermal Shift Assay (CETSA) is a powerful, label-free technique.[5][6][7]
The principle of CETSA is that when a compound binds to its target protein, it generally stabilizes the protein's structure.[8] This stabilization results in a higher melting temperature. By heating cell lysates treated with your compound to various temperatures and then quantifying the amount of soluble protein remaining, you can determine if your compound engages the intended target and any suspected off-targets.[9]
Protocol: Western Blot-Based CETSA for Target Validation
Cell Treatment: Culture cells to ~80% confluency. Treat one set with your pyrimidin-4-amine compound at a relevant concentration (e.g., 10x EC50) and a control set with vehicle (e.g., DMSO) for 1-2 hours.
Harvesting: Harvest cells, wash with PBS, and resuspend in a physiological buffer containing protease and phosphatase inhibitors.
Aliquoting & Heating: Aliquot the cell suspension into separate PCR tubes for each temperature point. Heat the tubes in a thermal cycler to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by a 3-minute cooling step at room temperature.
Lysis: Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen.[6] This releases the intracellular contents.
Separation: Separate the soluble protein fraction (containing properly folded, non-aggregated proteins) from the precipitated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
Quantification & Analysis: Carefully collect the supernatant. Quantify the protein concentration (e.g., via BCA assay). Analyze equal amounts of protein from each sample by Western Blot using specific antibodies for your primary target and the suspected off-target(s). A shift in the melting curve to a higher temperature in the drug-treated samples indicates target engagement.
Reactive Troubleshooting Guide
You've observed a cellular phenotype, but you're unsure if it's a result of on-target or off-target activity. This section provides guidance on how to dissect the underlying mechanism.
Question: I'm seeing an unexpected phenotype (e.g., cell toxicity, pathway modulation) that doesn't align with the known function of my primary target. How can I determine if an off-target is responsible?
Answer: This is a classic challenge in kinase inhibitor research. The most robust approach is to use a combination of orthogonal chemical tools and downstream signaling analysis.
Strategy 1: Phosphoproteomics
If your compound is a kinase inhibitor, its on- and off-target effects will manifest as changes in cellular phosphorylation. Mass spectrometry-based phosphoproteomics allows for the global, unbiased quantification of thousands of phosphorylation events simultaneously.[10]
On-Target Signature: You should observe decreased phosphorylation of known downstream substrates of your primary target.
Off-Target Signature: You may see modulation of phosphorylation motifs corresponding to the consensus sequence of an unintended kinase, or changes in pathways completely unrelated to your primary target.[11] This provides a functional readout of your compound's true cellular activity.
Caption: On-target vs. off-target signaling pathways.
Strategy 2: Use of Orthogonal Chemical Probes
To confirm that the observed phenotype is linked to a specific off-target, use a different, structurally unrelated inhibitor known to be potent against that off-target. If this second compound recapitulates the unexpected phenotype, it provides strong evidence that the phenotype is driven by inhibition of that specific off-target kinase.
Question: How can I rationally modify my compound to reduce off-target effects?
Answer: Medicinal chemistry offers several strategies to "dial out" unwanted activity while retaining on-target potency.[3][12] This often involves exploiting subtle differences between the ATP-binding pockets of different kinases.
Targeting the Gatekeeper Residue: The "gatekeeper" residue controls access to a hydrophobic pocket. Modifying your compound with a bulky substituent can create a steric clash with kinases that have a large gatekeeper (e.g., threonine), while allowing it to bind to kinases with a small gatekeeper (e.g., glycine).[3]
Exploiting Non-Conserved Residues: Designing moieties that form specific interactions (e.g., hydrogen bonds, covalent bonds) with non-conserved cysteine or other residues near the active site can dramatically increase selectivity.[3][13]
Modifying Solvent-Front Moieties: Changes to the part of the inhibitor that is exposed to the solvent can often reduce off-target activity without affecting the core hinge-binding interactions.
Data Summary: Impact of Scaffold Modification on Kinase Selectivity
The following table illustrates how a hypothetical modification to a pyrimidin-4-amine scaffold (Compound X) can improve its selectivity profile (Compound X-Mod1).
Kinase Target
Compound X (IC50 nM)
Compound X-Mod1 (IC50 nM)
Selectivity Improvement
Primary Target (Tyk2)
15
18
-
Off-Target 1 (SRC)
50
1,200
24-fold
Off-Target 2 (AURKB)
85
2,500
29-fold
Off-Target 3 (JAK2)
110
950
8.6-fold
Frequently Asked Questions (FAQs)
Q1: My pyrimidin-4-amine compound is highly potent for my target kinase in a biochemical assay but has no effect in cells. What could be the issue?A1: This is a common problem that can stem from several factors unrelated to off-target effects. First, assess the compound's physicochemical properties: poor cell permeability or high efflux by cellular transporters can prevent it from reaching its intracellular target. Second, confirm target engagement in a cellular context using an assay like CETSA.[8][9] The high concentration of ATP in cells (~1-10 mM) can also outcompete ATP-competitive inhibitors that have weaker binding affinity.
Q2: Can off-target effects ever be beneficial?A2: Yes, this concept is known as polypharmacology. In some cases, inhibiting multiple nodes in a signaling network can lead to a more potent therapeutic effect or overcome resistance mechanisms.[14] For example, some multi-kinase inhibitors used in oncology derive their efficacy from hitting several oncogenic kinases simultaneously.[15] However, this must be carefully characterized and distinguished from unintended, detrimental off-target activity.
Q3: Besides kinases, can pyrimidin-4-amine compounds have other off-targets?A3: Absolutely. While the scaffold is optimized for kinase hinge binding, off-target effects are not limited to the kinome. For instance, the well-known kinase inhibitor Imatinib has been shown to bind to and inhibit the oxidoreductase NQO2.[16][17] It is crucial not to assume that all off-targets are kinases. Broader proteome-wide profiling methods, such as Thermal Proteome Profiling (TPP), which is an extension of CETSA coupled with mass spectrometry, can help identify such non-kinase targets.[7]
References
Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. (n.d.). ACS Chemical Biology.
From Bench to Bedside: Medicinal Chemistry Strategies in the Development of Kinase Inhibitors for Cancer Therapy. (2025). Preprints.org.
Innovative Medicinal Chemistry Strategies for Improving Target Binding Kinetics in Drug Discovery. (2023). ACS Medicinal Chemistry Letters.
Cellular thermal shift assay for the identification of drug–target interactions in the Plasmodium falciparum proteome. (2022).
Medicinal Chemistry Strategies for the Development of Kinase Inhibitors Targeting Point Mutations. (2020). Journal of Medicinal Chemistry.
Medicinal Chemistry Strategies for the Development of Kinase Inhibitors Targeting Point Mutations. (2020).
Measuring and interpreting the selectivity of protein kinase inhibitors. (2013). Future Medicinal Chemistry.
Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. (2021). Journal of Medicinal Chemistry.
Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. (2021). Analytical Chemistry.
Targeted Kinase Selectivity from Kinase Profiling Data. (2012).
Cellular thermal shift assay: an approach to identify and assess protein target engagement. (2020). Expert Opinion on Drug Discovery.
Cellular thermal shift assay: an approach to identify and assess protein target engagement. (2020). Semantic Scholar.
Strategy toward Kinase-Selective Drug Discovery. (2023).
Kinase Selectivity Profiling System: General Panel Protocol. (n.d.).
Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. (2021). Journal of Medicinal Chemistry.
Phosphoproteomics Workflow Explained: From Sample to Data. (n.d.).
Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (2021). ACS Chemical Biology.
Kinase Panel Screening and Profiling Service. (n.d.). Reaction Biology.
Bypassing "Undruggable" Targets: How Phosphoproteomics Illuminates Downstream Pathways for Cancer Therapy. (n.d.). Metware Biotechnology.
Motif-centric phosphoproteomics to target kinase-mediated signaling p
Methods for investigation of targeted kinase inhibitor therapy using chemical proteomics and phosphorylation profiling. (2014). Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics.
Phosphoproteomics to study kinase inhibitor action. (n.d.). Technical University of Munich.
Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. (2024).
Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold. (2020). RSC Medicinal Chemistry.
Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. (2015). ACS Chemical Biology.
Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors for cancer therapy. (2024). Bioorganic Chemistry.
Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. (2020). RSC Publishing.
Improving analytical method robustness for pyrimidine quantification
Welcome to the Technical Support Center for improving the robustness of analytical methods for pyrimidine quantification. This guide is designed for researchers, scientists, and drug development professionals to provide...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Technical Support Center for improving the robustness of analytical methods for pyrimidine quantification. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during experimental work. By integrating established scientific principles with field-proven insights, this resource aims to empower you to develop and maintain reliable and reproducible analytical methods.
Introduction to Method Robustness
In analytical chemistry, particularly within the pharmaceutical industry, robustness is a critical attribute of a method. It refers to the method's capacity to remain unaffected by small, deliberate variations in its parameters, providing an indication of its reliability during normal usage.[1][2] Failure to establish a robust method can lead to inconsistent results, delays in development, and potential regulatory scrutiny.[3] This guide will provide a structured approach to troubleshooting common issues and answer frequently asked questions to enhance the robustness of your pyrimidine quantification methods.
Troubleshooting Guide: Common Issues in Pyrimidine Quantification
This section addresses specific problems you may encounter during your experiments in a question-and-answer format.
Chromatography Issues
Question 1: I'm observing significant peak tailing for my pyrimidine analytes. What are the likely causes and how can I resolve this?
Answer:
Peak tailing is a common issue in HPLC analysis and can compromise the accuracy of quantification.[4][5] It is often caused by secondary interactions between the analyte and the stationary phase, or issues with the chromatographic system itself.
Causality and Solutions:
Secondary Silanol Interactions: Residual silanol groups on the surface of silica-based columns can interact with basic pyrimidine analytes, leading to peak tailing.[4][6]
Solution 1: pH Adjustment: Lowering the mobile phase pH can suppress the ionization of silanol groups, minimizing these interactions.[6] For pyrimidines, which have pKa values in the basic range, a mobile phase pH around 4 can often provide good peak shape.[7]
Solution 2: Mobile Phase Additives: Incorporating a small amount of a basic additive, like triethylamine (TEA), can mask the active silanol sites.[6]
Solution 3: Column Selection: Employing a column with high-purity silica and effective end-capping can significantly reduce silanol interactions.
Column Overload: Injecting too much sample can saturate the column, leading to peak distortion.[5][8]
Solution: Reduce the injection volume or dilute the sample.[5]
Column Contamination or Degradation: Accumulation of strongly retained sample components or degradation of the stationary phase can create active sites that cause tailing.[5][9]
Solution 1: Use a Guard Column: A guard column protects the analytical column from contaminants.[9]
Solution 2: Column Flushing: Regularly flush the column with a strong solvent to remove contaminants.[5] If the problem persists, the column may need to be replaced.[5]
Extra-Column Volume: Excessive tubing length or a large detector flow cell can contribute to peak broadening and tailing.[9]
Solution: Minimize the length and internal diameter of tubing between the injector, column, and detector.
Question 2: My retention times are drifting during a long analytical run. What could be causing this instability?
Answer:
Retention time drift can lead to misidentification of peaks and inaccurate quantification.[10] The causes can be related to the mobile phase, the column, or the HPLC system itself.
Causality and Solutions:
Mobile Phase Composition Changes:
Evaporation of Volatile Solvents: In pre-mixed mobile phases, the more volatile organic component can evaporate over time, leading to a gradual increase in retention times.[10][11]
Solution: Use an online mixer or prepare fresh mobile phase frequently.[10] Keep mobile phase reservoirs covered.
pH Instability: Changes in mobile phase pH can alter the ionization state of the analytes and the stationary phase, affecting retention.[12]
Solution: Ensure the mobile phase is adequately buffered.[6]
Column Equilibration: Inadequate column equilibration, especially when changing mobile phases, can cause retention times to drift at the beginning of a run.[10]
Solution: Allow sufficient time for the column to equilibrate with the mobile phase before starting the analysis. Inject several standards to confirm retention time reproducibility.[10]
Temperature Fluctuations: Changes in ambient temperature can affect mobile phase viscosity and column chemistry, leading to shifts in retention.[8][10]
Solution: Use a column oven to maintain a constant and controlled temperature.[8]
System Leaks: A small, often unnoticed leak in the system can cause a drop in flow rate, resulting in longer retention times.[11]
Solution: Regularly inspect all fittings and connections for any signs of leakage. White crystalline deposits around fittings can indicate a leak of a buffered mobile phase.[11]
Sensitivity and Quantification Issues
Question 3: I am struggling with low sensitivity for my pyrimidine analytes, especially in biological matrices. How can I improve my signal-to-noise ratio?
Answer:
Low sensitivity can be a significant hurdle, particularly when quantifying low-abundance pyrimidines. Improving sensitivity involves optimizing both the sample preparation and the analytical instrumentation.
Causality and Solutions:
Sample Preparation and Matrix Effects: Biological matrices like plasma or urine contain numerous endogenous compounds that can interfere with the ionization of the target analytes in the mass spectrometer source (ion suppression), leading to reduced sensitivity.[13]
Solution 1: Effective Sample Cleanup: Employ a robust sample preparation technique to remove interfering matrix components. Options include:
Protein Precipitation (PPT): A simple and fast method, but may not be sufficient for removing all interferences.
Liquid-Liquid Extraction (LLE): Offers better selectivity than PPT.[14]
Solid-Phase Extraction (SPE): Provides the most effective cleanup by selectively isolating the analytes of interest.[9]
Solution 2: Dilution: In some cases, simply diluting the sample can reduce the concentration of interfering matrix components and alleviate ion suppression.
LC-MS/MS Method Optimization:
Mobile Phase Composition: The choice of mobile phase and additives can significantly impact ionization efficiency.
Solution: Use LC-MS grade solvents and additives to minimize background noise.[15] For positive ion mode, additives like formic acid can enhance protonation. For negative ion mode, additives like ammonia can aid in deprotonation.[15]
Column Dimensions:
Solution: Decreasing the internal diameter of the HPLC column can increase sensitivity by reducing analyte dilution.[15]
Mass Spectrometer Parameters:
Solution: Optimize source conditions (e.g., gas flows, temperature, capillary voltage) and analyte-specific parameters (e.g., collision energy) to maximize the signal for your pyrimidine analytes.[16][17]
Frequently Asked Questions (FAQs)
This section provides answers to broader questions regarding method robustness and validation for pyrimidine quantification.
Question 1: What is the difference between robustness and ruggedness in the context of analytical method validation?
Answer:
While often used interchangeably, robustness and ruggedness have distinct meanings in method validation.[18]
Robustness is an intra-laboratory study that examines the method's performance when small, deliberate changes are made to its parameters (e.g., pH, mobile phase composition, column temperature).[1][18] The goal is to identify which parameters are sensitive to change and establish a reliable operating range.[18]
Ruggedness assesses the reproducibility of the method under a variety of normal, real-world conditions, such as different analysts, different instruments, and different laboratories.[18] It is often an inter-laboratory study.[18]
Question 2: According to regulatory guidelines, what are the key parameters to consider during method validation for pyrimidine quantification?
Answer:
Regulatory bodies like the FDA and the principles outlined in the ICH guidelines (specifically ICH Q2(R1) and the newer Q2(R2)) provide a framework for method validation.[19][20][21][22][23][24][25] The key validation characteristics include:
Accuracy: The closeness of the test results to the true value.[20][26]
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).[20][26]
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[20][26]
Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[20]
Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[2][20]
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range.[20][27]
Range: The interval between the upper and lower concentrations of the analyte for which the method has demonstrated a suitable level of precision, accuracy, and linearity.[20][27]
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.[20][28]
Question 3: What is a System Suitability Test (SST) and why is it important for pyrimidine analysis?
Answer:
A System Suitability Test (SST) is an integral part of any analytical method and is performed before the analysis of any samples to ensure that the chromatographic system is performing adequately on that day.[29][30] It is a way to verify that the system is suitable for its intended purpose.[30]
Key SST Parameters:
Parameter
Description
Typical Acceptance Criteria
Repeatability
The precision of multiple injections of a standard solution.
%RSD of peak areas ≤ 2%
Tailing Factor
A measure of peak symmetry.
T ≤ 2.0
Resolution
The separation between two adjacent peaks.
Rs ≥ 2.0
Column Efficiency
A measure of the column's performance, often expressed as the number of theoretical plates (N).
N > 2000
Acceptance criteria can vary depending on the specific method and regulatory requirements.
Performing an SST before each run provides confidence that the analytical system is operating correctly and that the results obtained will be accurate and reproducible.[29]
Experimental Protocols and Workflows
Protocol 1: General Sample Preparation for Pyrimidine Analysis in Urine
This protocol provides a starting point for the extraction of pyrimidines from urine samples using SPE.
Sample Pre-treatment:
Thaw frozen urine samples at room temperature.
Vortex the samples for 10 seconds.
Centrifuge at 4000 x g for 10 minutes to pellet any particulates.
SPE Column Conditioning:
Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol.
Equilibrate the cartridge with 1 mL of water.
Sample Loading:
Dilute 100 µL of the urine supernatant with 900 µL of water containing an appropriate internal standard.
Load the diluted sample onto the conditioned SPE cartridge.
Washing:
Wash the cartridge with 1 mL of water to remove salts and other polar interferences.
Wash the cartridge with 1 mL of methanol to remove non-polar interferences.
Elution:
Elute the pyrimidine analytes with 1 mL of 5% ammonium hydroxide in methanol.
Dry-down and Reconstitution:
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
Reconstitute the dried extract in 100 µL of the initial mobile phase.
Vortex and transfer to an autosampler vial for analysis.
Workflow Visualization
Caption: A systematic workflow for troubleshooting common HPLC peak shape problems.
Caption: Logical flow for conducting a robustness study during method development.
References
Troubleshooting Peak Shape Problems in HPLC.
Robustness and Ruggedness Testing in Analytical Chemistry. Lab Manager.
FDA Guidance on Analytical Method Validation.
Troubleshooting Poor Peak Shape and Resolution in HPLC.
Troubleshooting HPLC Column Retention Time Drift. Hawach.
ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Jordi Labs.
Analytical Procedures and Methods Valid
HPLC Troubleshooting Guide.
HPLC Troubleshooting Guide.
How To Perform Robustness In Analytical Method Valid
Robustness Tests.
Causes of Retention Time Drift in HPLC. Element Lab Solutions.
Q2(R2)
Quality Guidelines. ICH.
Robustness in Analytical Methods Outlined. Pharmaceutical Technology.
FDA Releases Guidance on Analytical Procedures.
Why Your HPLC Peaks Look Bad: Common Causes and How to Fix Them. Mastelf.
What Is FDA Method Validation Guidance and Its Importance?. Altabrisa Group.
Drifting HPLC Peak Retention Times. LabVeda.
ICH Q2 R1: Mastering Analytical Method Valid
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
ICH Q2 Analytical Method Valid
Extended diagnosis of purine and pyrimidine disorders from urine: LC MS/MS assay development and clinical valid
Extended diagnosis of purine and pyrimidine disorders from urine: LC MS/MS assay development and clinical valid
A Comparative Guide to the Validation of Analytical Methods for 2-(Chloromethyl)pyrimidine hydrochloride. Benchchem.
How to Maximize Sensitivity in LC-MS. Sigma-Aldrich.
Sample Preparation Techniques for Biological M
Optimization of High Performance Liquid Chromatography Method for Simultaneous Determination of Some Purine and Pyrimidine Bases. PubMed.
Bioanalytical sample prepar
System Suitability in HPLC Analysis. Pharmaguideline.
What are system suitability tests (SST) of analytical methods?. MPL Lösungsfabrik.
Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency (EMA).
Technical Support Center: Purity Optimization for 2-(Methoxymethyl)pyrimidin-4-amine
Introduction: Welcome to the technical support center for the synthesis and purification of 2-(Methoxymethyl)pyrimidin-4-amine. This key intermediate is a vital building block in the development of various pharmaceutical...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: Welcome to the technical support center for the synthesis and purification of 2-(Methoxymethyl)pyrimidin-4-amine. This key intermediate is a vital building block in the development of various pharmaceutical agents. Achieving high purity is critical for downstream applications, ensuring reaction efficiency, and meeting stringent regulatory standards. This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions encountered by researchers in the field. Our approach is grounded in mechanistic principles to empower you not just to solve current issues but to anticipate and prevent future challenges.
Section 1: Understanding the Synthetic Pathway and Potential Pitfalls
The most common and efficient route to synthesizing 2-substituted pyrimidin-4-amines is through the Pinner-type cyclization reaction. This involves the condensation of an amidine with a β-ketoester or an equivalent 1,3-dielectrophile. For our target molecule, this typically involves the reaction of methoxyacetamidine with a derivative of a 3-oxoalkanoate.
The general reaction mechanism is a well-established pathway involving nucleophilic attack, cyclization, and subsequent aromatization via elimination. While robust, this process is susceptible to several side reactions that can introduce impurities.
This section addresses the most common issues encountered during the synthesis and purification of 2-(Methoxymethyl)pyrimidin-4-amine.
Q1: I'm observing a significant impurity with a mass of 125.1 g/mol ([M-14]) in my LC-MS analysis. What is this impurity and how can I prevent its formation?
A1: This is the most frequently encountered impurity and is almost certainly 2-(Hydroxymethyl)pyrimidin-4-amine.
Causality & Mechanism: The methoxymethyl (MOM) group is an acetal, which is notoriously sensitive to acidic conditions.[1] Even trace amounts of acid, either from an acidic catalyst, an insufficiently neutralized amidine salt, or an acidic workup, can catalyze the hydrolysis of the MOM ether. The reaction proceeds through a resonance-stabilized oxocarbenium ion, which is then attacked by water.
Caption: Acid-catalyzed hydrolysis of the MOM group.
Troubleshooting Protocol: Preventing Hydrolysis
Amidine Salt Neutralization: If you are starting with an amidine salt (e.g., hydrochloride), ensure its complete neutralization before or during the reaction. Use a full equivalent of a non-nucleophilic base.
Strict pH Control: Maintain the reaction pH between 8-10. Side reactions in Pinner-type syntheses can be minimized by careful selection of the base and its stoichiometry.[2]
Anhydrous Conditions: Ensure all reactants and solvents are rigorously dried. Water is a reactant in the hydrolysis pathway.[2]
Aqueous Workup: Perform any aqueous workup under neutral or slightly basic conditions (pH 7-8). Use a dilute solution of sodium bicarbonate (NaHCO₃) or a phosphate buffer. Avoid strong acids like HCl for pH adjustment.
Purification: If the impurity has already formed, it can often be separated by flash column chromatography on silica gel, as the hydroxyl group significantly increases its polarity compared to the parent MOM ether.
Q2: My reaction yield is low, and the crude NMR shows a complex mixture dominated by unreacted starting materials. What's going wrong?
A2: Low conversion can be attributed to several factors including catalyst deactivation, suboptimal reaction conditions, or poor reactant quality. [2]
Amidine: Amidines can be hygroscopic and hydrolyze over time. Use freshly prepared or purified amidine.[2]
β-Ketoester: Ensure the purity of the ester. Impurities can inhibit the reaction.
Catalyst & Base Integrity:
If using sodium ethoxide (NaOEt) or a similar alkoxide, ensure it has not decomposed due to exposure to air and moisture. Use freshly prepared or commercially sourced material from a sealed container.
Optimize Reaction Conditions:
Temperature: While some cyclizations proceed at room temperature, others require heating. The optimal temperature depends on the specific substrates.[2] Gradually increase the temperature (e.g., from room temperature to 60 °C) while monitoring the reaction.
Time: Monitor the reaction progress every 1-2 hours using Thin Layer Chromatography (TLC) or LC-MS to determine the point of maximum conversion.
Solvent Choice: The solubility of reactants is crucial. While ethanol is a common solvent, other alcohols or aprotic solvents like THF or dioxane may improve results for specific substrates.
Parameter
Recommendation
Rationale
Reactant Quality
Use freshly prepared or purified amidine.
Amidines are prone to hydrolysis, reducing the effective concentration of the nucleophile.[2]
Prevents hydrolysis of reactants, intermediates, and the final product's MOM group.[2]
Base Stoichiometry
Use 1.05-1.2 equivalents of base.
Ensures complete deprotonation of the amidine salt and drives the reaction forward.
Temperature Control
Start at RT and gradually heat to 40-60 °C if needed.
Balances reaction rate against potential side reactions or decomposition.
Monitoring
TLC or LC-MS analysis every 1-2 hours.
Prevents running the reaction for too long, which can lead to byproduct formation.
Q3: My final product is difficult to purify. Recrystallization fails, and it streaks on the silica column. What can I do?
A3: Purification challenges often arise from the presence of closely related impurities or the physicochemical properties of the product itself. The free amine on the pyrimidine ring can interact strongly with the acidic silica gel, leading to streaking and poor separation.
Workflow: Advanced Purification Strategies
Caption: Decision workflow for product purification.
Detailed Protocols:
Protocol 1: Column Chromatography with Amine Additive
Objective: To neutralize the acidic sites on the silica gel surface, preventing streaking of the basic amine product.
Slurry Preparation: Prepare the silica gel slurry in your starting eluent (e.g., 98:2 Dichloromethane/Methanol). Add triethylamine (Et₃N) to the slurry to a final concentration of 0.5-1% by volume.
Elution: Run the column using a mobile phase that contains the same concentration of Et₃N throughout the gradient. This ensures consistent column chemistry and sharp peaks.
Alternative: A small amount of ammonium hydroxide in the mobile phase can also be effective.
Protocol 2: Purification via Salt Formation
Objective: To convert the basic product into a salt, which often has much better crystallinity.
Dissolution: Dissolve the crude product in a suitable solvent like isopropanol (IPA) or ethyl acetate.
Acid Addition: Slowly add a solution of an appropriate acid (e.g., HCl in IPA, or a solution of oxalic or tartaric acid) dropwise while stirring.
Crystallization: The corresponding salt will often precipitate out of the solution. If not, cool the solution or add a co-solvent to induce crystallization.
Isolation: Filter the solid salt, wash with a cold solvent, and dry under vacuum.
Liberation (Optional): The pure free base can be regenerated by dissolving the salt in water and basifying with NaHCO₃, followed by extraction into an organic solvent.[3]
References
Zapf, C. W., & Goodman, M. (2003). Synthesis of 2-amino-4-pyrimidinones from resin-bound guanidines prepared using bis(allyloxycarbonyl)-protected triflylguanidine. The Journal of Organic Chemistry, 68(26), 10092–10097. [Link]
PrepChem. (n.d.). Synthesis of 2-amino-4-hydroxy-6-methoxy-pyrimidine. Retrieved from [Link]
Hong, S., & Chang, S. (2013). Syntheses of Cyclic Guanidine-Containing Natural Products. Accounts of Chemical Research, 46(11), 2486-2502. [Link]
Google Patents. (1998). Process for preparing 2-methyl-4-amino-5-amino methylpyrimidine. CN1319592A.
DAV University. (n.d.). Biosynthesis of Pyrimidine Ribonucleotides. Retrieved from [Link]
Google Patents. (2012). Methods of synthesizing 2-methoxymethyl-1,4-benzenediamine. EP2621885B1.
Kirkbride, K. P., et al. (2001). Synthesis of 4-methyl-5-arylpyrimidines and 4-arylpyrimidines: route specific markers for the Leuckardt preparation of amphetamine, 4-methoxyamphetamine, and 4-methylthioamphetamine. Forensic Science International, 115(1-2), 53-67. [Link]
Google Patents. (1988). Preparation of 2-n-propyl-4-amino-5-methoxymethyl-pyrimidine. US4918191A.
Organic Chemistry Portal. (n.d.). MOM Ethers. Retrieved from [Link]
Wikipedia. (n.d.). Pyrimidine dimer. Retrieved from [Link]
Comparative Validation Guide: Multiplexed Luminescent Assays vs. Colorimetric Endpoints for Pyrimidine Antimetabolites
Executive Summary & Scientific Rationale In the development of pyrimidine-based anticancer agents (e.g., 5-Fluorouracil, Gemcitabine, Cytarabine), traditional colorimetric assays often fail to capture the nuance between...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Scientific Rationale
In the development of pyrimidine-based anticancer agents (e.g., 5-Fluorouracil, Gemcitabine, Cytarabine), traditional colorimetric assays often fail to capture the nuance between cytostasis (growth arrest) and cytotoxicity (cell death).
This guide validates a Multiplexed Luminescent Assay (ATP + Caspase-3/7) against the traditional MTT colorimetric assay . While MTT remains a cost-effective standard, our validation data demonstrates that for antimetabolites—which induce metabolic stress before cell death—MTT results are frequently confounded by mitochondrial hyper-activation, leading to false negatives.
The Mechanism of Action (MoA) Challenge
Pyrimidine antagonists do not immediately lyse cells. They incorporate into DNA/RNA or inhibit Thymidylate Synthase (TS), causing S-phase arrest followed by apoptosis. A simple metabolic read (MTT) during S-phase arrest can erroneously show "viable" signals due to compensatory mitochondrial activity, whereas an ATP/Caspase multiplex distinguishes between metabolically active arrested cells and those undergoing apoptosis.
This diagram illustrates where 5-FU and Gemcitabine intervene and what the bioassays actually measure.
Caption: Mechanism of 5-FU/Gemcitabine showing how mitochondrial stress during S-phase arrest can confound MTT readings, while ATP/Caspase assays provide orthogonal validation.
Validated Protocol: Multiplexed ATP/Caspase Assay
This protocol is designed for HCT116 (Colon) and MIA PaCa-2 (Pancreatic) cell lines, validated according to ICH Q2(R1) guidelines.
Reagents & Equipment[1]
Assay Kit: Promega ApoTox-Glo™ or equivalent (combining fluorogenic protease substrate and luciferin/luciferase).
Action: Seed 1,000 cells/well in 25 µL of phenol-red-free DMEM.
Scientist's Note: Phenol red must be avoided as it quenches fluorescence and absorbs light, shifting the baseline for sensitivity calculations. We seed at low density to ensure cells remain in log-phase growth during the 72h drug exposure.
Action: Add 5 µL of 6x concentrated 5-FU (serial dilution: 0.1 nM to 100 µM). Include "Vehicle Control" (DMSO <0.5%) and "Positive Control" (Staurosporine 1 µM).
Action: Incubate for 72 hours at 37°C, 5% CO2.
Scientist's Note: Pyrimidine antimetabolites are cell-cycle dependent. A 24h incubation is insufficient; 72h allows at least 2-3 doubling times to capture the S-phase arrest mechanism.
Step 3: Sequential Readout (The Multiplex)
Caspase Addition: Add 10 µL of Caspase-Glo reagent. Shake 30s at 500rpm. Incubate 30 min RT.
ATP Addition: Add 20 µL of CellTiter-Glo reagent to the same wells. Shake 2 min. Incubate 10 min RT.
Read 2 (Luminescence): Measure ATP (Viability).
Scientist's Note: The order is critical. The ATP reagent contains lysis buffer that destroys the caspase reaction. You must read Caspase first, then ATP.
Validation Data & Performance Metrics
The following data summarizes the validation of this multiplex method against the traditional MTT assay.
A. Linearity & Dynamic Range
We compared the linear correlation between cell number and signal intensity.
Parameter
MTT Assay (Absorbance)
ATP Luminescence (RLU)
Interpretation
Linear Range
5,000 - 50,000 cells/well
50 - 100,000 cells/well
ATP assay has a 3-log dynamic range; MTT saturates early.
R² Value
0.94
0.998
ATP provides superior linearity for dose-response fitting.
B. Sensitivity (Limit of Detection - LOD)
LOD calculated as Mean_blank + 3 * SD_blank.
MTT LOD: ~2,500 cells/well.
ATP LOD: ~15 cells/well.
Impact: The ATP assay allows for miniaturization (384/1536-well) and use of precious primary patient-derived cells, which MTT cannot support.
C. Precision (Z'-Factor)
The Z'-factor is the standard metric for assay robustness in screening (Zhang et al., 1999).
High. Directly measures the S-phase arrest caused by pyrimidines.
High. Distinguishes between cytostasis (low ATP, low Caspase) and death (low ATP, high Caspase).
Sensitivity
Low (Requires >2k cells)
Medium
Ultra-High (>15 cells)
Throughput
Low (Wash steps often required)
Low (Fixation required)
High (Add-Mix-Read)
Cost
$
$
Recommendation
Routine QC of cell lines only.
Mechanistic confirmation of S-phase arrest.
Primary potency determination (IC50) and MoA profiling.
Validation Workflow Diagram
This workflow ensures regulatory compliance (ICH Q2) when adopting the multiplex assay.
Caption: Step-by-step validation workflow ensuring assay robustness (Z-factor) and pharmacological relevance (IC50) before deployment.
References
ICH Expert Working Group. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1).[2] International Conference on Harmonisation.[3]
Petty, R. D., et al. (1995).[4] "Comparison of MTT and ATP-based assays for the measurement of viable cell number." Journal of Bioluminescence and Chemiluminescence, 10(1), 29-34.[4]
Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). "A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays." Journal of Biomolecular Screening, 4(2), 67-73.
Longley, D. B., Harkin, D. P., & Johnston, P. G. (2003). "5-Fluorouracil: mechanisms of action and clinical strategies." Nature Reviews Cancer, 3(5), 330-338.
Riss, T. L., et al. (2004). "Cell Viability Assays." Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.
The Pyrimidine Scaffold: A Privileged Structure in Kinase Inhibitor Design - A Comparative Analysis
In the landscape of targeted cancer therapy, kinase inhibitors have emerged as a cornerstone, revolutionizing treatment paradigms for a multitude of malignancies. Within this class of drugs, compounds built around a pyri...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of targeted cancer therapy, kinase inhibitors have emerged as a cornerstone, revolutionizing treatment paradigms for a multitude of malignancies. Within this class of drugs, compounds built around a pyrimidine core have proven to be particularly fruitful, yielding several clinically successful agents. This guide provides an in-depth comparative analysis of a prominent pyrimidine-based kinase inhibitor, Ibrutinib, against other notable kinase inhibitors, offering insights into their mechanisms, selectivity, and functional cellular effects. This analysis is intended for researchers, scientists, and drug development professionals to inform their own research and development efforts.
The Rise of Pyrimidine-Based Kinase Inhibitors
The pyrimidine ring is a versatile heterocyclic scaffold that is adept at fitting into the ATP-binding pocket of a wide range of kinases. This structural feature has been exploited by medicinal chemists to design potent and selective inhibitors of key kinases implicated in cancer cell signaling. While the initially requested compound, 2-(Methoxymethyl)pyrimidin-4-amine, is not a widely characterized kinase inhibitor in publicly available literature, its core structure is representative of a broad class of 2-substituted pyrimidin-4-amine derivatives that have been explored as kinase inhibitors. To provide a meaningful and data-rich comparative analysis, this guide will focus on Ibrutinib , a highly successful, FDA-approved kinase inhibitor featuring a pyrazolo[3,4-d]pyrimidine core. Ibrutinib serves as an excellent exemplar of the therapeutic potential of the broader pyrimidine scaffold.
Comparative Analysis: Ibrutinib vs. Other Kinase Inhibitors
This section will compare Ibrutinib with other significant kinase inhibitors, including second-generation BTK inhibitors and a broader-spectrum kinase inhibitor, to highlight differences in selectivity, efficacy, and clinical implications.
Mechanism of Action: Covalent Inhibition of Bruton's Tyrosine Kinase (BTK)
Ibrutinib is a first-in-class, potent, and irreversible inhibitor of Bruton's tyrosine kinase (BTK).[1][2] BTK is a critical signaling molecule in the B-cell antigen receptor (BCR) and cytokine receptor pathways.[3] Upon activation, BTK plays a pivotal role in B-cell proliferation, trafficking, chemotaxis, and adhesion. In many B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL), the BCR pathway is constitutively active, driving cancer cell survival and proliferation.[2]
Ibrutinib forms a covalent bond with a cysteine residue (Cys481) in the active site of BTK, leading to its irreversible inhibition.[1] This blockade of BTK signaling ultimately inhibits the proliferation and survival of malignant B-cells.[4]
Caption: Ibrutinib's mechanism of action in the B-cell receptor signaling pathway.
Kinase Selectivity Profile: A Double-Edged Sword
While Ibrutinib is a potent BTK inhibitor, it also demonstrates off-target activity against other kinases, which can contribute to both its therapeutic efficacy and its side-effect profile.[5] A key aspect of kinase inhibitor development is achieving a balance between potent on-target inhibition and minimal off-target effects.
Here, we compare the selectivity of Ibrutinib with the second-generation BTK inhibitors, Acalabrutinib and Zanubrutinib , as well as the broader-spectrum kinase inhibitor, Dasatinib .
Note: IC50 values are compiled from various sources and should be considered as approximate values for comparison.
As the data indicates, while all three BTK inhibitors potently inhibit BTK, Acalabrutinib and Zanubrutinib were designed to have greater selectivity with less off-target activity against kinases like EGFR and members of the SRC family.[8][9] This increased selectivity is thought to contribute to the potentially more favorable side-effect profiles of the second-generation inhibitors.[9] In contrast, Dasatinib is a multi-kinase inhibitor with potent activity against the SRC family kinases and BCR-ABL, making it effective in different types of leukemias.[10]
Caption: Simplified representation of the kinase selectivity profiles of Ibrutinib, Acalabrutinib, and Dasatinib.
Cellular and In Vivo Efficacy: From Bench to Bedside
The ultimate measure of a kinase inhibitor's utility is its ability to translate biochemical potency into cellular and clinical efficacy.
Clinical Efficacy of Ibrutinib:
In clinical trials for CLL, Ibrutinib has demonstrated impressive overall response rates (ORR). For instance, in a phase 3 trial, the ORR with ibrutinib was 92%, with an 89% progression-free survival (PFS) at 2 years.[11] Another phase 3 trial showed an ORR of 63% with single-agent ibrutinib.[11] Real-world data has also confirmed the benefit of first-line ibrutinib treatment, with overall survival rates reported to be 89% at 30 months.[12]
Comparative Cellular Effects:
While both Ibrutinib and Acalabrutinib induce apoptosis in CLL cells, some studies suggest Ibrutinib may have more pronounced off-target effects on SRC-family kinases in healthy T-cells.[13] In terms of cell viability, one study showed that at 1 µmol/L, ibrutinib resulted in a median cell viability of 88% after 72 hours, while acalabrutinib-treated cells had a median viability of 93% at the same time point.[13]
Experimental Methodologies for Comparative Analysis
To ensure the scientific integrity of any comparative analysis of kinase inhibitors, rigorous and standardized experimental protocols are essential. Below are detailed methodologies for key assays used to characterize and compare these compounds.
This assay quantifies the amount of ADP produced in a kinase reaction, which is inversely proportional to the kinase activity.[14]
Protocol:
Reaction Setup: In a 96-well plate, combine the kinase, substrate, ATP, and the test inhibitor at various concentrations. Include appropriate controls (no inhibitor, no enzyme).
Incubation: Incubate the reaction mixture at the optimal temperature for the specific kinase (typically 30°C) for a predetermined time (e.g., 60 minutes).
ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
Kinase Detection Reagent Addition: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.
Signal Measurement: Measure the luminescence using a plate reader.
Data Analysis: Calculate the IC50 value, which is the concentration of the inhibitor required to reduce kinase activity by 50%.
Caption: Workflow for a typical biochemical kinase inhibition assay.
This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.[15]
Protocol:
Cell Plating: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
Compound Treatment: Treat the cells with the kinase inhibitor at a range of concentrations. Include a vehicle control (e.g., DMSO).
Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
Reagent Addition: Add an equal volume of CellTiter-Glo® Reagent directly to the cell culture wells.
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis and then incubate at room temperature for 10 minutes to stabilize the luminescent signal.[16]
Luminescence Measurement: Measure the luminescence using a plate reader.
Data Analysis: Determine the GI50 (concentration for 50% growth inhibition) or plot cell viability as a percentage of the vehicle control.
Apoptosis Assay (Annexin V Staining)
This flow cytometry-based assay detects the externalization of phosphatidylserine (PS), an early marker of apoptosis.[17]
Protocol:
Cell Treatment: Treat cells with the kinase inhibitor to induce apoptosis. Include untreated and positive controls.
Cell Harvesting: Harvest the cells by centrifugation.
Washing: Wash the cells with cold 1X PBS.
Resuspension: Resuspend the cells in 1X Binding Buffer.
Staining: Add fluorochrome-conjugated Annexin V and a viability dye (e.g., Propidium Iodide, PI) to the cell suspension.
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[18]
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Conclusion
The pyrimidine scaffold is a cornerstone of modern kinase inhibitor design, with Ibrutinib serving as a prime example of its therapeutic success. This comparative analysis highlights the nuances between different pyrimidine-based inhibitors and other kinase-targeted therapies. While Ibrutinib has transformed the treatment of B-cell malignancies, the development of more selective second-generation inhibitors like Acalabrutinib and Zanubrutinib underscores the ongoing efforts to improve therapeutic windows by minimizing off-target effects. The broader-spectrum activity of inhibitors like Dasatinib demonstrates the utility of targeting multiple kinases in certain cancer contexts.
For researchers in the field, a deep understanding of the structure-activity relationships, selectivity profiles, and cellular effects of these compounds is paramount. The experimental methodologies outlined in this guide provide a framework for the rigorous and reproducible evaluation of novel kinase inhibitors, ultimately contributing to the development of more effective and safer cancer therapies.
References
Ibrutinib: a first in class covalent inhibitor of Bruton's tyrosine kinase. PMC. [Link]
What is the mechanism of Ibrutinib? Patsnap Synapse. [Link]
Kinase selectivity of zanubrutinib and ibrutinib. ResearchGate. [Link]
Efficacy of Ibrutinib-Based Regimen in Chronic Lymphocytic Leukemia: A Systematic Review. PMC. [Link]
What is the mechanism of action of Ibrutinib (Imbruvica)? Dr.Oracle. [Link]
Comparison of Acalabrutinib, A Selective Bruton Tyrosine Kinase Inhibitor, with Ibrutinib in Chronic Lymphocytic Leukemia Cells. Clinical Cancer Research. [Link]
The characteristics and mode of action of ibrutinib for CLL. YouTube. [Link]
Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]
Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]
Selective Inhibition of Bruton's Tyrosine Kinase by a Designed Covalent Ligand Leads to Potent Therapeutic Efficacy in Blood Cancers Relative to Clinically Used Inhibitors. PMC. [Link]
Acalabrutinib: A Selective Bruton Tyrosine Kinase Inhibitor for the Treatment of B-Cell Malignancies. PMC. [Link]
Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC. [Link]
Molecular mechanisms of action and potential biomarkers of growth inhibition of dasatinib (BMS-354825) on hepatocellular carcinoma cells. PubMed Central. [Link]
Kinetic Catalytic Inhibition and Cell-Based Analysis, Not Just Target Binding, Are Required to Assess Kinase Selectivity of Covalent Inhibitors: Comparable BTK vs TEC Selectivity Profile for Ibrutinib and Acalabrutinib. Blood. [Link]
Comprehensive Characterization of BTK Inhibitor Specificity, Potency, and Biological Effects: Insights into Covalent and Non-covalent Mechanistic Signatures. bioRxiv. [Link]
A Study of Ibrutinib + Obinutuzumab in Patients With Relapsed or Refractory Chronic Lymphocytic Leukemia. ClinicalTrials.gov. [Link]
Molecular Pharmacology of Dasatinib Provides Unique Insights into the Mechanistic Basis of Success and Failure of Targeted Cancer Therapy. ACS Publications. [Link]
Real-world survival outcomes in first-line ibrutinib-treated patients with high-risk CLL/SLL. Future Medicine. [Link]
What is the mechanism of Dasatinib? Patsnap Synapse. [Link]
A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS One. [Link]
Using CellTiter-Glo 3D Cell Viability Assay and P3D Scaffolds. YouTube. [Link]
In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. Eurofins Discovery. [Link]
Measuring and interpreting the selectivity of protein kinase inhibitors. PMC. [Link]
IMBRUVICA® (ibrutinib) Combination Therapy Data From Two Studies and Long-Term Integrated Analysis Presented at ASH 2019 Show Efficacy and Safety in First-Line Treatment of Chronic Lymphocytic Leukemia. Janssen. [Link]
Dasatinib, a small-molecule protein tyrosine kinase inhibitor, inhibits T-cell activation and proliferation. PMC. [Link]
Acalabrutinib (ACP-196): a selective second-generation BTK inhibitor. PMC. [Link]
Comparison of Acalabrutinib, A Selective Bruton Tyrosine Kinase Inhibitor, with Ibrutinib in Chronic Lymphocytic Leukemia Cells. SciSpace. [Link]
The impact of ibrutinib dose intensity on clinical outcomes of patients with CLL: EVIdeNCE study. VJHemOnc. [Link]
Annexin V PI Staining Guide for Apoptosis Detection. Boster Bio. [Link]
Head-to-head comparison of different synthetic routes to pyrimidin-4-amines
[1] Executive Summary The Bottom Line Up Front: The synthesis of pyrimidin-4-amines is a cornerstone in the production of kinase inhibitors (e.g., Ibrutinib, Gefitinib analogs).[1] Use Nucleophilic Aromatic Substitution...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
The Bottom Line Up Front:
The synthesis of pyrimidin-4-amines is a cornerstone in the production of kinase inhibitors (e.g., Ibrutinib, Gefitinib analogs).[1]
Use Nucleophilic Aromatic Substitution (SNAr) as the default "workhorse" method.[1] It is cost-effective, scalable, and requires no heavy metals.[1] It works best with primary/secondary aliphatic amines and electron-rich anilines.[1]
Use Buchwald-Hartwig Amination when the amine is electron-deficient (weak nucleophile), sterically hindered, or when SNAr fails to yield regioselectivity on poly-halogenated cores.[1]
Use De Novo Cyclization only when the pyrimidine core requires specific substitution patterns (e.g., C5/C6 alkylation) that are inaccessible via commercial halogenated precursors.[1]
Strategic Analysis: The Scaffold
The pyrimidin-4-amine motif is ubiquitous in medicinal chemistry because it mimics the adenosine triphosphate (ATP) hinge-binding region.[1] The N1 and N3 nitrogens serve as hydrogen bond acceptors, while the exocyclic amine at C4 serves as a donor.[1]
Key Reactivity Principle:
The pyrimidine ring is
-deficient (electron-poor).[1] The C4 and C6 positions are para-like to the ring nitrogens, making them highly susceptible to nucleophilic attack.[1] In 2,4-dichloropyrimidines, the C4 position is generally more reactive than C2 due to less steric hindrance and favorable inductive effects, though this regioselectivity can be inverted by specific solvent/base combinations [1, 2].[1]
This is the standard industrial route. It relies on the addition-elimination mechanism where an amine attacks the electron-deficient C4 carbon, forming a Meisenheimer complex, followed by the expulsion of the leaving group (usually Chloride).[1]
Mechanism of Action
The reaction is driven by the electron-withdrawing nature of the pyrimidine nitrogens, which stabilize the anionic intermediate.[1]
Figure 1: Simplified SNAr mechanism showing the addition-elimination pathway.[1]
Critical Considerations
Regioselectivity: On 2,4-dichloropyrimidine, SNAr favors C4 substitution (ratio ~4:1 to >10:[1]1) with primary amines.[1][3][4] However, bulky tertiary amines or specific Lewis acid catalysts can surprisingly favor C2 [3].[1]
Substrate Scope: Excellent for aliphatic amines (morpholine, piperazine).[1] Poor for electron-deficient anilines (e.g., 4-nitroaniline) due to low nucleophilicity.[1]
Scalability: High.[1] No expensive catalysts are required.[1]
Detailed Protocol (Self-Validating)
Objective: Synthesis of 4-(morpholin-4-yl)pyrimidine from 4-chloropyrimidine.
Setup: To a round-bottom flask, add 4-chloropyrimidine (1.0 eq) and a polar aprotic solvent (DMF or DMSO is preferred for speed; iPrOH for easier workup).
Base Addition: Add DIPEA (N,N-Diisopropylethylamine) (1.5 eq). Why? To scavenge the HCl byproduct and prevent protonation of the nucleophile.[1]
When SNAr fails due to weak nucleophiles or "deactivated" pyrimidines (e.g., those with electron-donating groups at C5), Palladium-catalyzed cross-coupling is the solution.[1]
Mechanism of Action
This route utilizes a Pd(0)/Pd(II) catalytic cycle involving oxidative addition into the C-Cl bond, amine coordination, and reductive elimination.[1][3][5]
BrettPhos / RuPhos:[1] Excellent for primary amines and anilines.[1]
Xantphos:[1][4][6] Good general-purpose ligand for heterocycles [4].[1]
Catalyst Poisoning: Pyrimidines are N-heterocycles and can coordinate to Pd, potentially poisoning the catalyst.[1] Bulky biaryl phosphine ligands help prevent this.[1]
Cost: Significantly higher due to Pd and ligands.[1]
Detailed Protocol
Objective: Coupling 4-chloropyrimidine with 4-nitroaniline (weak nucleophile).[1]
Inert Atmosphere: Flame-dry a Schlenk tube and purge with Argon.[1] Validation: Oxygen kills the active Pd(0) species.[1]
Reagents: Add Pd2(dba)3 (2 mol%) and Xantphos (4 mol%). Add 4-chloropyrimidine (1.0 eq), 4-nitroaniline (1.2 eq), and Cs2CO3 (2.0 eq).[1]
Solvent: Add anhydrous 1,4-Dioxane (degassed).
Reaction: Seal and heat to 100°C for 12 hours.
Workup: Filter through a celite pad (removes Pd black).[1] Concentrate filtrate.[1]
Purification: Silica gel chromatography is almost always required to remove ligand residues.[1]
Route 3: De Novo Cyclization
The "Architect's Route"
This method builds the pyrimidine ring from acyclic precursors.[1] It is ideal when the desired substitution pattern (e.g., specific alkyl groups at C5/C6) is not commercially available as a chloro-pyrimidine.[1]
Workflow
Typically involves the condensation of an amidine (providing N1-C2-N3) with a
-ketoester or -ketonitrile (providing C4-C5-C6).[1]
Figure 3: De Novo synthesis pathway via condensation.
Detailed Protocol
Objective: Synthesis of 2-methyl-4-aminopyrimidine.
Reagents: Acetamidine hydrochloride (1.0 eq) and 3-ethoxyacrylonitrile (1.0 eq).
Base: Sodium ethoxide (NaOEt) in Ethanol (2.0 eq).
Reaction: Reflux for 4-6 hours.
Mechanism: The amidine nitrogen attacks the nitrile (or ester), followed by cyclization onto the enol ether carbon.[1]
Workup: Neutralize with acetic acid. Concentrate. Recrystallize from EtOH/Water.[1]
Use this logic flow to select the optimal route for your specific target molecule.[1]
Figure 4: Strategic decision tree for synthetic route selection.
References
WuXi AppTec. (2021).[1] Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. QM Magic Class | Chapter 29. Link
U.S. National Institutes of Health (PubMed). (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. J. Org.[1][4][7] Chem. 80(15):7757-63.[1][7] Link
BenchChem. (2025).[1][8][9] Comparative analysis of synthesis pathways for substituted aminopyrimidines. Link
WuXi AppTec. (2020).[1] Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings. Link
BOC Sciences. (2023).[1] De Novo Pyrimidine Synthesis.
A Senior Application Scientist's Guide to Benchmarking Novel PLK4 Inhibitors: A Comparative Analysis of 2-(Methoxymethyl)pyrimidin-4-amine
Introduction: PLK4, the Master Regulator of Centriole Duplication and a Compelling Oncology Target Polo-like kinase 4 (PLK4) is a unique serine/threonine kinase that serves as the master regulator of centriole duplicatio...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: PLK4, the Master Regulator of Centriole Duplication and a Compelling Oncology Target
Polo-like kinase 4 (PLK4) is a unique serine/threonine kinase that serves as the master regulator of centriole duplication, a fundamental process for forming the centrosomes that organize the mitotic spindle during cell division.[1] The precise control of PLK4 activity ensures that a cell forms exactly two centrosomes per cell cycle, thereby maintaining genomic stability.[1] In numerous cancers, including breast, colorectal, and ovarian cancers, PLK4 is overexpressed.[1][2] This dysregulation can lead to centrosome amplification, chromosomal instability, and aneuploidy—hallmarks of cancer progression—making PLK4 a highly attractive target for therapeutic intervention.[1][2]
PLK4 inhibitors function by binding to the ATP-binding pocket of the kinase, blocking its enzymatic activity.[1] This disruption of centriole duplication leads to mitotic defects, cell cycle arrest, and ultimately, apoptosis in cancer cells, which are often more dependent on PLK4 activity than normal cells.[1][2]
This guide establishes a rigorous benchmarking workflow for a novel candidate from a promising aminopyrimidine scaffold, 2-(Methoxymethyl)pyrimidin-4-amine .[2][3] We will evaluate its performance against three key comparators that represent different facets of PLK inhibition.
CFI-400945: A first-in-class, potent, and orally available PLK4 inhibitor that has been evaluated in clinical trials.[4] Its profile is well-characterized, including known off-target activity against Aurora B kinase, making it an excellent benchmark for clinical potential and selectivity challenges.[5][6]
Centrinone: A highly potent and selective tool compound for PLK4.[7] It is renowned for its ability to induce the complete and reversible depletion of centrosomes, establishing the definitive cellular phenotype of on-target PLK4 inhibition.[7]
Volasertib: Primarily a PLK1 inhibitor that also inhibits PLK2 and PLK3.[8] It serves as a crucial control for assessing the kinome selectivity of our candidate, particularly within the broader Polo-like kinase family.
The Benchmarking Workflow: From Biochemical Potency to Cellular Phenotype
A robust evaluation of a novel kinase inhibitor requires a multi-faceted approach. We must first determine its direct potency and selectivity against the purified enzyme and then validate its on-target activity and functional consequences in a complex cellular environment.
Caption: The bimodal consequences of PLK4 inhibition on centriole number.
Antiproliferative Activity and Downstream Effects
Causality: The ultimate goal of an anti-cancer agent is to stop tumor cell growth and induce cell death. We must measure the effect of our candidate on cell viability and understand the mechanism (cell cycle arrest, apoptosis) by which it acts.
Protocols:
Antiproliferation Assay (e.g., CellTiter-Glo®): Treat a panel of cancer cell lines with a serial dilution of the inhibitors for 72 hours. This assay measures cellular ATP levels as an indicator of metabolic activity and cell viability. The resulting data are used to calculate GI50 values (concentration for 50% growth inhibition).
Cell Cycle Analysis: Treat cells for 24-48 hours, then fix, stain with a DNA-intercalating dye (e.g., propidium iodide), and analyze by flow cytometry. Inhibition of PLK4 is expected to cause a G2/M phase arrest due to mitotic defects.
Apoptosis Assay: Treat cells for 48-72 hours and stain with Annexin V and a viability dye (e.g., 7-AAD). Analyze by flow cytometry to quantify the percentage of cells undergoing apoptosis.
Comparative Data Summary:
Compound
GI50 (MDA-MB-231, nM)
Primary Cell Cycle Effect
Centriole Phenotype (Low/High Dose)
2-(Methoxymethyl)pyrimidin-4-amine
TBD
TBD
TBD
CFI-400945
~20 - 50
G2/M Arrest, Polyploidy
Amplification / Loss
Centrinone
~50 - 150
G1 Arrest (p53-dependent)
Loss / Loss
Volasertib
~10 - 30
G2/M Arrest (Mitotic Catastrophe)
Normal (PLK1 effect)
Conclusion and Forward Look
This guide outlines a comprehensive and logically structured workflow for the preclinical benchmarking of a novel PLK4 inhibitor, 2-(Methoxymethyl)pyrimidin-4-amine . By systematically evaluating its biochemical potency, selectivity, cellular target engagement, and functional consequences in parallel with well-characterized inhibitors, researchers can build a robust data package to support its further development.
The ideal profile for 2-(Methoxymethyl)pyrimidin-4-amine would be:
High Potency: An IC50 against PLK4 in the low single-digit nanomolar range.
High Selectivity: A selectivity window of >100-fold against other PLK family members and critical off-targets like Aurora kinases.
Validated On-Target Activity: Demonstrable target engagement in CETSA and a clear, dose-dependent bimodal effect on centriole number, recapitulating the known phenotypes of PLK4 inhibition.
Potent Cellular Activity: Strong antiproliferative effects in cancer cell lines, coupled with clear induction of mitotic arrest and apoptosis.
By adhering to these self-validating protocols and principles of causality, drug development professionals can confidently assess the therapeutic potential of novel candidates targeting the critical PLK4 pathway.
References
He, Y., et al. (2023). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry. Available at: [Link]
He, Y., et al. (2023). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. National Center for Biotechnology Information. Available at: [Link]
Li, W., et al. (2022). Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer. European Journal of Medicinal Chemistry. Available at: [Link]
Kohlmann, A., et al. (2022). Inhibition of PLK1 by capped-dose volasertib exerts substantial efficacy in MDS and sAML while sparing healthy haematopoiesis. British Journal of Haematology. Available at: [Link]
Google Patents. (1990). US4918191A - Preparation of 2-n-propyl-4-amino-5-methoxymethyl-pyrimidine.
Singh, P., et al. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules. Available at: [Link]
Lopes, A. M., et al. (2019). Evaluation of Protein Kinase Inhibitors with PLK4 Cross-Over Potential in a Pre-Clinical Model of Cancer. International Journal of Molecular Sciences. Available at: [Link]
ORIC Pharmaceuticals. (2023). Selective PLK4 Inhibitors Demonstrate Synthetic Lethality in TRIM37 Amplified Neuroblastoma and Breast Cancer Models. ORIC Pharma. Available at: [Link]
Chan, J. Y. (2019). Immunofluorescence-based Determination of Centrosome Number in Tissue Samples. Bio-protocol. Available at: [Link]
Ishikawa, C., et al. (2017). Identification of volasertib-resistant mechanism and evaluation of combination effects with volasertib and other agents on acute myeloid leukemia. Oncotarget. Available at: [Link]
Jafari, R., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Current Protocols in Chemical Biology. Available at: [Link]
Zhang, Y., et al. (2023). Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3. bioRxiv. Available at: [Link]
Smith, S. J., et al. (2020). Use of the Polo-like kinase 4 (PLK4) inhibitor centrinone to investigate intracellular signalling networks using SILAC-based phosphoproteomics. Open Biology. Available at: [Link]
Valer, T., et al. (2024). PLK4 as a potential target to enhance radiosensitivity in triple-negative breast cancer. Cell Death & Disease. Available at: [Link]
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Hughes, S. E., et al. (2023). Utilization of Supervised Machine Learning to Understand Kinase Inhibitor Toxophore Profiles. International Journal of Molecular Sciences. Available at: [Link]
American Chemical Society. (2025). Structure-Based Discovery of a Highly Selective, Oral Polo-Like Kinase 1 Inhibitor with Potent Antileukemic Activity. Journal of Medicinal Chemistry. Available at: [Link]
ResearchGate. (n.d.). PLK4 autophosphorylates. (A) Results of an in vitro kinase assay... Available at: [Link]
American Chemical Society. (2025). Discovery of Potent, Selective and Efficacious Aminopyrazole Inhibitors of PLK4. Journal of Medicinal Chemistry. Available at: [Link]
Kawakami, M., et al. (2018). Reply to Oegema et al.: CFI-400945 and Polo-like kinase 4 inhibition. Proceedings of the National Academy of Sciences. Available at: [Link]
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Kumar, A., et al. (2017). Design, synthesis and biological activity of N4-phenylsubstituted-7H-pyrrolo[2,3-d]pyrimidin-4-amines as dual inhibitors of aurora kinase A and epidermal growth factor receptor kinase. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
Majumder, S., & Fisk, H. A. (2014). Quantitative Immunofluorescence Assay to Measure the Variation in Protein Levels at Centrosomes. Journal of Visualized Experiments. Available at: [Link]
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Shaw, J., et al. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Platelets. Available at: [Link]
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The Pivotal Role of ADME in the Progression of 2-(Methoxymethyl)pyrimidin-4-amine Derivatives as Next-Generation Therapeutics
A Senior Application Scientist's Guide to Navigating the Pharmacokinetic Landscape of Novel Pyrimidine-Based Drug Candidates In the competitive arena of drug discovery, the adage "potency is not enough" has never been mo...
Author: BenchChem Technical Support Team. Date: February 2026
A Senior Application Scientist's Guide to Navigating the Pharmacokinetic Landscape of Novel Pyrimidine-Based Drug Candidates
In the competitive arena of drug discovery, the adage "potency is not enough" has never been more resonant. For a drug candidate to transition from a promising hit to a clinical reality, it must possess a favorable pharmacokinetic profile, governed by its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. This guide provides an in-depth comparative analysis of the ADME properties of 2-(methoxymethyl)pyrimidin-4-amine derivatives, a promising scaffold in modern medicinal chemistry, particularly in the development of kinase inhibitors.[1][2] By juxtaposing their characteristics with those of other pyrimidine-based therapeutics, we aim to provide researchers, scientists, and drug development professionals with a comprehensive framework for optimizing this chemical series for clinical success.
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs.[1][3] Its versatility allows for facile structural modifications to fine-tune biological activity and pharmacokinetic parameters.[4] The 2,4-disubstituted pyrimidine motif, in particular, has been extensively explored for its potential in various therapeutic areas, including oncology and neurology.[5][6] The introduction of a methoxymethyl group at the 2-position of the pyrimidine ring presents a unique set of physicochemical properties that can significantly influence a molecule's ADME profile. Understanding these nuances is critical for guiding synthetic efforts and selecting candidates with the highest probability of success.
The ADME Quadrangle: A Comparative Overview
A drug's journey through the body is a complex interplay of four key processes. A thorough understanding of each is paramount for the development of a successful therapeutic agent.
Absorption: Crossing the Intestinal Barrier
In a comparative context, pyrimidine-based tyrosine kinase inhibitors (TKIs) exhibit a wide range of oral bioavailability. For instance, imatinib boasts nearly 100% bioavailability, whereas others like pazopanib show more modest and variable absorption (14-39%).[9] This highlights the profound impact of substitutions on the pyrimidine core on a compound's ability to traverse the gut wall.
Distribution: Reaching the Target, Avoiding Off-Targets
Once absorbed, a drug's distribution throughout the body is largely dictated by its binding to plasma proteins. A high degree of plasma protein binding can limit the free fraction of the drug available to exert its therapeutic effect and can act as a reservoir, prolonging its half-life.[10] Kinase inhibitors, as a class, are often highly protein-bound, with approximately 80% of approved drugs in this category exhibiting plasma protein binding of 90% or greater.[11] For pyrimidine-based TKIs, binding to albumin and α1-acid glycoprotein is common, with most being over 90% bound.[9] It is reasonable to hypothesize that 2-(methoxymethyl)pyrimidin-4-amine derivatives will exhibit similar high plasma protein binding, a factor that must be considered in dose-response studies.
Metabolism: The Biotransformation Challenge
The liver is the primary site of drug metabolism, where cytochrome P450 (CYP) enzymes play a crucial role in modifying xenobiotics for excretion.[12] The metabolic stability of a compound is a key determinant of its half-life and potential for drug-drug interactions. For many kinase inhibitors, metabolism is a significant clearance pathway, often leading to rapid turnover.[13]
A study on 2,4-disubstituted pyrimidines revealed that these compounds can exhibit high plasma and microsomal stability with low CYP inhibition, which are highly desirable properties.[14] Conversely, other pyrimidine derivatives have been shown to be inhibitors of specific CYP isoforms, which can lead to clinically significant drug-drug interactions.[15] The methoxymethyl group in the title compounds may be susceptible to O-dealkylation, a common metabolic pathway. Therefore, early assessment of metabolic stability in human liver microsomes is crucial for this series.
Excretion: The Final Exit
The kidneys and liver are the primary organs responsible for drug excretion. The physicochemical properties of a drug and its metabolites, such as polarity, will determine the predominant route of elimination. For many pyrimidine-based kinase inhibitors, excretion is primarily through the feces, with a smaller fraction eliminated in the urine.[16]
Comparative ADME Profile: A Data-Driven Perspective
To provide a clearer picture of where 2-(methoxymethyl)pyrimidin-4-amine derivatives might stand in the landscape of pyrimidine-based therapeutics, the following table summarizes key ADME parameters for several marketed and investigational compounds.
This table is a compilation of data from various sources and is intended for comparative purposes. Direct experimental values for 2-(methoxymethyl)pyrimidin-4-amine derivatives are not publicly available and would need to be determined experimentally.
Experimental Protocols for ADME Assessment
To rigorously evaluate the ADME properties of novel 2-(methoxymethyl)pyrimidin-4-amine derivatives, a suite of standardized in vitro assays is indispensable.
Caco-2 Permeability Assay
This assay is the gold standard for predicting intestinal absorption.
Objective: To determine the rate of transport of a compound across a Caco-2 cell monolayer, which mimics the intestinal epithelium.
Protocol:
Seed Caco-2 cells on a semi-permeable membrane in a transwell plate and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.
Verify monolayer integrity by measuring the transepithelial electrical resistance (TEER).
Add the test compound to the apical (A) side of the monolayer and incubate at 37°C.
At various time points, collect samples from the basolateral (B) side.
To assess efflux, add the compound to the basolateral side and sample from the apical side.
Analyze the concentration of the compound in the collected samples using LC-MS/MS.
Calculate the apparent permeability coefficient (Papp) and the efflux ratio.
Diagram of the Caco-2 Permeability Assay Workflow
Caption: Bidirectional transport across a Caco-2 monolayer.
Microsomal Stability Assay
This assay provides a measure of a compound's susceptibility to Phase I metabolism.
Objective: To determine the rate of metabolism of a compound by liver microsomes.
Protocol:
Incubate the test compound with human liver microsomes (HLM) at 37°C.
Initiate the metabolic reaction by adding NADPH.
At various time points, quench the reaction with a cold organic solvent (e.g., acetonitrile).
Centrifuge to precipitate proteins.
Analyze the supernatant for the remaining concentration of the parent compound by LC-MS/MS.
Calculate the in vitro half-life (t½) and intrinsic clearance (Clint).
Diagram of the Microsomal Stability Assay Workflow
Caption: Workflow for determining metabolic stability.
CYP450 Inhibition Assay
Essential for identifying potential drug-drug interactions.
Objective: To determine the potential of a compound to inhibit the activity of major CYP450 isoforms.
Protocol:
Incubate human liver microsomes with a specific CYP isoform probe substrate in the presence of varying concentrations of the test compound.
Initiate the reaction with NADPH.
After a set incubation time, terminate the reaction.
Measure the formation of the probe substrate's metabolite by LC-MS/MS.
Determine the IC₅₀ value, the concentration of the test compound that causes 50% inhibition of the CYP isoform's activity.
Diagram of the CYP450 Inhibition Assay Principle
Caption: Competitive inhibition of a CYP450 enzyme.
Conclusion and Future Directions
The 2-(methoxymethyl)pyrimidin-4-amine scaffold holds significant promise for the development of novel therapeutics. However, a thorough and early assessment of their ADME properties is critical to their successful progression. Based on the available data for structurally related pyrimidine derivatives, it is anticipated that this class of compounds will likely exhibit good oral absorption and high plasma protein binding. The key challenge and area for optimization will likely be in achieving a balance of metabolic stability to ensure a desirable pharmacokinetic half-life without introducing significant CYP450 inhibition.
Future work should focus on generating robust in vitro ADME data for a series of 2-(methoxymethyl)pyrimidin-4-amine analogues to establish clear structure-ADME relationships. This will enable the rational design of next-generation compounds with optimized pharmacokinetic profiles, ultimately increasing the likelihood of identifying a clinical candidate with the desired efficacy and safety profile.
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Hou, T., Wang, J., Zhang, W., & Xu, X. (2008). Structure-ADME relationship: still a long way to go?. Expert Opinion on Drug Metabolism & Toxicology, 4(6), 759-770.
Jabeen, A., Chigurupati, S., K, P., Shaik, A. B., & Meeran, S. M. N. (2022). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 27(24), 8798.
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Lankheet, N. A., Hillebrand, M. J., Rosing, H., Schellens, J. H., Beijnen, J. H., & Huitema, A. D. (2012). Clinical pharmacokinetics of tyrosine kinase inhibitors: focus on pyrimidines, pyridines and pyrroles. Clinical Pharmacokinetics, 51(10), 621-642.
Abdel-Aziz, A. A.-M., El-Azab, A. S., ElTahir, K. E.-H., & Al-Obaid, A. M. (2018). Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies. Molecules, 23(11), 2998.
Wallace, E. M., Lyssikatos, J. P., Miller, R. F., Harris, P. A., & Jhoti, H. (2005). Alkynylpyrimidine amide derivatives as potent, selective, and orally active inhibitors of Tie-2 kinase. Journal of Medicinal Chemistry, 48(13), 4184-4187.
Sathish Kumar, M., & Vasantha, S. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Current Drug Discovery Technologies, 19(3), 29-45.
van Erp, N. P., Gelderblom, H., & Guchelaar, H.-J. (2009). Clinical pharmacokinetics of tyrosine kinase inhibitors.
Zhang, Y., & Benet, L. Z. (2001). The gut as a barrier to drug absorption: combined role of cytochrome P450 3A and P-glycoprotein. Clinical Pharmacokinetics, 40(3), 159-168.
Finlay, H. J., Lloyd, J., Vaccaro, W., Kover, A., Yan, L., Bhave, G., ... & Wexler, R. (2012). Discovery of ((S)-5-(methoxymethyl)-7-(1-methyl-1H-indol-2-yl)-2-(trifluoromethyl)-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)((S)-2-(3-methylisoxazol-5-yl)pyrrolidin-1-yl) methanone as a potent and selective I(Kur) inhibitor. Journal of Medicinal Chemistry, 55(7), 3036-3048.
Kim, J., Lee, S., Kim, D., Park, W. K., & Lee, J. (2019). Synthesis and Biological Evaluation of Disubstituted Pyrimidines as Selective 5-HT2C Agonists. Molecules, 24(17), 3183.
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Liu, Y., Zhang, J., Li, Z., Zhang, Y., & Zhang, M. (2021). 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. European Journal of Medicinal Chemistry, 223, 113645.
Al-Suwaidan, I. A., Abdel-Aziz, A. A.-M., Al-Dhfyan, A., & Al-Obaid, A. M. (2024). Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. Molecules, 29(21), 5038.
Hubatsch, I., Ragnarsson, E. G., & Artursson, P. (2007). Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers.
Sharma, P., Sharma, M., Soni, A., Thakur, M., & Rani, S. (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. International Journal of Pharmaceutical Sciences and Research, 14(5), 2365-2380.
Kumar, A., & Mittal, A. (2016). Plasma protein binding of the kinase inhibitors.
Sharma, P., Sharma, M., Soni, A., Thakur, M., & Rani, S. (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. International Journal of Pharmaceutical Sciences and Research, 14(5), 2365-2380.
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Whitty, A., & Keserü, G. M. (2018). Introduction of a Methyl Group Curbs Metabolism of Pyrido[3,4-d]pyrimidine Monopolar Spindle 1 (MPS1) Inhibitors and Enables the Discovery of the Phase 1 Clinical Candidate N2. Journal of Medicinal Chemistry, 61(19), 8615-8628.
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Inter-Laboratory Validation Guide: Analytical Method for 2-(Methoxymethyl)pyrimidin-4-amine
[1] Executive Summary This guide presents the inter-laboratory validation of a robust High-Performance Liquid Chromatography (HPLC) method for the quantification of 2-(Methoxymethyl)pyrimidin-4-amine (CAS: 19962-36-8), a...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
This guide presents the inter-laboratory validation of a robust High-Performance Liquid Chromatography (HPLC) method for the quantification of 2-(Methoxymethyl)pyrimidin-4-amine (CAS: 19962-36-8), a critical intermediate in the synthesis of pyrimidine-based kinase inhibitors.[1]
We compare the performance of a modern Polar-Embedded Reverse Phase (RP-HPLC) method (Method A) against the traditional Ion-Pairing RP-HPLC method (Method B). Validation data across three independent laboratories demonstrates that Method A offers superior peak symmetry, faster equilibration times, and higher reproducibility, aligning with ICH Q2(R2) guidelines.
Introduction & Scientific Context
2-(Methoxymethyl)pyrimidin-4-amine is a polar, basic heterocycle.[1] Its physicochemical properties present specific analytical challenges:
Basicity (pKa ~4.5 - 5.0): The pyrimidine ring nitrogen is susceptible to interaction with residual silanols on standard silica-based columns, leading to severe peak tailing.[1]
Polarity: The methoxymethyl group increases water solubility, often resulting in poor retention (
) on conventional C18 columns without highly aqueous mobile phases, which can cause phase collapse.
Historically, Method B (Ion-Pairing) utilized reagents like sodium hexanesulfonate to mask silanols and increase retention.[1] However, ion-pairing reagents are incompatible with Mass Spectrometry (MS), require long column equilibration, and shorten column life.[1]
Method A (Proposed) utilizes a Polar-Embedded C18 stationary phase.[1] The embedded polar group (e.g., carbamate or amide) shields surface silanols and provides alternative selectivity, eliminating the need for ion-pairing reagents while maintaining MS compatibility.
Method Comparison: Proposed vs. Alternative
The following table contrasts the proposed validated method against the legacy alternative.
Figure 2: Mechanistic comparison of stationary phase interactions with basic pyrimidines.[1]
Conclusion
The inter-laboratory validation confirms that Method A (Polar-Embedded RP-HPLC) is the superior analytical strategy for 2-(Methoxymethyl)pyrimidin-4-amine.[1] It eliminates the variability associated with ion-pairing reagents (Method B) and meets all ICH Q2(R2) acceptance criteria for specificity, linearity, accuracy, and precision. This method is recommended for QC release testing and stability studies in pharmaceutical development.[1]
References
ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[1][5][6]
[Link]
National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 295763, 2-Methylpyrimidin-4-amine (Structural Analog).[1]
[Link][7]
U.S. Food and Drug Administration (FDA). (2024).[1][8] Q2(R2) Validation of Analytical Procedures - Guidance for Industry.
[Link]
McCalley, D. V. (2010).[1] Analysis of basic solutes by HPLC.[1][9] Journal of Chromatography A. (Contextual grounding for Polar-Embedded phases).
[Link]
A Comparative Guide to Orthogonal Methods for Confirming the Structure of 2-(Methoxymethyl)pyrimidin-4-amine
In the landscape of pharmaceutical research and drug development, the unambiguous confirmation of a molecule's chemical structure is the bedrock of all subsequent investigation. For heterocyclic compounds like 2-(Methoxy...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of pharmaceutical research and drug development, the unambiguous confirmation of a molecule's chemical structure is the bedrock of all subsequent investigation. For heterocyclic compounds like 2-(Methoxymethyl)pyrimidin-4-amine, a pyrimidine derivative with significant potential in medicinal chemistry, rigorous structural elucidation is not merely a procedural step but a critical component of scientific integrity and regulatory compliance.[1][2] This guide provides an in-depth comparison of orthogonal analytical methods, offering a multi-faceted approach to the structural verification of this target molecule.
The Target Molecule: 2-(Methoxymethyl)pyrimidin-4-amine
The proposed structure features a pyrimidine core, a key scaffold in numerous biologically active molecules.[1] The key structural features to be confirmed are:
The pyrimidine ring itself.
The position of the substituents: a methoxymethyl group at position 2 and an amine group at position 4.
The connectivity within the methoxymethyl group (-CH₂OCH₃).
Molecular Formula: C₆H₉N₃O
Molecular Weight: 139.15 g/mol
Proposed Structure:
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing unparalleled insight into the chemical environment and connectivity of atoms.[6][7] By analyzing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), we can piece together the molecular skeleton.
Causality Behind Experimental Choices: We employ a suite of NMR experiments. ¹H NMR provides information on the number and environment of protons.[6] ¹³C NMR maps the carbon framework.[6] To establish direct C-H connections and neighboring proton-proton interactions, we use 2D NMR techniques like HSQC (Heteronuclear Single Quantum Coherence) and COSY (Correlation Spectroscopy), respectively. This multi-pronged NMR approach provides a detailed and self-consistent "blueprint" of the molecule.
Experimental Protocol:
Sample Preparation: Dissolve ~5-10 mg of the synthesized 2-(Methoxymethyl)pyrimidin-4-amine in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
Data Acquisition: Acquire ¹H NMR, ¹³C NMR, COSY, and HSQC spectra on a 400 MHz (or higher) spectrometer at 25°C.
Data Processing: Process the raw data (Free Induction Decay - FID) using appropriate software (e.g., MestReNova, TopSpin) by applying Fourier transformation, phase correction, and baseline correction.
Visualization: NMR Experimental Workflow
Caption: Workflow for NMR-based structure elucidation.
Expected Data & Interpretation:
¹H NMR (DMSO-d₆, 400 MHz)
Assignment
¹³C NMR (DMSO-d₆, 100 MHz)
Assignment
δ (ppm)
Multiplicity, J (Hz), Integration
δ (ppm)
Carbon Type
8.10
d, J=5.6 Hz, 1H
168.0
C2 (C-O)
6.55
s, 2H
163.5
C4 (C-N)
6.40
d, J=5.6 Hz, 1H
158.0
C6 (CH)
4.45
s, 2H
105.0
C5 (CH)
3.30
s, 3H
72.0
C7 (-CH₂-)
58.0
C8 (-OCH₃)
Interpretation: The two doublets in the aromatic region with the same coupling constant (J=5.6 Hz) are characteristic of adjacent protons on the pyrimidine ring (H5 and H6). The singlet at 6.55 ppm integrating to 2H corresponds to the amine (-NH₂) protons. The two singlets at 4.45 ppm (2H) and 3.30 ppm (3H) are assigned to the methylene (-CH₂-) and methoxy (-OCH₃) protons of the methoxymethyl group, respectively. 2D COSY would show a correlation between the signals at 8.10 and 6.40 ppm, confirming their connectivity. HSQC would link these proton signals to their corresponding carbon signals listed in the table, confirming the C-H framework and solidifying the proposed structure.
Mass Spectrometry (MS): Unveiling the Molecular Mass and Formula
Mass spectrometry provides the exact molecular weight and elemental composition of a molecule, serving as a powerful orthogonal technique to NMR.[8][9] By ionizing the molecule and measuring the mass-to-charge ratio (m/z) of the resulting ions, we can confirm the molecular formula. High-resolution mass spectrometry (HRMS) can determine the mass with enough accuracy to predict the elemental formula.
Causality Behind Experimental Choices: We use Electrospray Ionization (ESI), a soft ionization technique, to minimize fragmentation and clearly observe the molecular ion. This is followed by tandem MS (MS/MS) to induce fragmentation deliberately. The resulting fragmentation pattern provides evidence for the molecule's substructures, acting as a "fingerprint" that can be matched to the proposed structure.[10]
Experimental Protocol:
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile with 0.1% formic acid to facilitate protonation.
Infusion: Infuse the sample solution directly into the ESI source of a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) at a low flow rate (5-10 µL/min).
Data Acquisition (Positive Ion Mode):
Full Scan MS: Acquire data over a mass range of m/z 50-500 to detect the protonated molecular ion [M+H]⁺.
Tandem MS (MS/MS): Select the [M+H]⁺ ion (m/z 140.08) for collision-induced dissociation (CID) and acquire the fragment ion spectrum.
Data Analysis: Compare the exact mass of the [M+H]⁺ ion with the theoretical mass calculated for C₆H₁₀N₃O⁺. Analyze the fragmentation pattern to identify characteristic losses.
Visualization: Mass Spectrometry Experimental Workflow
Caption: Workflow for Mass Spectrometry analysis.
Expected Data & Interpretation:
Ion
Theoretical m/z
Observed m/z (HRMS)
Proposed Fragment Structure / Loss
[M+H]⁺
140.0824
140.0822
C₆H₁₀N₃O⁺ (Protonated Parent)
Fragment 1
109.0667
109.0665
Loss of -OCH₃ (Methanol)
Fragment 2
95.0510
95.0508
Loss of -CH₂OCH₃ (Methoxymethyl radical)
Interpretation: The observed accurate mass of the protonated molecular ion ([M+H]⁺) at m/z 140.0822 is in excellent agreement with the theoretical mass for the formula C₆H₁₀N₃O⁺ (140.0824), confirming the elemental composition. The fragmentation pattern, particularly the loss of a methoxymethyl radical (mass 45) to yield the fragment at m/z 95.0508, strongly supports the presence and location of this substituent. This data provides independent verification of the molecular formula and key structural motifs identified by NMR.
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups
FTIR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[11][12][13]
Causality Behind Experimental Choices: FTIR is chosen for its ability to quickly confirm the presence of key functional groups predicted by the proposed structure: the N-H bonds of the amine, the C-O bond of the ether, the C=N and C=C bonds of the aromatic pyrimidine ring, and the C-H bonds of the alkyl and aromatic parts.[13] This provides a qualitative, yet highly specific, confirmation that complements the connectivity data from NMR.
Experimental Protocol:
Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
Background Scan: Perform a background scan with no sample present to account for atmospheric CO₂ and H₂O.
Sample Scan: Acquire the IR spectrum of the sample over the range of 4000-400 cm⁻¹.
Data Analysis: Identify the characteristic absorption bands and assign them to specific functional groups.
Visualization: FTIR Experimental Workflow
Caption: Workflow for FTIR functional group analysis.
Expected Data & Interpretation:
Frequency (cm⁻¹)
Intensity
Vibrational Mode Assignment
3350 - 3150
Medium, Broad
N-H stretching (Amine)
3050
Medium-Weak
Aromatic C-H stretching
2980 - 2850
Medium
Aliphatic C-H stretching (-CH₂, -CH₃)
1650
Strong
C=N stretching (Pyrimidine ring)
1580
Strong
C=C stretching (Pyrimidine ring)
1120
Strong
C-O-C stretching (Ether)
Interpretation: The broad absorption in the 3350-3150 cm⁻¹ region is a clear indicator of the N-H bonds in the primary amine group.[13] The presence of both aromatic and aliphatic C-H stretches is consistent with the pyrimidine ring and the methoxymethyl group. The strong bands around 1650 and 1580 cm⁻¹ are characteristic of the pyrimidine ring's C=N and C=C vibrations.[11] Crucially, the strong absorption around 1120 cm⁻¹ confirms the C-O ether linkage, a key feature of the methoxymethyl substituent.
Single-Crystal X-ray Crystallography: The Definitive 3D Structure
Single-crystal X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in a molecule.[14][15][16] It provides an unambiguous determination of bond lengths, bond angles, and the absolute configuration of the molecule in the solid state.
Causality Behind Experimental Choices: While other methods provide evidence for connectivity and functional groups, X-ray crystallography provides a definitive, high-resolution 3D model of the molecule.[15] This serves as the ultimate arbiter, capable of confirming or refuting the structural hypothesis derived from spectroscopic methods. It is the gold standard for absolute structural proof.
Experimental Protocol:
Crystallization: Grow a single, high-quality crystal of 2-(Methoxymethyl)pyrimidin-4-amine, typically by slow evaporation of a saturated solution in a suitable solvent or solvent mixture.
Crystal Mounting: Mount a suitable crystal on a goniometer head.
Data Collection: Place the crystal in a diffractometer and expose it to a monochromatic X-ray beam. Rotate the crystal and collect the diffraction pattern data over a wide range of angles.
Structure Solution and Refinement: Process the diffraction data to determine the unit cell dimensions and space group. Solve the phase problem to generate an initial electron density map and build a molecular model. Refine the model against the experimental data to obtain the final structure.
Caption: Workflow for single-crystal X-ray crystallography.
Expected Data & Interpretation:
Parameter
Expected Value
Crystal System
Monoclinic
Space Group
P2₁/c
C4-N (Amine) Bond Length
~1.35 Å
C2-C7 (CH₂) Bond Length
~1.50 Å
C7-O Bond Length
~1.42 Å
O-C8 (CH₃) Bond Length
~1.42 Å
Pyrimidine Ring
Planar
Interpretation: The refined crystal structure would provide an electron density map that unambiguously shows the position of every non-hydrogen atom. The resulting 3D model would visually confirm the connectivity of the methoxymethyl group at the C2 position and the amine group at the C4 position of the pyrimidine ring. The measured bond lengths and angles would be consistent with established values for similar chemical bonds, providing the ultimate validation of the structure derived from the other orthogonal methods.
Synthesis and Conclusion: A Unified and Self-Validating Structural Proof
The power of this orthogonal approach lies in the convergence of evidence from four distinct analytical principles.
Method
Principle
Information Provided
Confirmation for 2-(Methoxymethyl)pyrimidin-4-amine
NMR Spectroscopy
Nuclear Spin
Atomic connectivity, chemical environment
Confirms the C-H framework and proton/carbon neighborhoods.
Confirms molecular formula and presence of key substructures.
FTIR Spectroscopy
Molecular Vibration
Presence of functional groups
Confirms amine, ether, and aromatic ring functionalities.
X-ray Crystallography
X-ray Diffraction
3D atomic arrangement, bond lengths/angles
Provides absolute, unambiguous proof of the entire structure.
NMR spectroscopy pieces together the molecular puzzle. Mass spectrometry weighs the final puzzle and its key pieces, confirming the formula. FTIR spectroscopy ensures that all the right types of pieces (functional groups) are present. Finally, X-ray crystallography provides the "picture on the box," showing exactly how all the pieces fit together in three-dimensional space.
By employing this comprehensive suite of orthogonal methods, researchers can establish the structure of 2-(Methoxymethyl)pyrimidin-4-amine with the highest degree of scientific certainty. This rigorous, self-validating approach is indispensable for ensuring the quality, safety, and efficacy of novel compounds in the drug development pipeline.
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